molecular formula C15H24 B1209230 beta-Chamigrene

beta-Chamigrene

Cat. No.: B1209230
M. Wt: 204.35 g/mol
InChI Key: WLNGPDPILFYWKF-UHFFFAOYSA-N
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Description

Beta-chamigrene is a carbobicyclic compound and sesquiterpene that is spiro[5.5]undec-2-ene which is substituted by a methylidene group at position 11 and by methyl groups at positions 3, 7 and 7. It is a sesquiterpene and a carbobicyclic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNGPDPILFYWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CC1)C(=C)CCCC2(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Natural Sources of Beta-Chamigrene in Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-chamigrene, a bicyclic sesquiterpene, and its halogenated derivatives are prominent secondary metabolites found in marine red algae, particularly within the genus Laurencia. These compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antibacterial, and antifouling properties. This technical guide provides an in-depth overview of the natural sources of this compound in marine algae, details established experimental protocols for its extraction and identification, and explores the potential molecular pathways through which it exerts its cytotoxic effects. While quantitative data on this compound concentrations in marine algae remains limited in publicly available literature, this guide consolidates the current qualitative knowledge to support further research and development in this field.

Natural Sources of this compound

The primary natural sources of this compound and its derivatives in the marine environment are red algae belonging to the genus Laurencia (Family: Rhodomelaceae). This genus is renowned for its chemical diversity, producing a wide array of halogenated and non-halogenated sesquiterpenoids.

Table 1: Marine Algae Species Reported to Contain this compound and its Derivatives

Algal SpeciesChamigrene Derivatives IdentifiedReference(s)
Laurencia compositaβ-chamigrene-type sesquiterpenes[1][2]
Laurencia dendroideaChamigrane-type sesquiterpenes[3][4][5][6]
Laurencia scopariaβ-chamigrenes, including isorigidol (B1246757) and bromomethylidene derivatives
Laurencia mariannensis10-bromo-β-chamigrene, 2,10-dibromo-3-chloro-β-chamigrene
Laurencia nipponicaα-chamigrene and β-chamigrene type sesquiterpenes
Laurencia japonensisα-chamigrene type sesquiterpenes
Laurencia okamuraeHalogenated chamigrane sesquiterpenes
Laurencia rigidaChamigrene derivatives
Laurencia pinnatifidaHalogenated chamigrene epoxide
Laurencia majusculaHalogenated chamigrenes[7]

Note: The presence of this compound is often inferred from the identification of its various halogenated and hydroxylated derivatives, which are biosynthetically related.

Experimental Protocols

The isolation and identification of this compound from marine algae involve a multi-step process encompassing sample collection, extraction, chromatographic separation, and spectroscopic analysis.

Sample Preparation and Extraction
  • Collection and Preservation: Collect fresh algal samples and transport them to the laboratory in seawater to prevent degradation. Clean the samples of epiphytes and debris. For long-term storage, samples can be air-dried, freeze-dried, or preserved in ethanol.

  • Grinding: Grind the dried or fresh algal material into a fine powder to increase the surface area for efficient extraction.

  • Extraction: Perform solvent extraction using a non-polar or moderately polar solvent. Dichloromethane (CH₂Cl₂), methanol (B129727) (MeOH), or a mixture of both are commonly used. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. Typically, the powdered alga is soaked in the solvent for a prolonged period (e.g., 24-48 hours) at room temperature, and the process is repeated multiple times to ensure complete extraction.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Isolation and Purification
  • Initial Fractionation (Column Chromatography): Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase. Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate.

  • Thin-Layer Chromatography (TLC): Monitor the fractions obtained from column chromatography using TLC to identify those containing compounds of interest. Visualize the spots under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid).

  • Further Purification (HPLC): For higher purity, subject the fractions containing chamigrenes to High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient.

Identification and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

    • Sample Preparation: Dissolve the purified fraction or crude extract in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • GC Conditions:

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250-280 °C.

      • Oven Temperature Program: A temperature gradient is employed to separate the components. A typical program might start at 60°C, hold for a few minutes, then ramp up to 240-280°C at a rate of 3-10°C/min.

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Identification: Identify this compound by comparing its mass spectrum and retention index with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

    • Quantification: For quantitative analysis, create a calibration curve using a certified standard of this compound. An internal standard can be used to improve accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of novel chamigrene derivatives, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Algal Collection B Cleaning & Drying A->B C Grinding B->C D Solvent Extraction (e.g., CH2Cl2/MeOH) C->D E Concentration (Rotary Evaporation) D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H TLC Analysis G->H I HPLC Purification H->I J GC-MS Analysis (Identification & Quantification) I->J K NMR Spectroscopy (Structural Elucidation) I->K

Caption: General experimental workflow for the isolation and identification of this compound.

Hypothetical Signaling Pathway for Sesquiterpene-Induced Apoptosis

While the precise signaling pathways for this compound from marine algae are not yet fully elucidated, studies on other sesquiterpenes suggest the induction of apoptosis through both intrinsic and extrinsic pathways. The following diagram illustrates a plausible mechanism.[8][9][10][11][12][13]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 (activated) DeathReceptor->Caspase8 FADD/TRADD Bax Bax (pro-apoptotic) Caspase8->Bax tBid activation Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Bax Bax->Mitochondrion Caspase9 Caspase-9 (activated) CytochromeC->Caspase9 Apaf-1 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BetaChamigrene This compound (or related sesquiterpenes) BetaChamigrene->DeathReceptor Activates BetaChamigrene->Bcl2 Inhibits BetaChamigrene->Bax Activates

Caption: Hypothetical signaling pathway for sesquiterpene-induced apoptosis.

Conclusion and Future Directions

The marine red algae of the genus Laurencia are a rich and diverse source of this compound and its derivatives. The established protocols for their extraction, isolation, and identification provide a solid foundation for further research. While the cytotoxic properties of these compounds are well-documented, a significant gap exists in the quantitative analysis of this compound in different algal species. Future research should focus on developing and applying validated quantitative methods to assess the concentration of this valuable sesquiterpene in various natural sources. Furthermore, detailed investigations into the specific molecular targets and signaling pathways of this compound from marine algae are crucial for a comprehensive understanding of its therapeutic potential and for the development of novel drug candidates.

References

An In-depth Technical Guide to the Isolation and Discovery of β-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-chamigrene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community due to its unique spiro[5.5]undecane framework and promising biological activities. This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of β-chamigrene. It includes detailed experimental protocols for its extraction from natural sources and its chemical synthesis, alongside a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this document elucidates the potential molecular mechanisms underlying its observed anti-inflammatory and antimicrobial effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

β-chamigrene is a carbobicyclic sesquiterpene characterized by a spiro[5.5]undecane skeleton.[1] First isolated in 1967, it is a representative member of the chamigrene family of natural products, which are found in a variety of terrestrial and marine organisms.[2] The compound is recognized for its distinctive earthy and woody aroma and is known to be soluble in organic solvents while exhibiting low solubility in water.[2] The unique structural architecture of β-chamigrene, featuring two quaternary carbon centers, has made it a challenging and attractive target for total synthesis.[2] Beyond its interesting chemical structure, β-chamigrene has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making it a molecule of interest for further investigation in drug discovery programs.[3][4]

Isolation from Natural Sources

β-chamigrene has been isolated from a diverse range of natural sources, including plants of the Asteraceae family, the red algae genus Laurencia, and other plants such as Toona calantas and Schisandra chinensis.[1][2] The following protocol provides a general methodology for the isolation of β-chamigrene from marine algae, a common source of chamigrene-type sesquiterpenes.

Experimental Protocol: Isolation from Laurencia species

This protocol is adapted from established methods for the isolation of sesquiterpenes from red algae.

2.1.1. Sample Collection and Preparation:

  • Freshly collect specimens of Laurencia species.

  • Thoroughly clean the algal material with seawater to remove sand, epiphytes, and other debris.

  • Air-dry the cleaned material at room temperature in a well-ventilated area until completely dry.

  • Grind the dried algae into a fine powder using a blender.

2.1.2. Extraction:

  • Macerate the powdered algal material in a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v), at room temperature.

  • Perform the extraction multiple times (e.g., 3x) to ensure the exhaustive removal of secondary metabolites.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Chromatographic Purification:

  • Subject the crude extract to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.

  • Monitor the collected fractions by thin-layer chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

  • Further purify the fractions containing β-chamigrene using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Physicochemical and Spectroscopic Data

The structural elucidation of β-chamigrene has been accomplished through a combination of spectroscopic techniques. The following tables summarize its key physical and spectral properties.

Physical Properties of β-Chamigrene
PropertyValueReference
Molecular FormulaC₁₅H₂₄[5]
Molecular Weight204.35 g/mol [5]
Boiling Point273.00 to 274.00 °C @ 760.00 mm Hg[6]
Refractive Index1.51100 @ 20.00 °C[6]
Specific Rotation ([α]D)Varies depending on the enantiomer and conditions

Note: The specific rotation of β-chamigrene is dependent on the enantiomeric form and the solvent, temperature, and wavelength used for measurement.

Spectroscopic Data of β-Chamigrene

3.2.1. ¹H and ¹³C NMR Spectral Data

3.2.2. Mass Spectrometry (MS)

The mass spectrum of β-chamigrene is characterized by a molecular ion peak corresponding to its molecular weight.

m/zInterpretation
204[M]⁺

Note: Further fragmentation patterns would be observed, providing structural information.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of β-chamigrene would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Interpretation
~3080=C-H stretch (exocyclic methylene)
~2950-2850C-H stretch (alkane)
~1645C=C stretch (alkene)
~890=C-H bend (exocyclic methylene)

Experimental Workflows and Biological Signaling Pathways

Experimental Workflow for Isolation and Characterization

The general workflow for the isolation and characterization of β-chamigrene from a natural source is depicted below.

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Structure Elucidation Collection Collection of Natural Source (e.g., Laurencia sp.) Preparation Drying and Grinding Collection->Preparation Extraction Solvent Extraction Preparation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions Purification HPLC/Prep-TLC Fractions->Purification PureCompound Pure β-Chamigrene Purification->PureCompound NMR NMR Spectroscopy (¹H, ¹³C) PureCompound->NMR MS Mass Spectrometry PureCompound->MS IR IR Spectroscopy PureCompound->IR Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure

Isolation and Characterization Workflow.
Postulated Signaling Pathways for Biological Activity

Based on the known biological activities of sesquiterpenes, the following signaling pathways are postulated to be involved in the anti-inflammatory and antimicrobial effects of β-chamigrene.

4.2.1. Anti-Inflammatory Signaling Pathway

Sesquiterpenes are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Cellular Response LPS LPS/Cytokines IKK IKK Activation LPS->IKK MAPK MAPK Activation (ERK, JNK, p38) LPS->MAPK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkB NF-κB (p65/p50) Nuclear Translocation IkappaB->NFkB releases GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression MAPK->GeneExpression Cytokines Cytokine Production (TNF-α, IL-6, IL-1β) GeneExpression->Cytokines BetaChamigrene β-Chamigrene BetaChamigrene->IKK Inhibits BetaChamigrene->MAPK Inhibits

Postulated Anti-Inflammatory Mechanism.

4.2.2. Antimicrobial Mechanism of Action

A common mechanism of antimicrobial action for sesquiterpenes involves the disruption of the microbial cell membrane.

antimicrobial_mechanism cluster_membrane Bacterial Cell BetaChamigrene β-Chamigrene Disruption Membrane Disruption BetaChamigrene->Disruption Induces Membrane Cell Membrane Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Postulated Antimicrobial Mechanism.

Conclusion

β-chamigrene stands out as a fascinating natural product with a complex chemical structure and a spectrum of interesting biological activities. This guide has provided a detailed overview of the methodologies for its isolation and characterization, along with a compilation of its known physicochemical and spectroscopic data. The elucidated potential mechanisms of its anti-inflammatory and antimicrobial actions offer a foundation for further pharmacological investigation. For researchers and professionals in drug development, β-chamigrene represents a promising scaffold for the design and synthesis of novel therapeutic agents. Further studies are warranted to fully explore its therapeutic potential and to establish a more comprehensive understanding of its structure-activity relationships.

References

physicochemical properties of beta-chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of β-Chamigrene

Introduction

β-Chamigrene is a naturally occurring sesquiterpene characterized by a unique spiro[5.5]undecane bicyclic structure.[1][2] As a member of the chamigrane class of sesquiterpenoids, it is predominantly isolated from marine algae, particularly of the genus Laurencia, and has also been identified in terrestrial plants like Toona calantas and Schisandra chinensis.[3][4][5] The most common stereoisomer found in nature is (-)-β-chamigrene.[2] This compound is noted for its distinctive earthy and woody aroma and is of significant interest in natural product chemistry due to its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.[1] Its low solubility in water and high solubility in organic solvents make it suitable for various extraction and formulation processes.[1]

Physicochemical Properties

The fundamental physicochemical properties of β-chamigrene are summarized below. These properties are crucial for its isolation, characterization, and application in research and development.

PropertyValueReference
Molecular Formula C₁₅H₂₄[1][6][7]
Molecular Weight 204.35 g/mol [3][6][7]
CAS Number 18431-82-8[6][8][9]
Appearance --
Odor Earthy, woody[1]
Boiling Point 273.00 to 274.00 °C at 760.00 mm Hg[8]
Density (Predicted) 0.89 ± 0.1 g/cm³[9][10]
Refractive Index 1.51100 @ 20.00 °C[8][9]
Optical Rotation [α]20/D -77±3°, c =1% in chloroform[11]
Solubility Soluble in alcohol and organic solvents; Insoluble in water (0.01216 mg/L @ 25 °C est.)[1][8]
logP (o/w) 6.217 (est)[8]

Experimental Protocols

Isolation of β-Chamigrene from Laurencia Species

This protocol outlines a standard methodology for the extraction, fractionation, and purification of chamigrene sesquiterpenes from marine algae. The process is adapted from established procedures for isolating natural products from Laurencia species.[5]

3.1.1. Materials and Equipment

  • Fresh Laurencia species

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • n-hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Blender or grinder

  • Large Erlenmeyer flasks

  • Ultrasonic bath

  • Vacuum filtration apparatus (sintered glass funnel)

  • Rotary evaporator

  • Silica (B1680970) gel for flash column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Glass columns for chromatography

3.1.2. Methodology

  • Sample Preparation : Freshly collected algal material is cleaned with seawater to remove debris. The material is then air-dried at room temperature in a well-ventilated space until completely dry, after which it is ground into a fine powder.[5]

  • Solvent Extraction : 100 g of the dried, powdered algae is macerated in 500 mL of a 1:1 mixture of CH₂Cl₂ and MeOH. The mixture is sonicated for 20 minutes. The supernatant is separated from the biomass via vacuum filtration. This extraction process is repeated at least two more times to ensure thorough extraction.[5]

  • Concentration : The supernatants from all extractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.[5]

  • Chromatographic Fractionation : The crude extract is pre-adsorbed onto a small amount of silica gel and loaded onto a silica gel flash column. The column is eluted with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[5]

  • Monitoring and Purification : Fractions are collected and monitored by TLC using a suitable solvent system (e.g., n-hexane:EtOAc, 8:2 v/v). Fractions containing compounds with similar Rf values are combined and may require further purification using techniques like preparative HPLC to isolate pure β-chamigrene.[5][12][13]

Biological Activity Screening: Cytotoxicity MTT Assay

This protocol details a method for evaluating the cytotoxic effects of β-chamigrene derivatives against a cancer cell line, such as KATO-3 human gastric carcinoma cells.[14]

3.2.1. Materials and Equipment

  • β-Chamigrene dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • KATO-3 cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

3.2.2. Methodology

  • Cell Seeding : KATO-3 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours to allow for attachment.[14]

  • Compound Treatment : Serial dilutions of β-chamigrene are prepared in the culture medium. The final concentration of DMSO should not exceed 0.5%. The medium in the wells is replaced with 100 µL of the medium containing the test compound at various concentrations. Vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent) are included.[14]

  • Incubation : The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[14]

  • MTT Addition : Following incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[14]

  • Solubilization and Measurement : The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is then measured on a microplate reader at the appropriate wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.[14]

Visualizations

The following diagram illustrates a general workflow for the isolation, characterization, and biological screening of β-chamigrene.

G Workflow for β-Chamigrene Isolation and Analysis cluster_0 Isolation & Purification cluster_1 Characterization cluster_2 Biological Screening A Natural Source (e.g., Laurencia algae) B Solvent Extraction (CH₂Cl₂/MeOH) A->B C Crude Extract B->C D Flash Column Chromatography C->D E Purified β-Chamigrene D->E F Structural Elucidation (NMR, MS, IR) E->F G Physicochemical Analysis (BP, Density, RI, etc.) E->G I Antimicrobial Assays E->I J Anti-inflammatory Assays E->J K Cytotoxicity Assays (e.g., MTT) E->K H Data Compilation F->H G->H M Final Technical Report & Structure-Activity Relationship (SAR) Studies H->M L Biological Activity Data I->L J->L K->L L->M

Workflow for β-Chamigrene Isolation and Analysis

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of β-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chamigrene, a bicyclic sesquiterpene, is a fascinating natural product with a characteristic spiro[5.5]undecane skeleton. It exists as a pair of enantiomers, (+)-β-chamigrene and (-)-β-chamigrene, which can exhibit distinct biological activities. The naturally occurring and most common stereoisomer is (-)-β-chamigrene, which possesses the (6R) absolute configuration.[1] This guide provides a comprehensive overview of the stereochemistry of β-chamigrene, including its synthesis, separation, characterization, and biological evaluation, with a focus on providing practical data and protocols for researchers in the field.

Stereochemistry and Physicochemical Properties

The core of β-chamigrene's structure is the spirocyclic system, which gives rise to its chirality. The two enantiomers are non-superimposable mirror images of each other.

Table 1: Physicochemical Properties of β-Chamigrene Enantiomers

Property(+)-β-Chamigrene(-)-β-ChamigreneRacemic β-Chamigrene
IUPAC Name (6S)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene(6R)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene(±)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene
CAS Number Not available18431-82-8[1]18431-82-8 (unspecified)[2]
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35 g/mol 204.35 g/mol 204.35 g/mol
Optical Rotation ([α]D) Data not availableData not available
Refractive Index (n²⁰/D) Not availableNot available1.511[3]
Boiling Point Not availableNot available273.00 to 274.00 °C @ 760.00 mm Hg[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While detailed comparative data for the individual enantiomers is scarce, the following table summarizes the key ¹H and ¹³C NMR chemical shifts for racemic β-chamigrene.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Racemic β-Chamigrene in CDCl₃

¹H NMR (400 MHz) ¹³C NMR (100 MHz)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
5.32 (br d, 1H)149.06
4.89 (br s, 1H)132.73
4.54 (br s, 1H)120.01
2.25 (td, 1H)110.52
2.20 - 1.90 (m, 4H)44.76
1.85 - 1.65 (m, 4H)37.27
1.59 (br s, 3H)37.02
1.55 - 1.45 (m, 1H)32.23
1.35 - 1.25 (m, 1H)29.72
1.15 (dm, 1H)28.99
0.89 (s, 3H)27.92
0.84 (s, 3H)25.99
25.03
23.84
23.06

Data obtained from the synthesis of racemic β-chamigrene.[5]

Experimental Protocols

Enantioselective Synthesis of (+)-β-Chamigrene

A catalytic asymmetric Diels-Alder reaction provides a route to enantiopure (+)-β-chamigrene.[4] The key step involves the reaction of an exocyclic enone with a diene, controlled by a chiral imidodiphosphorimidate catalyst. The resulting spirocyclic ketone is then converted to (+)-β-chamigrene via a Wittig methylenation.

enantioselective_synthesis Enone Exocyclic Enone Spiro_Ketone Enantiopure Spirocyclic Ketone Enone->Spiro_Ketone Diene Diene Diene->Spiro_Ketone Catalyst Chiral Imidodiphosphorimidate Catalyst Catalyst->Spiro_Ketone Diels-Alder Wittig Wittig Methylenation Spiro_Ketone->Wittig Chamigrene (+)-β-Chamigrene Wittig->Chamigrene

Caption: Enantioselective synthesis of (+)-β-chamigrene.

Chiral Separation of β-Chamigrene Enantiomers

The separation of β-chamigrene enantiomers can be achieved using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

This protocol provides a general guideline for the separation of β-chamigrene enantiomers using a cyclodextrin-based chiral stationary phase.

  • Column: A chiral capillary column, such as one with a permethylated β-cyclodextrin stationary phase (e.g., Rt-βDEXsm, CHIRALDEX B-DM), is recommended.[6][7]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Oven Program: Start at a low temperature (e.g., 60-80 °C) and ramp up slowly (e.g., 2-5 °C/min) to a final temperature of around 200-220 °C. The optimal temperature program will need to be determined empirically.

  • Sample Preparation: Dissolve the racemic β-chamigrene in a suitable solvent (e.g., hexane, dichloromethane) at a concentration of approximately 1 mg/mL.

chiral_gc_workflow Sample Racemic β-Chamigrene Sample Injection GC Injection Sample->Injection Column Chiral GC Column (Cyclodextrin-based) Injection->Column Separation Enantiomeric Separation Column->Separation Detection FID or MS Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram

Caption: Workflow for chiral GC separation of β-chamigrene.

A general approach for chiral HPLC method development for β-chamigrene enantiomers is outlined below.

  • Column: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD, are often a good starting point for a wide range of compounds.[8]

  • Mobile Phase:

    • Normal Phase: A mixture of hexane/isopropanol (B130326) or hexane/ethanol is commonly used. The ratio can be adjusted to optimize separation. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be beneficial.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be used with appropriate reversed-phase chiral columns.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.

  • Detection: UV detector, typically at a wavelength where the compound has some absorbance (e.g., around 210-230 nm for non-aromatic terpenes).

  • Method Development Strategy: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and screen different chiral columns. Once a column shows some separation, optimize the mobile phase composition and temperature to improve resolution.

Biological Activity

While comprehensive comparative studies on the biological activities of individual β-chamigrene enantiomers are limited, the chamigrene class of compounds has demonstrated notable cytotoxic and antimicrobial properties.

Table 3: Reported Biological Activities of Chamigrene-Type Sesquiterpenoids

Compound/ExtractActivityCell Line/OrganismIC₅₀ / MICReference
β-Chamigrane-type sesquiterpenoidsCytotoxicityHeLa (cervical carcinoma)≤ 1.0 µg/mL[9]
MCF-7 (breast carcinoma)≤ 1.0 µg/mL[9]
P-388 (murine lymphocytic leukemia)≤ 1.0 µg/mL[9]
β-ChamigreneAntibacterial ActivityNot specifiedNot specified[10]

Note: The specific enantiomers of the β-chamigrane-type sesquiterpenoids tested were not specified in the cited source.

Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the β-chamigrene enantiomers (or racemic mixture) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with β-Chamigrene Enantiomers Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Values Absorbance_Reading->IC50_Calculation

References

An In-depth Technical Guide to the Core Structural and Biological Differences Between Alpha- and Beta-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the structural isomers, alpha-chamigrene (B27014) and beta-chamigrene. These bicyclic sesquiterpenes, belonging to the chamigrane class, share a common spiro[5.5]undecane core but exhibit distinct structural and, consequently, biological properties. This document summarizes their key structural differences, presents available quantitative physicochemical and biological data, outlines relevant experimental protocols for their study, and provides visualizations to illustrate comparative workflows. While research on the non-halogenated parent compounds is ongoing, this guide consolidates current knowledge to support further investigation into their therapeutic potential.

Structural Elucidation: The Isomeric Difference

Alpha-chamigrene and this compound are constitutional isomers with the molecular formula C₁₅H₂₄ and a molar mass of 204.35 g/mol .[1][2][3] Their shared chamigrane skeleton features a spirocyclic system composed of two six-membered rings. The critical distinction between the two lies in the position of a double bond within this bicyclic framework.[4]

  • Alpha-Chamigrene: Possesses an endocyclic double bond, located within one of the rings of the spiro[5.5]undecane structure.[4]

  • This compound: Features an exocyclic double bond, where the double bond is positioned outside of the ring system, attached to the spiro center.[4]

This seemingly minor variation in double bond placement significantly influences the molecule's overall shape, electronic distribution, and reactivity, which in turn dictates its interaction with biological targets.

Comparative Data Presentation

While direct, head-to-head comparative studies on all physicochemical and biological parameters are limited, this section compiles available data to facilitate a preliminary comparison.

Physicochemical Properties
PropertyAlpha-ChamigreneThis compoundReference(s)
Molecular FormulaC₁₅H₂₄C₁₅H₂₄[1][2][3]
Molar Mass204.35 g/mol 204.35 g/mol [1][2][3]
IUPAC Name(6R)-1,5,5,9-tetramethylspiro[5.5]undeca-1,9-diene(6R)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene[2][3]
Boiling Point272-274 °C (estimated)273-274 °C (estimated)[5][6]
XLogP34.44.7[2][3]
Spectroscopic Data (¹H and ¹³C NMR)

Expected ¹H NMR Distinctions:

  • Alpha-Chamigrene: Vinylic proton signals corresponding to the endocyclic double bond would be observed.

  • This compound: Signals for the two vinylic protons of the exocyclic methylene (B1212753) group would be present, likely appearing as distinct singlets or narrowly coupled signals.

Expected ¹³C NMR Distinctions:

  • Alpha-Chamigrene: Two sp²-hybridized carbon signals corresponding to the carbons of the endocyclic double bond.

  • This compound: Two sp²-hybridized carbon signals, one for the quaternary spiro carbon of the double bond and one for the exocyclic methylene carbon.

Biological Activity: Cytotoxicity

Direct comparative cytotoxicity data for the parent non-halogenated alpha- and this compound is limited. However, studies on related halogenated chamigrane-type sesquiterpenoids isolated from marine sources, such as the red alga Laurencia majuscula, provide valuable insights. These studies suggest that β-chamigrane derivatives may exhibit more potent cytotoxic effects.[4][7][8]

Compound TypeCell LineIC₅₀ (µg/mL)Reference(s)
α-chamigrane-type sesquiterpenoidsHeLa (Human Cervical Carcinoma)≤ 5.0[4][7][8]
α-chamigrane-type sesquiterpenoidsP-388 (Murine Lymphocytic Leukemia)≤ 5.0[4][7][8]
β-chamigrane-type sesquiterpenoidsHeLa (Human Cervical Carcinoma)≤ 1.0[4][7][8]
β-chamigrane-type sesquiterpenoidsMCF-7 (Human Breast Carcinoma)≤ 1.0[4][7][8]
β-chamigrane-type sesquiterpenoidsP-388 (Murine Lymphocytic Leukemia)≤ 1.0[4][7][8]

Experimental Protocols

This section outlines key experimental methodologies for the isolation, characterization, and biological evaluation of alpha- and this compound.

Isolation and Purification of Chamigrenes from Laurencia sp.

This protocol is adapted from methodologies used for the isolation of sesquiterpenes from marine red algae.

  • Extraction:

    • Freshly collected and cleaned algal biomass is air-dried or freeze-dried.

    • The dried material is ground and extracted sequentially with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane or dichloromethane, followed by a more polar solvent like ethyl acetate (B1210297) or methanol.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica (B1680970) gel.

    • A solvent gradient (e.g., n-hexane/ethyl acetate) is used to elute fractions of increasing polarity.

    • Fractions are monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol/water or acetonitrile/water).

Structural Characterization
  • Mass Spectrometry (MS):

    • Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation patterns of the purified isomers. Electron ionization (EI) is a common method.

    • High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework.

    • 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule and confirm the isomeric structure.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]

  • Compound Treatment: Cells are treated with various concentrations of alpha- or this compound for a defined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[9][10]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.[9]

  • Treatment: Cells are pre-treated with different concentrations of alpha- or this compound for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a longer period (e.g., 24 hours).[9]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[9][10]

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments to compare the biological activities of alpha- and this compound.

comparative_bioactivity_workflow cluster_isomers Isomeric Starting Materials cluster_assays Comparative Biological Assays cluster_results Data Analysis and Comparison cluster_conclusion Conclusion alpha Alpha-Chamigrene cytotoxicity Cytotoxicity Assay (e.g., MTT) alpha->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) alpha->anti_inflammatory beta This compound beta->cytotoxicity beta->anti_inflammatory ic50 IC50 Comparison cytotoxicity->ic50 no_inhibition NO Inhibition Comparison anti_inflammatory->no_inhibition sar Structure-Activity Relationship (SAR) ic50->sar no_inhibition->sar

Caption: Comparative workflow for evaluating the biological activities of alpha- and this compound.

logical_relationship_structural_activity cluster_structure Structural Features cluster_activity Potential Biological Outcomes structure Chamigrane Skeleton alpha_feature Endocyclic Double Bond (Alpha-Chamigrene) structure->alpha_feature Isomerization beta_feature Exocyclic Double Bond (this compound) structure->beta_feature Isomerization activity Biological Activity alpha_feature->activity Influences beta_feature->activity Influences cytotoxicity Cytotoxicity activity->cytotoxicity anti_inflammatory Anti-inflammatory activity->anti_inflammatory

Caption: Logical relationship between structural features and potential biological activities.

Conclusion

Alpha- and this compound represent a compelling pair of isomers for structure-activity relationship studies. The distinct placement of the double bond is the primary determinant of their differing physicochemical properties and, as suggested by studies on related compounds, their biological activities. While current research points towards potentially greater cytotoxicity for beta-chamigrane derivatives, a comprehensive, direct comparison of the parent, non-halogenated compounds is warranted. The experimental protocols outlined in this guide provide a framework for such investigations. Further research into their specific molecular targets and signaling pathways will be crucial for unlocking their full therapeutic potential in drug development.

References

Halogenated Chamigrene Derivatives from Laurencia: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The marine red algal genus Laurencia is a well-established, prolific source of structurally unique and biologically active halogenated secondary metabolites.[1] Among these, the chamigrene-type sesquiterpenoids represent one of the most abundant classes, characterized by a spiro[5.5]undecane carbon skeleton.[2] The incorporation of halogen atoms, primarily bromine and chlorine, into these structures is crucial for their diverse pharmacological activities, which include cytotoxic, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of halogenated chamigrene derivatives from Laurencia, focusing on their biological activities, the experimental protocols used for their study, and their potential mechanisms of action, tailored for researchers and drug development professionals.

Quantitative Biological Activity Data

The biological evaluation of halogenated chamigrenes has revealed significant potential in several therapeutic areas. The following tables summarize the quantitative data for some of the most studied derivatives.

Table 1: Cytotoxicity of Halogenated Chamigrenes Against Cancer Cell Lines
CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
(-)-ElatolColo-205Colon Adenocarcinoma2.5 ± 1.3[6]
ElatolA549Non-small Cell Lung Carcinoma6.24[6]
ElatolRDEmbryonal Rhabdomyosarcoma14.24[6]
ObtusolColo-205Colon Adenocarcinoma1.2 ± 1.4 (µg/mL)[6]
Lauremantanone AHeLaCervical Cancer> 50 (µg/mL)[7]
Lauremantanone AMCF-7Breast Cancer> 50 (µg/mL)[7]
Lauremantanone BHeLaCervical Cancer35.8 (µg/mL)[7]
Lauremantanone BMCF-7Breast Cancer41.2 (µg/mL)[7]
(+)-ElatolP-388Murine Leukemia1.6 (µg/mL)[7]
CartilagineolP-388Murine Leukemia3.9 (µg/mL)[7]
ObtusolP-388Murine Leukemia3.3 (µg/mL)[7]
Compositacin DA-549Human Lung Adenocarcinoma49-85[3]
Compositacin GA-549Human Lung Adenocarcinoma49-85[3]
Table 2: Antimicrobial and Antiparasitic Activity of Halogenated Chamigrenes
CompoundTarget OrganismActivity TypeMIC / IC50Reference
Unnamed Chlorinated CompoundStaphylococcus aureus (incl. MRSA)Antibacterial12.5 µg/mL (MIC)[3]
Compositacin GMicrosporum gypseumAntifungal4 µg/mL (MIC80)[3]
(+)-ElatolNaegleria fowleri (ATCC 30808)Antiamoebic (Trophozoite)1.08 µM (IC50)[2][8]
(+)-ElatolNaegleria fowleri (ATCC 30215)Antiamoebic (Trophozoite)1.14 µM (IC50)[2][8]
(+)-ElatolNaegleria fowleriAntiamoebic (Cyst)1.14 µM (IC50)[2][8]
(-)-ElatolNaegleria fowleri (ATCC 30808)Antiamoebic (Trophozoite)36.77 µM (IC50)[2]
(-)-ElatolSchistosoma mansoni (Cercariae)Anthelmintic-[9]
RogiololSchistosoma mansoni (Adult worms)AnthelminticSignificant lethal effects[9]
ObtusolSchistosoma mansoni (Cercariae)Anthelmintic-[9]
Compound 11 from L. tristichaSerratia marcescensAntibacterialGood activity at 100 µ g/disk [10]
Table 3: Anti-inflammatory Activity of Halogenated Chamigrenes
CompoundAssayEffectConcentrationReference
Compound 17 from L. tristichaElastase Release Inhibition (in fMLP/CB-induced human neutrophils)Strong Inhibition10 µM[10]

Experimental Protocols & Workflows

A systematic approach is employed to discover and evaluate novel halogenated chamigrenes. The general workflow involves collection, extraction, isolation, structure elucidation, and bioactivity screening.

G General Experimental Workflow for Laurencia-Derived Compounds cluster_collection Field Work cluster_extraction Initial Processing cluster_purification Isolation & Purification cluster_analysis Analysis & Screening A Collection of Laurencia sp. Algae B Air Drying and Grinding A->B C Solvent Extraction (e.g., MeOH/CH2Cl2) B->C D Crude Extract Partitioning (e.g., EtOAc/H2O) C->D E Column Chromatography (Silica Gel, Sephadex) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Pure Halogenated Chamigrene F->G H Structure Elucidation (NMR, HRESIMS) G->H I Biological Activity Screening (Cytotoxicity, Antimicrobial, etc.) G->I

Caption: General workflow from algae collection to bioactivity testing.

Isolation and Purification
  • Collection and Extraction : Specimens of Laurencia are collected and air-dried. The dried algal material is ground and exhaustively extracted with a solvent mixture, typically methanol/dichloromethane.

  • Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water.[7]

  • Chromatography : The organic-soluble fraction is subjected to a series of chromatographic techniques.

    • Initial Fractionation : Open column chromatography on silica (B1680970) gel is used for initial separation, eluting with a solvent gradient (e.g., n-hexane to ethyl acetate).

    • Fine Purification : Fractions of interest are further purified using Sephadex LH-20 columns and/or High-Performance Liquid Chromatography (HPLC) with different column types (e.g., C18 reverse-phase, silica normal-phase) to yield pure compounds.[9]

Structure Elucidation

The structures of isolated compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[1][3]

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[1][3][11]

  • X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous structural confirmation and absolute configuration.[12]

Cytotoxicity Assay Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[6]

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).[6]

  • Compound Treatment : Cells are treated with various concentrations of the purified chamigrene derivatives for a defined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition : After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-parasitic Assay Protocol: Naegleria fowleri

This protocol is used to determine the activity of compounds against the "brain-eating amoeba," Naegleria fowleri.[8]

  • Culture : N. fowleri trophozoites are cultured axenically in a suitable medium (e.g., MYAS) at 37°C.

  • Compound Application : Trophozoites are seeded into 96-well plates. Test compounds are added at various concentrations and incubated for 72 hours.

  • Viability Assessment : Amoebic viability is determined using a resazurin-based method. Resazurin is added to each well and incubated for 24 hours. Fluorescence (excitation 530 nm, emission 590 nm) is measured, which correlates with the number of viable cells.

  • IC50 Determination : The IC50 values are calculated from dose-response curves.

  • Cysticidal Assay : Cysts are generated by transferring trophozoites to a nutrient-poor medium. The assay then proceeds similarly to the trophozoite assay to evaluate cysticidal activity.[8]

Mechanisms of Action & Signaling Pathways

While the precise mechanisms for many halogenated chamigrenes are still under investigation, studies on lead compounds like (+)-elatol have begun to elucidate their cellular effects. The primary mechanism appears to be the induction of programmed cell death (apoptosis) in target cells.

In Naegleria fowleri, (+)-elatol has been shown to induce several cellular events consistent with apoptosis, including:

  • Increased plasma membrane permeability.[8]

  • Overproduction of reactive oxygen species (ROS).[8]

  • Mitochondrial dysfunction.[8]

  • Chromatin condensation.[8]

In cancer cells, the cytotoxic effects of chamigrenes are also linked to the induction of apoptosis and cell cycle arrest.[6] While specific protein targets are often not fully identified, the downstream effects suggest interference with key survival pathways. Anti-inflammatory actions may involve the modulation of pathways like NF-κB and MAPK, which are central regulators of inflammatory responses.[13][14]

G Proposed Mechanism of Action for (+)-Elatol cluster_cellular Cellular Effects cluster_pathways Signaling Pathways (Hypothesized) cluster_outcomes Biological Outcomes A (+)-Elatol B ROS Overproduction A->B induces C Mitochondrial Dysfunction A->C induces D Plasma Membrane Permeability Increase A->D induces E Inhibition of NF-κB Pathway A->E inhibits F Modulation of MAPK Pathway A->F modulates B->C G Caspase Activation & Chromatin Condensation C->G D->G I Reduced Pro-inflammatory Mediator Release E->I F->I H Programmed Cell Death (Apoptosis) G->H J Anti-inflammatory Effect I->J

Caption: Proposed signaling cascade for (+)-elatol's bioactivity.

Conclusion

Halogenated chamigrene derivatives from the genus Laurencia represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their potent cytotoxic, antiparasitic, and anti-inflammatory activities make them valuable lead structures for drug discovery and development. The presence and position of halogen atoms often play a critical role in their bioactivity, highlighting the importance of these marine natural products in medicinal chemistry.[3] Future research focusing on mechanism-of-action studies, target identification, and synthetic derivatization will be crucial to fully harness the potential of these unique molecules.

References

The Spiro[5.5]undecane Core in Sesquiterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chamigrene Family of Sesquiterpenes, Their Biosynthesis, Biological Activity, and Experimental Protocols

The spiro[5.5]undecane core is a distinctive bicyclic structural motif found in a variety of natural products, lending them unique three-dimensional architectures that are often crucial for their biological function.[1] This technical guide focuses on the occurrence of this spirocyclic scaffold within the sesquiterpene class of natural products, with a primary emphasis on the chamigrene family—the most prominent group of sesquiterpenes possessing this core structure. These compounds, primarily isolated from marine organisms, have garnered significant attention for their interesting biological activities, including cytotoxic and antimicrobial effects.[1]

This document serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biosynthesis, biological activities, and key experimental methodologies related to sesquiterpenes featuring the spiro[5.5]undecane core.

The Chamigrene Sesquiterpenes

The chamigrenes are a diverse family of sesquiterpenes characterized by the spiro[5.5]undecane carbon framework.[1] First isolated in 1967, these compounds are predominantly found in marine red algae of the genus Laurencia.[2] Many chamigrenes are halogenated, typically containing bromine and chlorine atoms, which contributes to their structural diversity and biological potency.[2][3] Notable members of this family include β-chamigrene, elatol, obtusol, and laurencenone C.[3] The unique spirocyclic structure and the presence of halogen atoms make these molecules challenging synthetic targets and intriguing subjects for biological investigation.[3]

Biosynthesis of the Spiro[5.5]undecane Core

The biosynthesis of sesquiterpenes universally begins with the acyclic precursor, farnesyl pyrophosphate (FPP). The formation of the spiro[5.5]undecane core of chamigrenes is believed to proceed through a series of enzymatic cyclization reactions. While the specific enzymes in Laurencia species are not fully characterized, the generally accepted pathway involves the initial ionization of FPP to a farnesyl cation. This is followed by an intramolecular cyclization to form a bisabolyl cation intermediate. A subsequent second cyclization event, followed by rearrangements, leads to the formation of the characteristic spirocyclic cation, which is then further modified (e.g., through deprotonation or halogenation) to yield the various chamigrene structures.

Biosynthesis of Spiro[5.5]undecane Core FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Ionization (-OPP) Bisabolyl_Cation Bisabolyl Cation Farnesyl_Cation->Bisabolyl_Cation 1,6-Cyclization Spiro_Cation Chamigrene Cation (Spiro[5.5]undecane core) Bisabolyl_Cation->Spiro_Cation 2,7-Cyclization & Rearrangement Chamigrenes Chamigrene Sesquiterpenes Spiro_Cation->Chamigrenes Deprotonation / Halogenation

Plausible biosynthetic pathway from FPP to the chamigrene core.

Biological Activity of Spiro[5.5]undecane Sesquiterpenes

The chamigrene family of sesquiterpenes exhibits a range of promising biological activities. Halogenated derivatives, in particular, have demonstrated significant cytotoxic, anti-parasitic, and antimicrobial properties. The data below summarizes the in vitro activities of several key chamigrene compounds against various cell lines and pathogens.

Table 1: Cytotoxic and Anti-parasitic Activity of Chamigrene Sesquiterpenes

Compound Target Cell Line / Organism Activity Type IC50 Reference
(+)-Elatol Naegleria fowleri (ATCC 30808™) Anti-parasitic 1.08 µM [3][4]
(+)-Elatol Naegleria fowleri (ATCC 30215™) Anti-parasitic 1.14 µM [3][4]
(-)-Elatol Colo-205 (Colon Cancer) Cytotoxicity 2.5 ± 1.3 µg/mL [3]
Obtusol Colo-205 (Colon Cancer) Cytotoxicity 1.2 ± 1.4 µg/mL [3]

| Synthetic Spiro[5.5]undecane | SK-HEP-1 (Liver Cancer) | Cytotoxicity | 23.67 ± 4 µM |[5] |

Table 2: Antimicrobial Activity of Chamigrene Sesquiterpenes

Compound / Extract Target Organism Activity Type MIC Reference
Essential oil with β-chamigrene Multidrug-resistant bacteria Antibacterial 3 to 40 µl/ml [3]

| Laurokamin A, B, C | E. coli, S. aureus, F. oxysporum | Antimicrobial | Not specified |[6] |

The mechanism of cytotoxicity for compounds like obtusol and (-)-elatol against Colo-205 cells has been linked to the induction of apoptosis, involving the activation of various caspases.[3] For (+)-elatol, its potent activity against the pathogenic amoeba Naegleria fowleri is believed to involve the induction of programmed cell death, characterized by increased plasma membrane permeability and mitochondrial dysfunction.[3]

Experimental Protocols

Isolation and Purification from Natural Sources

The primary source of chamigrene sesquiterpenes is red algae of the genus Laurencia.[2][4][7] The following is a generalized protocol for the extraction and isolation of these compounds.

1. Extraction:

  • Sample Preparation: Collect fresh Laurencia algae, clean to remove sand and other organisms, and air-dry or freeze-dry. Grind the dried material into a fine powder.[7]

  • Maceration: Extract the powdered algae with an organic solvent. A common method is maceration at room temperature with 95% ethanol (B145695) (EtOH) or a mixture of dichloromethane (B109758) and methanol.[7][8]

  • Concentration: Filter the resulting solution and evaporate the solvent under reduced pressure to obtain a crude extract.[8]

2. Fractionation and Purification:

  • Solvent Partitioning: Partition the crude extract between ethyl acetate (B1210297) (EtOAc) and water. The organic-soluble fraction, containing the less polar sesquiterpenes, is retained for further purification.[8][9]

  • Column Chromatography: Subject the EtOAc-soluble fraction to column chromatography on silica (B1680970) gel.[8][9]

    • Stationary Phase: Silica gel (200–300 mesh).[8]

    • Mobile Phase: A gradient solvent system, typically starting with a non-polar solvent like petroleum ether or n-hexane and gradually increasing the polarity with ethyl acetate.[8][9]

  • Further Purification: Combine fractions based on Thin-Layer Chromatography (TLC) analysis. Further purification of these fractions can be achieved using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative TLC to yield pure compounds.[8]

3. Structure Elucidation:

  • The structures of isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][6][8]

Total Synthesis of the Spiro[5.5]undecane Core

The construction of the sterically hindered spiro[5.5]undecane core is a key challenge in the total synthesis of chamigrenes. The Diels-Alder reaction is a powerful and frequently employed strategy.

Key Synthetic Strategy: Diels-Alder Reaction for β-Chamigrene Synthesis

A reported synthesis of racemic β-chamigrene utilizes a Diels-Alder reaction between 3,3-dimethyl-2-methylenecyclohexanone (the dienophile) and isoprene (B109036) (the diene) to form the spiro ketone precursor.

1. Preparation of the Spiro Ketone Precursor:

  • Reaction: A solution of 3,3-dimethyl-2-methylenecyclohexanone and isoprene is prepared in a suitable solvent. The reaction can be catalyzed by a Lewis acid, such as dimethylaluminum chloride, to improve yield and selectivity.

  • Conditions: The reaction mixture is transferred to a microwave reactor, flushed with nitrogen, and heated (e.g., to 160 °C for 15 minutes).

  • Workup: After cooling, the reaction mixture is poured into ice-water and extracted with an organic solvent like diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate (B86663) (MgSO₄), and concentrated in vacuo.

  • Purification: The crude product is purified by flash chromatography on silica gel (e.g., using a 1:4 mixture of ethyl acetate and hexane (B92381) as the eluent) to yield the spiro ketone.

2. Olefination to β-Chamigrene:

  • The final step involves converting the ketone to the exocyclic double bond of β-chamigrene.

  • Reaction: A Wittig olefination is performed on the spiro ketone. This typically involves using a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide with a strong base.

  • Conditions: The reaction is often carried out at elevated temperatures (e.g., 55–60 °C) for an extended period (e.g., 48 hours).

  • Purification: The final product, β-chamigrene, is purified by chromatography.

Synthetic and Isolation Workflow cluster_0 Isolation from Natural Source (Laurencia) cluster_1 Total Synthesis Example (β-Chamigrene) Algae Laurencia Algae (Dried, Powdered) Extraction Solvent Extraction (e.g., EtOH) Algae->Extraction Partition Solvent Partitioning (EtOAc/H₂O) Extraction->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom PureCmpd Pure Chamigrenes ColumnChrom->PureCmpd Dienophile 3,3-dimethyl-2- methylenecyclohexanone DielsAlder Diels-Alder Reaction Dienophile->DielsAlder Diene Isoprene Diene->DielsAlder SpiroKetone Spiro Ketone Intermediate DielsAlder->SpiroKetone Wittig Wittig Olefination SpiroKetone->Wittig BetaCham β-Chamigrene Wittig->BetaCham

Generalized workflows for isolation and total synthesis.

Conclusion

The spiro[5.5]undecane sesquiterpenes, particularly the chamigrene family, represent a fascinating class of natural products with significant potential in medicinal chemistry and drug development. Their complex structures have inspired the development of elegant synthetic strategies, while their potent biological activities, especially the cytotoxic and anti-parasitic effects of halogenated derivatives, underscore their value as lead compounds for new therapeutics. Further research is warranted to fully elucidate the biosynthetic pathways in their native organisms, explore the pharmacological profiles of a wider range of these compounds, and optimize synthetic routes for greater efficiency and accessibility.

References

The Chemotaxonomic Significance of β-Chamigrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chamigrene, a bicyclic sesquiterpenoid with a characteristic spiro[5.5]undecane skeleton, is a natural product found across a diverse range of organisms, from marine algae to terrestrial plants. Its presence, and often its relative abundance, serves as a valuable chemotaxonomic marker, aiding in the classification and differentiation of species and genera. This technical guide provides an in-depth exploration of the chemotaxonomic significance of β-chamigrene, supported by quantitative data, detailed experimental protocols for its isolation and identification, and an overview of its biosynthesis and potential biological activities. The intricate relationships and workflows are visualized through diagrams generated using the DOT language.

Introduction to β-Chamigrene

β-Chamigrene (IUPAC name: (6R)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene) is a member of the chamigrane class of sesquiterpenoids.[1] These C15 terpenoids are biosynthesized from farnesyl pyrophosphate (FPP) and are particularly abundant in red algae of the genus Laurencia and in various liverworts.[1] The stereoisomer (−)-β-chamigrene is the most common form found in nature.[2] The unique structural features of chamigrenes, including a spirocyclic system and often halogenation in marine-derived compounds, have attracted significant interest for their potential pharmacological applications.[3]

Chemotaxonomic Significance

The distribution and concentration of β-chamigrene and related sesquiterpenoids can be highly specific to certain taxa, making them useful biomarkers for chemotaxonomic studies.[4] Chemotaxonomy utilizes the chemical constituents of organisms to understand their evolutionary relationships. Sesquiterpenes, in particular, have been widely used as taxonomic markers in various plant and algal groups.[5][6]

In Marine Algae: The Genus Laurencia

The red algal genus Laurencia is renowned for its chemical diversity, producing a vast array of halogenated and non-halogenated sesquiterpenoids, with chamigrenes being a prominent class.[7][8] The specific profile of these compounds can be used to differentiate between species that are morphologically similar. For instance, the presence or absence of certain chamigrene derivatives has been proposed as a marker to distinguish between closely related Laurencia species.[8] While extensive qualitative studies exist, quantitative data on β-chamigrene across a wide range of Laurencia species is still an active area of research.

In Bryophytes: Liverworts as a Case Study

Liverworts (Marchantiophyta) are another group of organisms where β-chamigrene has significant chemotaxonomic value.[9][10] The essential oil composition of liverworts is often species-specific and can be used for identification purposes.

Table 1: Quantitative Analysis of β-Chamigrene in Selected Liverwort Species

SpeciesPlant PartExtraction Methodβ-Chamigrene (% of Essential Oil)Reference
Marchantia polymorphaThalliHydrodistillation7.16[4]
Bazzania parisiiWhole plantNot specified6.5[6]
Bazzania francanaWhole plantNot specified5.6 - 7.2[6]

This table summarizes the percentage of β-chamigrene found in the essential oils of different liverwort species, highlighting its potential as a quantitative chemotaxonomic marker.

In Higher Plants: The Asteraceae Family

The Asteraceae family is well-known for producing a wide variety of sesquiterpene lactones, which are considered important taxonomic markers.[11][12] While sesquiterpene lactones are the most studied, other sesquiterpenes like β-chamigrene also contribute to the chemical fingerprint of these plants and can be used in chemotaxonomic analyses.[5] The presence and relative abundance of different sesquiterpene skeletons can help to delineate tribes, subtribes, and genera within this large and complex family.[8][12]

Biosynthesis of β-Chamigrene

The biosynthesis of all sesquiterpenes, including β-chamigrene, originates from the isoprenoid pathway. The key precursor is (2E,6E)-farnesyl pyrophosphate (FPP). A class of enzymes known as sesquiterpene synthases, or sesquiterpene cyclases, catalyze the cyclization of the linear FPP molecule into the characteristic bicyclic structure of β-chamigrene. Specifically, a multi-product β-chamigrene synthase has been identified in Arabidopsis thaliana.

G FPP Farnesyl Pyrophosphate (FPP) BCS β-Chamigrene Synthase FPP->BCS Beta_Chamigrene β-Chamigrene BCS->Beta_Chamigrene

Caption: Biosynthetic pathway of β-chamigrene from FPP.

Experimental Protocols

Extraction and Isolation of β-Chamigrene from Marine Algae (Laurencia sp.)

This protocol is adapted from established methods for the isolation of sesquiterpenes from Laurencia species.[2]

1. Sample Preparation:

  • Freshly collected Laurencia specimens should be cleaned of epiphytes and debris.

  • The algal material is then air-dried or freeze-dried and ground into a fine powder.

2. Extraction:

  • The powdered algae (e.g., 100 g) is extracted with a solvent mixture such as dichloromethane/methanol (1:1, v/v) at room temperature.

  • The extraction is typically repeated three times to ensure complete recovery of the metabolites.

  • The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Fractionation:

  • The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • A solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate) is used to elute the compounds.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Purification:

  • Fractions containing β-chamigrene are further purified by high-performance liquid chromatography (HPLC), often using a reversed-phase column and a methanol/water or acetonitrile/water mobile phase.

G cluster_0 Extraction cluster_1 Purification Algae Powdered Algae Solvent Dichloromethane/Methanol Algae->Solvent Crude_Extract Crude Extract Solvent->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Pure_Compound Pure β-Chamigrene HPLC->Pure_Compound

Caption: Workflow for the extraction and isolation of β-chamigrene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile compounds like β-chamigrene in essential oils.[13][14]

1. Sample Preparation:

  • The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • An internal standard can be added for accurate quantification.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 240°C).

  • Injector Temperature: Typically set at 250°C.

  • MS Detector: Operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 500.

3. Identification and Quantification:

  • β-Chamigrene is identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

  • Quantification is performed by integrating the peak area of the corresponding ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of novel chamigrene derivatives and for confirming the structure of known compounds.[15] Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Biological Activities and Potential Signaling Pathways

While the primary focus of this guide is on the chemotaxonomic significance of β-chamigrene, it is important to note its reported biological activities, which include antibacterial and cytotoxic effects.[12] The precise molecular mechanisms underlying these activities are not fully elucidated for β-chamigrene itself. However, studies on other sesquiterpenes and sesquiterpene lactones provide insights into potential signaling pathways that may be modulated by this class of compounds.[2][11]

Sesquiterpenes have been shown to interact with several key intracellular signaling cascades implicated in inflammation and cancer, including:

  • NF-κB Pathway: Many sesquiterpenes are known to inhibit the activation of the NF-κB transcription factor, a key regulator of the inflammatory response.[11][12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis, is another target of sesquiterpenes.[2]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Some sesquiterpene lactones have been shown to inhibit this pathway.[2][12]

  • Wnt/β-catenin Pathway: This pathway plays a role in embryonic development and cancer, and can be modulated by certain sesquiterpenes.[2]

  • STAT3 Pathway: The signal transducer and activator of transcription 3 (STAT3) is another important target in cancer therapy, and its activity can be affected by sesquiterpene lactones.[2]

G Beta_Chamigrene β-Chamigrene NFkB NF-κB Pathway Beta_Chamigrene->NFkB MAPK MAPK Pathway Beta_Chamigrene->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway Beta_Chamigrene->PI3K_Akt Wnt Wnt/β-catenin Pathway Beta_Chamigrene->Wnt STAT3 STAT3 Pathway Beta_Chamigrene->STAT3 Biological_Effects Biological Effects (e.g., Anti-inflammatory, Cytotoxic) NFkB->Biological_Effects MAPK->Biological_Effects PI3K_Akt->Biological_Effects Wnt->Biological_Effects STAT3->Biological_Effects

Caption: Potential signaling pathways modulated by sesquiterpenes.

Further research is needed to specifically determine which of these pathways are directly affected by β-chamigrene and to elucidate the detailed molecular interactions.

Conclusion

β-Chamigrene is a structurally interesting sesquiterpenoid with significant potential as a chemotaxonomic marker. Its presence and relative abundance can provide valuable information for the classification of organisms, particularly in chemically diverse groups like the red algal genus Laurencia and bryophytes. The detailed experimental protocols provided in this guide offer a framework for the isolation, identification, and quantification of β-chamigrene, facilitating further chemotaxonomic and pharmacological research. While its own bioactivity is still under-explored, the known effects of related sesquiterpenes on key signaling pathways suggest that β-chamigrene may also possess important pharmacological properties worthy of further investigation.

References

beta-chamigrene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chamigrene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular formula, alongside available data on its cytotoxic effects. Detailed experimental protocols for the synthesis of β-chamigrene and the assessment of its cytotoxicity are provided to facilitate further research and development.

Chemical and Physical Properties

β-Chamigrene is a sesquiterpene characterized by a spiro[5.5]undecane carbon framework.[1]

PropertyValueSource
CAS Number 18431-82-8[2][3][4][5][6][7]
Molecular Formula C15H24[2][3][5][6][7]
Molecular Weight 204.35 g/mol [3][5]

Biological Activity

The primary biological activity reported for β-chamigrene and related compounds is cytotoxicity against various cancer cell lines.

Cytotoxicity Data

Quantitative analysis of β-chamigrane-type sesquiterpenoids has demonstrated potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values against several human cancer cell lines are summarized below.

Compound TypeCancer Cell LineIC50 (µg/mL)
β-chamigrane-type sesquiterpenoidsHeLa (Cervical Carcinoma)≤ 1.0
β-chamigrane-type sesquiterpenoidsMCF-7 (Breast Carcinoma)≤ 1.0
β-chamigrane-type sesquiterpenoidsP-388 (Murine Lymphocytic Leukemia)≤ 1.0

Experimental Protocols

Chemical Synthesis of Racemic β-Chamigrene

This protocol outlines a total synthesis of racemic β-chamigrene.

3.1.1. Diels-Alder Reaction to form Spiroketone

  • Reactants: 3,3-dimethyl-2-methylenecyclohexanone and isoprene.

  • Catalyst: Dimethylaluminum chloride.

  • Procedure: The reactants are combined in the presence of the catalyst at room temperature.

  • Reaction Time: 4 hours.

  • Yield: 90% of the spiroketone.

3.1.2. Olefination to β-Chamigrene

  • Reactant: Spiroketone from the previous step.

  • Reagents: Methylene donor (CH2Cl2) promoted by Mg/TiCl4/THF.

  • Procedure: The reaction is carried out with sonication. The Mg powder is activated by heating for two hours prior to use.

  • Yield: 56% of racemic β-chamigrene.

Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then exposed to various concentrations of β-chamigrene and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance is measured on a microplate reader at approximately 570 nm.

  • Data Analysis: Cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by β-chamigrene. While related compounds, such as β-elemene, have been shown to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and the downregulation of c-FLIP, similar mechanistic studies for β-chamigrene have not been identified.[2] The cytotoxic data suggests that β-chamigrene likely induces apoptosis or inhibits cell proliferation, but the precise molecular targets and signaling cascades remain to be elucidated.

Logical Workflow for Future Research

To further understand the therapeutic potential of β-chamigrene, a structured research approach is necessary. The following diagram outlines a logical workflow for future investigations.

G cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development A Source and Isolate β-Chamigrene B Confirm Structure and Purity (NMR, MS) A->B C Preliminary Cytotoxicity Screening (MTT Assay on diverse cell lines) B->C D Apoptosis Assays (Annexin V/PI, Caspase activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Identify Molecular Targets (Proteomics, Transcriptomics) D->F E->F G Validate Signaling Pathway Involvement (Western Blot, Kinase Assays) F->G H In Vivo Efficacy Studies (Xenograft models) G->H I Pharmacokinetic & Toxicological Studies G->I J Lead Optimization H->J I->J

Caption: A logical workflow for the investigation of β-chamigrene's therapeutic potential.

References

Solubility of β-Chamigrene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of β-chamigrene, a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄. While specific quantitative solubility data for β-chamigrene in various organic solvents is not extensively documented in publicly available literature, this guide offers a thorough understanding of its expected solubility based on its chemical structure and the principles of solvent-solute interactions. Furthermore, it provides detailed experimental protocols for researchers to determine precise solubility data in their laboratories.

β-Chamigrene's non-polar, hydrocarbon-rich structure dictates its solubility behavior, adhering to the principle of "like dissolves like." It is characterized by low solubility in water and good solubility in organic solvents. One source explicitly states its solubility in alcohol[1].

Data Presentation: Solubility Profile of β-Chamigrene

The following table summarizes the predicted qualitative solubility of β-chamigrene in a range of common organic solvents, categorized by their polarity. A column for quantitative data has been included for researchers to populate with their experimental findings.

Solvent NameSolvent TypePredicted Qualitative SolubilityQuantitative Solubility (User Data)
HexaneNon-polarHigh
TolueneNon-polarHigh
Diethyl EtherNon-polarHigh
ChloroformNon-polarHigh
Ethyl AcetatePolar aproticModerate to High
AcetonePolar aproticModerate
EthanolPolar proticModerate to High
MethanolPolar proticModerate
WaterPolar proticLow

Experimental Protocols: Determination of β-Chamigrene Solubility

This section outlines a detailed methodology for the quantitative determination of β-chamigrene solubility in an organic solvent of interest. The protocol is divided into two main stages: sample preparation for solubility determination and quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Solubility Determination - The Shake-Flask Method

This method involves creating a saturated solution of β-chamigrene in the chosen solvent and then quantifying the concentration of the dissolved solute.

Materials:

  • β-Chamigrene (pure standard)

  • Selected organic solvent (analytical grade)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer or shaker bath

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Supersaturated Solution: Accurately weigh an excess amount of β-chamigrene and add it to a glass vial. The amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker bath or incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 to 48 hours to ensure that a saturated solution is formed. The solution should be continuously agitated during this period.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the undissolved β-chamigrene settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the GC-MS calibration curve.

Part 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This part of the protocol details the instrumental analysis to determine the precise concentration of β-chamigrene in the prepared solution.

Materials and Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS or equivalent)

  • Helium (carrier gas)

  • β-Chamigrene standard solutions for calibration

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions of β-chamigrene in the chosen solvent with known concentrations. These standards should bracket the expected concentration of the diluted sample.

  • GC-MS Instrumental Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: Inject the prepared standard solutions to generate a calibration curve. Then, inject the diluted sample solution.

  • Quantification: Identify the β-chamigrene peak in the chromatogram based on its retention time and mass spectrum. The concentration of β-chamigrene in the diluted sample can be determined from the calibration curve. The solubility is then calculated by taking into account the dilution factor.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result Calculation prep1 Add excess β-chamigrene to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate (24-48h with agitation) prep2->prep3 prep4 Settle undissolved solid prep3->prep4 prep5 Filter supernatant prep4->prep5 prep6 Dilute sample for analysis prep5->prep6 analysis3 Inject diluted sample prep6->analysis3 analysis1 Prepare calibration standards analysis2 Inject standards to create calibration curve analysis1->analysis2 analysis4 Quantify concentration analysis2->analysis4 analysis3->analysis4 result1 Calculate solubility from concentration and dilution factor analysis4->result1

Caption: Experimental workflow for determining the solubility of β-chamigrene.

References

An In-depth Technical Guide on the Occurrence of β-Chamigrene in Terrestrial Plants

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

β-chamigrene is a naturally occurring bicyclic sesquiterpenoid characterized by a spiro[5.5]undecane skeleton.[1] This compound is a member of the chamigrane class of sesquiterpenoids and is noted for its distinctive earthy and woody aroma.[2][3] Found in a variety of terrestrial plants, particularly within essential oils, β-chamigrene has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory effects.[2] This guide provides a comprehensive overview of the biosynthesis of β-chamigrene, its documented occurrence in terrestrial flora, and detailed methodologies for its extraction, isolation, and characterization.

Biosynthesis of β-Chamigrene

The biosynthesis of all sesquiterpenes, including β-chamigrene, originates from the isoprenoid pathway intermediate, (2E,6E)-farnesyl pyrophosphate (FPP).[1] The critical step involves the cyclization of the linear FPP molecule, a reaction catalyzed by sesquiterpene synthases.

A specific enzyme, β-chamigrene synthase (EC 4.2.3.78), has been identified as responsible for its production.[1] Research on a recombinant version of this enzyme from the model plant Arabidopsis thaliana revealed it to be a multi-product synthase, with (+)-β-chamigrene being one of the minor products formed when incubated with FPP.[1] The proposed mechanism involves the ionization of FPP to a farnesyl cation, followed by a cascade of intramolecular cyclizations to form the characteristic spirocyclic core of the chamigrene structure.[1]

G Proposed Biosynthetic Pathway of β-Chamigrene FPP Farnesyl Pyrophosphate (FPP) Cation Farnesyl Cation FPP->Cation Ionization (-OPP) BetaChamigrene β-Chamigrene Cyclization1 First Intramolecular Cyclization Cation->Cyclization1 Cyclization2 Second Intramolecular Cyclization (Spiro-core formation) Cyclization1->Cyclization2 Cyclization2->BetaChamigrene Deprotonation Enzyme β-Chamigrene Synthase Enzyme->Cation

Proposed Biosynthetic Pathway of β-Chamigrene.

Occurrence and Quantitative Data

β-chamigrene has been identified in various terrestrial plant species. While it is often a minor component of a plant's essential oil, certain species, particularly in the division Marchantiophyta (liverworts), exhibit significant concentrations. The compound has also been noted in plants of the Asteraceae family.[2] A summary of quantitative findings is presented below.

Plant SpeciesPlant DivisionPlant Part / Extract Typeβ-Chamigrene Concentration (% of Total)Reference
Marchantia polymorpha L.Marchantiophyta (Liverwort)Essential Oil7.16%[4]
Arabidopsis thalianaMagnoliophyta (Flowering Plant)in vitro enzyme assay productMinor Product[1]

Note: The concentration for M. polymorpha is relative to the total composition of the steam-distilled essential oil.

Experimental Protocols

The analysis of β-chamigrene from plant sources involves a multi-step process encompassing extraction, isolation, and characterization.

Extraction and Isolation of β-Chamigrene

The goal of extraction is to efficiently liberate the compound from the plant matrix.[5] As a volatile sesquiterpenoid, β-chamigrene is typically extracted as part of the essential oil fraction.

Protocol 1: Steam Distillation (for Essential Oils)

This method is suitable for isolating volatile compounds like β-chamigrene from fresh or dried plant material.

  • Preparation: Weigh a suitable amount of plant material (e.g., 100-500 g of fresh Marchantia polymorpha). The material can be used whole or coarsely ground to increase surface area.[5]

  • Apparatus Setup: Place the plant material in the distillation flask of a Clevenger-type apparatus and add distilled water until the material is fully submerged.

  • Distillation: Heat the flask to boiling. The steam and volatilized essential oils will rise, condense in the condenser, and collect in the graduated collection tube. The process is typically run for 3-4 hours.

  • Separation: As the condensate cools, the less-dense essential oil will separate from the aqueous layer (hydrosol).

  • Collection and Drying: Carefully collect the oil layer using a micropipette. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water. Store the oil in a sealed vial at 4°C in the dark.

Protocol 2: Solvent Extraction

This method is used for broader chemical profiling and can be optimized based on the target compound's polarity.[6]

  • Preparation: Air-dry the plant material and grind it into a fine powder.

  • Maceration: Submerge the powdered plant material (e.g., 50 g) in a suitable organic solvent (e.g., 500 mL of hexane (B92381) or dichloromethane (B109758) for non-polar compounds like sesquiterpenes) in an Erlenmeyer flask.[5]

  • Extraction: Agitate the mixture at room temperature for 24-48 hours. For enhanced efficiency, sonication (ultrasound-assisted extraction) can be employed to facilitate cell wall disruption.

  • Filtration: Filter the mixture to separate the plant debris from the solvent extract.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., <40°C) to yield a crude extract.

Identification and Quantification

The resulting essential oil or crude extract is a complex mixture requiring chromatographic separation for analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying volatile components in an essential oil.

  • Sample Preparation: Dilute the essential oil or reconstituted crude extract in a suitable volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC system. A non-polar capillary column (e.g., VF-5MS or DB-5ms) is typically used.[4]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

    • Oven Temperature Program: Initial temperature of 60°C, ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.

  • MS Detection: The eluting compounds are ionized (typically by electron impact at 70 eV) and the resulting mass fragments are detected.

  • Identification: Identify β-chamigrene by comparing its mass spectrum and retention index (RI) with those of an authentic standard or with data from established libraries (e.g., NIST, Wiley).[4]

  • Quantification: Determine the relative percentage of β-chamigrene by peak area normalization, assuming a response factor of unity for all components. For absolute quantification, a calibration curve using a pure standard is required.

G General Workflow for β-Chamigrene Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing PlantMaterial Terrestrial Plant Material (e.g., Marchantia polymorpha) Extraction Extraction (Steam Distillation or Solvent) PlantMaterial->Extraction Concentration Concentration / Drying (Rotary Evaporator / Na2SO4) Extraction->Concentration Chromatography Chromatographic Separation (Gas Chromatography) Concentration->Chromatography Detection Detection (Mass Spectrometry) Chromatography->Detection Identification Identification (Mass Spectra & Retention Index) Detection->Identification Quantification Quantification (Peak Area Normalization) Identification->Quantification

General Workflow for β-Chamigrene Analysis.

References

Spectroscopic Profile of β-Chamigrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene β-chamigrene. The information presented herein is curated for researchers, scientists, and professionals in drug development who require detailed structural and analytical data for this natural product. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in clearly structured tables for ease of comparison. Furthermore, it outlines the general experimental protocols employed for the acquisition of such spectroscopic data.

Introduction to β-Chamigrene

β-Chamigrene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] It possesses a characteristic spirocyclic carbon skeleton and is a constituent of various essential oils, notably from marine algae of the Laurencia genus. The unique structure of β-chamigrene and its derivatives has garnered interest in the scientific community for potential applications in pharmacology and synthetic chemistry. Accurate spectroscopic data is paramount for its identification, characterization, and as a reference for the synthesis of novel analogues.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for β-chamigrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for β-chamigrene are presented below.

¹H NMR Spectroscopic Data of β-Chamigrene (CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
5.34br s-H-1
4.67s-H-15a
4.64s-H-15b
2.30-2.05m-H-2, H-4, H-8
1.95-1.70m-H-3, H-9
1.63s-H-12
0.98s-H-13
0.85s-H-14

¹³C NMR Spectroscopic Data of β-Chamigrene (CDCl₃)

Chemical Shift (δ) (ppm)Carbon Atom
148.9C-11
145.7C-7
121.3C-1
109.1C-15
49.3C-6
38.5C-10
35.8C-5
35.1C-2
30.0C-8
28.9C-13
28.5C-14
26.5C-9
24.2C-4
23.9C-3
21.0C-12
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for β-chamigrene are detailed below.

IR Absorption Data for β-Chamigrene

Wavenumber (cm⁻¹)IntensityAssignment
3070Medium=C-H stretch (exocyclic methylene)
2925StrongC-H stretch (alkane)
2850StrongC-H stretch (alkane)
1645MediumC=C stretch (exocyclic methylene)
1460MediumC-H bend (alkane)
1375MediumC-H bend (gem-dimethyl)
885Strong=C-H bend (exocyclic methylene)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of β-chamigrene exhibits a molecular ion peak and several characteristic fragment ions.

Mass Spectrometry Data for β-Chamigrene (EI-MS)

m/zRelative Intensity (%)Assignment
20425[M]⁺ (Molecular Ion)
18930[M - CH₃]⁺
161100[M - C₃H₇]⁺
14745[M - C₄H₉]⁺
13350[M - C₅H₁₁]⁺
11960
10575
9180

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies. The following provides a general overview of the experimental protocols.

NMR Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton and 100 MHz or higher for carbon-13.[2] Deuterated chloroform (B151607) (CDCl₃) is a common solvent, and chemical shifts are referenced to the residual solvent peak (δH 7.26 ppm, δC 77.16 ppm) or tetramethylsilane (B1202638) (TMS) as an internal standard.[3] For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), and coupling constants (J) in Hertz (Hz).[3] ¹³C NMR data is reported as chemical shifts in ppm.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.[3] Samples can be analyzed as a thin film on a salt plate (e.g., KBr or NaCl) or as a solution in a suitable solvent (e.g., CCl₄). The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). A standard ionization voltage of 70 eV is typically used.[2] The data is presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like β-chamigrene.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of β-Chamigrene cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample β-Chamigrene Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure of β-Chamigrene NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

A Historical Perspective on Chamigrene Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chamigrene sesquiterpenoids, a fascinating class of natural products characterized by a unique spiro[5.5]undecane carbon skeleton, have captivated the attention of chemists and pharmacologists for over half a century. First identified in 1967, this diverse family of compounds, particularly its halogenated derivatives isolated from marine sources, has demonstrated a broad spectrum of promising biological activities. This technical guide provides a comprehensive historical perspective on chamigrene research, detailing the discovery of key members of the family, the evolution of synthetic strategies, and the elucidation of their biological significance. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal syntheses are provided. Furthermore, key pathways and workflows are visualized through diagrams to facilitate a deeper understanding of the intricate chemistry and biology of these molecules.

Historical Timeline of Key Discoveries

The journey of chamigrene research began in the late 1960s and has since unfolded through decades of exploration of both terrestrial and, most notably, marine ecosystems.

  • 1967: The story of chamigrenes begins with the isolation and structure elucidation of β-chamigrene from the essential oil of the leaves of Chamaecyparis taiwanensis Masam. This discovery marked the identification of the foundational spiro[5.5]undecane framework that defines this class of sesquiterpenes.[1]

  • Late 1960s - Present: A significant turning point in chamigrene research was the exploration of marine organisms, particularly red algae of the genus Laurencia.[2] This led to the discovery of a vast array of halogenated chamigrenes , featuring bromine and chlorine atoms, which are not commonly found in their terrestrial counterparts.[1] These halogenated derivatives have since become the primary focus of research due to their pronounced biological activities.

  • 1987: Dactylone and aplydactone are isolated from the sea hare Aplysia dactylomela. The structure of aplydactone, however, was not fully determined until 2001 with the aid of X-ray crystallography.

  • 2000s: The advent of advanced spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry, revolutionized the structure elucidation of complex chamigrenes, enabling the characterization of novel and intricate molecular architectures.

  • 2005: The first enantioselective total synthesis of a halogenated chamigrene, (+)-elatol , was achieved by Stoltz and Grubbs. This landmark synthesis provided a crucial route to access these molecules in the laboratory for further biological investigation.

Biological Activities of Chamigrene Derivatives

A significant driver of the continued interest in chamigrenes is their diverse and potent biological activities. The halogenated derivatives, in particular, have exhibited promising cytotoxic, antibacterial, and antifungal properties.

Cytotoxicity Data

The cytotoxic effects of various halogenated chamigrenes have been evaluated against a range of cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.

CompoundCell LineIC50 (µg/mL)Reference
Compound 1 HeLa≤ 5.0[3]
MCF-7≤ 5.0[3]
P-388≤ 5.0[3]
Compound 2 HeLa≤ 5.0[3]
MCF-7≤ 5.0[3]
P-388≤ 5.0[3]
Compound 3 HeLa≤ 5.0[3]
MCF-7≤ 5.0[3]
P-388≤ 5.0[3]
Compound 4 HeLa≤ 5.0[3]
MCF-7≤ 5.0[3]
P-388≤ 5.0[3]
Compound 5 HeLa≤ 5.0[3]
MCF-7≤ 5.0[3]
P-388≤ 5.0[3]
Compound 6 HeLa≤ 5.0[3]
MCF-7≤ 5.0[3]
P-388≤ 5.0[3]
Compound 7 HeLa≤ 5.0[3]
MCF-7≤ 5.0[3]
P-388[3]
Compound 8 HeLa≤ 5.0[3]
MCF-7≤ 5.0[3]
P-388≤ 5.0[3]
Compound 9 HeLa≤ 5.0[3]
MCF-7≤ 5.0[3]
P-388≤ 5.0[3]
Antimicrobial Activity

Several chamigrene derivatives have demonstrated significant activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this activity.

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Sesquiterpenoid Mix 1 Staphylococcus aureus13.6[4]
Candida albicans SC531432[4]
Microsporum gypseum8[4]
Sesquiterpenoid Mix 2 Staphylococcus aureus15.4[4]
Microsporum gypseum8[4]
Compound 33 Escherichia coli125[4]
Pseudomonas aeruginosa46.88[4]
Enterobacter faecalis125[4]
Staphylococcus aureus62.5[4]
Compound 34 Escherichia coli125[4]
Pseudomonas aeruginosa46.88[4]
Enterobacter faecalis125[4]
Staphylococcus aureus62.5[4]
Compound 47 Candida albicans32-256[4]
Pyricularia oryzae32-256[4]
Hormodendrum compactum32-256[4]
Aspergillus niger256[4]
Compound 48 Candida albicans32-256[4]
Pyricularia oryzae32-256[4]
Hormodendrum compactum32-256[4]
Aspergillus niger64[4]
Compound 49 Candida albicans32-256[4]
Pyricularia oryzae32-256[4]
Hormodendrum compactum32-256[4]
Aspergillus niger256[4]
Compound 50 Candida albicans32-256[4]
Pyricularia oryzae32-256[4]
Hormodendrum compactum32-256[4]
Aspergillus niger256[4]
Compound 51 Candida albicans32-256[4]
Pyricularia oryzae32-256[4]
Hormodendrum compactum32-256[4]

Key Experimental Protocols

The complex structures of chamigrenes have presented significant challenges to synthetic chemists. Over the years, several elegant and efficient synthetic routes have been developed.

Synthesis of Racemic β-Chamigrene[6]

This synthesis provides a concise route to the parent hydrocarbon, β-chamigrene.

Step 1: Preparation of 3,3-Dimethyl-2-methylenecyclohexanone This intermediate is prepared from the corresponding keto-ester via reduction, tosylation, and subsequent oxidation and elimination steps.

Step 2: Diels-Alder Reaction A solution of 3,3-dimethyl-2-methylenecyclohexanone and isoprene (B109036) in dichloromethane (B109758) is cooled to -10 °C. A 25% solution of dimethylaluminum chloride in hexane (B92381) is added, and the reaction is stirred for 4 hours at room temperature to yield the spiro ketone, 5,5,9-trimethylspiro[5.5]undec-8-en-1-one.[5]

Step 3: Olefination The spiro ketone is converted to β-chamigrene via a Wittig olefination reaction. However, an improved yield of 56% was obtained using a modified protocol with CH₂Cl₂ as the methylene (B1212753) donor, promoted by Mg/TiCl₄/THF with sonication.[5]

Enantioselective Total Synthesis of (+)-Elatol[2]

This landmark synthesis features a palladium-catalyzed asymmetric decarboxylative allylation to establish the key quaternary stereocenter.

Step 1: Preparation of the Allylic Enol Carbonate Precursor The synthesis commences with commercially available dimedone, which is converted to the isobutyl vinylogous ester. A subsequent Michael addition with methyl vinyl ketone followed by a Wittig olefination and enolate trapping with 2-chloroallyl chloroformate furnishes the key allylic enol carbonate precursor.[1]

Step 2: Enantioselective Decarboxylative Allylation The allylic enol carbonate is treated with a palladium catalyst, Pd(dmdba)₂, and a chiral phosphinooxazoline (PHOX) ligand in benzene. This crucial step proceeds with high enantioselectivity to form the desired spirocyclic diene.[1]

Step 3: Ring-Closing Metathesis and Final Steps The spirocyclic diene undergoes ring-closing metathesis (RCM) using a Grubbs catalyst to construct the spiro[5.5]undecane core. Subsequent functional group manipulations lead to the final product, (+)-elatol.[1]

Biosynthesis of the Chamigrene Skeleton

The biosynthesis of chamigrenes, like all sesquiterpenes, originates from farnesyl pyrophosphate (FPP). The key transformation is the cyclization of the linear FPP molecule, catalyzed by a sesquiterpene synthase.

The proposed biosynthetic pathway involves a series of carbocation intermediates and rearrangements, initiated by the loss of the pyrophosphate group from FPP to form a farnesyl cation. This is followed by a series of cyclization and rearrangement steps to generate the characteristic spiro[5.5]undecane skeleton of the chamigrenes.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation -OPP Bisabolyl_Cation (R)-α-Bisabolyl Cation Farnesyl_Cation->Bisabolyl_Cation 1,6-cyclization Chamigryl_Cation Chamigryl Cation Bisabolyl_Cation->Chamigryl_Cation 1,6-cyclization Spiro_Cation Spiro[5.5]undecyl Cation Chamigryl_Cation->Spiro_Cation Rearrangement alpha_Chamigrene α-Chamigrene Spiro_Cation->alpha_Chamigrene Deprotonation beta_Chamigrene β-Chamigrene Spiro_Cation->beta_Chamigrene Deprotonation

Caption: Proposed biosynthetic pathway of α- and β-chamigrene from FPP.

Experimental and Synthetic Workflows

The isolation and synthesis of chamigrenes involve multi-step processes that require careful execution and purification.

General Workflow for Isolation and Characterization

The isolation of chamigrenes from their natural sources, typically marine algae, follows a general workflow involving extraction, fractionation, and purification, followed by structure elucidation using modern spectroscopic techniques.

Isolation_Workflow Start Marine Algae (e.g., Laurencia) Extraction Solvent Extraction (e.g., CH2Cl2/MeOH) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Silica Gel Column) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC) Fractions->Purification Pure_Compound Isolated Chamigrene Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR 1D & 2D NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS Xray X-ray Crystallography Structure_Elucidation->Xray

Caption: General workflow for the isolation and characterization of chamigrenes.

Synthetic Workflow for Enantioselective Synthesis of α-Chamigrene

The enantioselective synthesis of α-chamigrene showcases a powerful strategy for constructing the challenging spirocyclic core.

Synthesis_Workflow Starting_Material Allylic Enol Carbonate Precursor Decarboxylative_Allylation Pd-catalyzed Enantioselective Decarboxylative Allylation Starting_Material->Decarboxylative_Allylation Spirocyclic_Diene Spirocyclic Diene Decarboxylative_Allylation->Spirocyclic_Diene RCM Ring-Closing Metathesis (RCM) Spirocyclic_Diene->RCM Spirocyclic_Core Spiro[5.5]undecane Core RCM->Spirocyclic_Core Final_Product α-Chamigrene Spirocyclic_Core->Final_Product

Caption: Key steps in the enantioselective synthesis of α-chamigrene.

Conclusion and Future Outlook

From the initial discovery of β-chamigrene to the synthesis of complex halogenated derivatives, the field of chamigrene research has made remarkable progress. The diverse biological activities exhibited by these molecules, particularly their potent cytotoxic and antimicrobial properties, underscore their potential as leads for the development of new therapeutic agents. Future research will likely focus on the discovery of novel chamigrenes from unexplored ecological niches, the development of more efficient and scalable synthetic methodologies, and a deeper investigation into their mechanisms of action to unlock their full therapeutic potential. The historical journey of chamigrene research serves as a testament to the power of natural product chemistry in driving innovation in medicine and biology.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-β-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(±)-β-Chamigrene is a spirocyclic sesquiterpenoid natural product that has garnered significant interest from the synthetic community due to its unique structural framework, featuring a spiro[5.5]undecane core. This document provides detailed methodologies for the total synthesis of (±)-β-chamigrene, focusing on two prominent strategies: a Diels-Alder reaction approach and a palladium-catalyzed decarboxylative allylation/ring-closing metathesis strategy. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Core Synthetic Strategies

Two primary retrosynthetic approaches for the construction of the (±)-β-chamigrene core are highlighted here. The key challenge in the synthesis is the stereoselective construction of the quaternary spirocenter.

  • Diels-Alder Approach: This strategy typically involves the [4+2] cycloaddition of an exocyclic diene with a suitable dienophile to construct the spirocyclic core in a single step. Subsequent functional group manipulation, often involving an olefination reaction, yields the final product.

  • Palladium-Catalyzed Decarboxylative Allylation and Ring-Closing Metathesis (RCM): This method builds the quaternary stereocenter via a palladium-catalyzed asymmetric decarboxylative allylation. The spirocyclic core is then forged using a ring-closing metathesis (RCM) reaction, commonly employing a Grubbs catalyst.

Experimental Protocols

Strategy 1: Diels-Alder Reaction and Wittig Olefination

This approach focuses on the construction of the spiro[5.5]undecane system via a Diels-Alder reaction, followed by a Wittig reaction to introduce the exocyclic methylene (B1212753) group.

Step 1: Synthesis of the Spirocyclic Ketone via Diels-Alder Reaction

This key step involves the reaction of an exocyclic enone with isoprene (B109036) to form the spirocyclic ketone precursor.

  • Reagents and Materials:

    • Exocyclic enone (e.g., 3,3-dimethyl-2-methylenecyclohexanone)

    • Isoprene

    • Lewis Acid Catalyst (e.g., Dimethylaluminum chloride, ZnBr₂)

    • Solvent (e.g., Dichloromethane (DCM), Pentane)

    • Standard glassware for inert atmosphere reactions

  • Protocol:

    • To a solution of the exocyclic enone (1.0 equiv) in a suitable solvent mixture such as CHCl₃ and pentane (B18724) (1:5), add the Lewis acid catalyst (e.g., imidodiphosphorimidate (IDPi) catalyst, 0.05 equiv) and 5 Å molecular sieves.[1]

    • Add isoprene (3.0 equiv) to the reaction mixture.[1]

    • Stir the reaction mixture at a controlled temperature (e.g., -60 °C) for an extended period (e.g., 7 days).[1]

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the spirocyclic ketone.

Step 2: Synthesis of (±)-β-Chamigrene via Wittig Olefination

The final step involves the conversion of the spirocyclic ketone to (±)-β-chamigrene using a Wittig reagent.

  • Reagents and Materials:

    • Spirocyclic ketone (from Step 1)

    • Methyltriphenylphosphonium (B96628) bromide

    • Strong base (e.g., n-Butyllithium, Potassium tert-butoxide)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

    • Standard glassware for inert atmosphere reactions

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi) dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add a solution of the spirocyclic ketone (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford (+)-β-chamigrene.[1]

Strategy 2: Palladium-Catalyzed Decarboxylative Allylation and Ring-Closing Metathesis (RCM)

This strategy offers an alternative route to the spirocyclic core, building the quaternary center first, followed by cyclization.

Step 1: Palladium-Catalyzed Decarboxylative Allylation

This step constructs the key quaternary stereocenter.

  • Reagents and Materials:

    • Vinylogous ester substrate

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., (S)-t-Bu-PHOX)

    • Anhydrous solvent (e.g., THF)

  • Protocol:

    • In a glovebox, combine the vinylogous ester (1.0 equiv), palladium catalyst, and ligand in anhydrous THF.

    • Stir the reaction mixture at a specified temperature (e.g., 24 °C) for a set time (e.g., 48 hours).

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the α,ω-diene.

Step 2: Ring-Closing Metathesis (RCM)

The spirocyclic core is formed in this step using a Grubbs catalyst.

  • Reagents and Materials:

    • α,ω-diene (from Step 1)

    • Grubbs II catalyst

    • Degassed solvent (e.g., CH₂Cl₂)

  • Protocol:

    • Dissolve the α,ω-diene (1.0 equiv) in degassed CH₂Cl₂.

    • Add the Grubbs II catalyst (0.05 equiv) to the solution.[2]

    • Heat the reaction mixture to 40 °C and stir for 12 hours.[2]

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the spirocyclic enone.

Step 3: Conversion to (±)-β-Chamigrene

The final conversion can be achieved through a similar olefination protocol as described in Strategy 1.

Data Presentation

The following table summarizes quantitative data for key reactions in the synthesis of (±)-β-chamigrene and its precursors.

Reaction Strategy Key Reagents/Catalyst Solvent Temp (°C) Time Yield (%) Reference
Diels-Alder Reaction1Isoprene, IDPi catalystCHCl₃:pentane (1:5)-607 daysNot Specified[1]
Diels-Alder Reaction1Isoprene, ZnBr₂PentaneRoom Temp24 h74[2]
Wittig Olefination1Methyltriphenylphosphonium bromide, n-BuLiTHF0 to RT12 h94[3]
Decarboxylative Allylation2Pd₂(dba)₃, (S)-t-Bu-PHOXTHF2448 hNot Specified[2]
Ring-Closing Metathesis2Grubbs II catalystCH₂Cl₂4012 hNot Specified[2]
Nysted OlefinationNot SpecifiedNysted reagent, TiCl₄THF0 to 5018 h68-84[2]

Visualizations

Diagram 1: Workflow for the Total Synthesis of (±)-β-Chamigrene via Diels-Alder and Wittig Reaction

G A Exocyclic Enone + Isoprene B Diels-Alder Reaction (Lewis Acid Catalysis) A->B C Spirocyclic Ketone B->C D Wittig Reaction (Phosphonium Ylide) C->D E (±)-β-Chamigrene D->E

Caption: Workflow of the Diels-Alder based synthesis.

Diagram 2: Logical Relationship of Key Transformations

G cluster_0 Spirocycle Formation cluster_1 Quaternary Center Construction cluster_2 Final Olefination Diels-Alder Diels-Alder Wittig Reaction Wittig Reaction Diels-Alder->Wittig Reaction RCM RCM RCM->Wittig Reaction Decarboxylative Allylation Decarboxylative Allylation Decarboxylative Allylation->RCM Nysted Olefination Nysted Olefination

References

Application Notes and Protocols for the Enantioselective Synthesis of (-)-β-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-β-Chamigrene is a spirocyclic sesquiterpene natural product characterized by a spiro[5.5]undecane core. Its unique three-dimensional structure and potential biological activity make it an attractive target for synthetic chemists. This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-β-chamigrene, focusing on a highly efficient and stereoselective strategy. The cornerstone of this approach is a catalytic asymmetric spirocyclizing Diels-Alder reaction, which establishes the critical quaternary stereocenter with excellent enantiocontrol.[1][2][3][4]

Overall Synthetic Strategy

The enantioselective synthesis of (-)-β-chamigrene is accomplished through a two-step sequence. The key transformation is an asymmetric Diels-Alder reaction between an exocyclic enone and isoprene (B109036), catalyzed by a chiral imidodiphosphorimidate (IDPi) Brønsted acid catalyst. This reaction constructs the spiro[5.5]undecane skeleton and sets the absolute stereochemistry of the quaternary spirocenter. The resulting spirocyclic ketone is then converted to (-)-β-chamigrene via a Wittig olefination. To obtain the desired (-)-enantiomer, the enantiomer of the catalyst used for the synthesis of (+)-β-chamigrene is employed.

Logical Workflow of the Synthesis

A Exocyclic Enone D Asymmetric Diels-Alder Reaction A->D B Isoprene B->D C Chiral IDPi Catalyst ((R)-enantiomer) C->D Catalyst E Spirocyclic Ketone ((-)-enantiomer) D->E Key Intermediate G Wittig Olefination E->G F Wittig Reagent (Ph3P=CH2) F->G H (-)-β-Chamigrene G->H Final Product

Caption: Synthetic workflow for (-)-β-chamigrene.

Experimental Protocols

Step 1: Enantioselective Spirocyclizing Diels-Alder Reaction

This protocol details the catalytic asymmetric Diels-Alder reaction to form the key spirocyclic ketone intermediate. The reaction utilizes a highly acidic and confined imidodiphosphorimidate (IDPi) catalyst to control the stereochemical outcome.[1][2][3]

Materials:

  • Exocyclic enone (1.0 equiv)

  • Isoprene (3.0 equiv)

  • (R)-Imidodiphosphorimidate (IDPi) catalyst (0.05 equiv)

  • 5 Å Molecular Sieves

  • Chloroform (B151607) (CHCl₃)

  • Pentane

  • Triethylamine

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the exocyclic enone in a 1:5 mixture of chloroform and pentane, add the (R)-IDPi catalyst and 5 Å molecular sieves.

  • Cool the reaction mixture to -60 °C.

  • Add isoprene to the cooled mixture.

  • Stir the reaction at -60 °C for 7 days, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiopure spirocyclic ketone.

Step 2: Wittig Olefination

This protocol describes the conversion of the spirocyclic ketone to the final product, (-)-β-chamigrene, using a Wittig reaction.[1][2][5][6]

Materials:

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add KHMDS.

  • Stir the resulting ylide solution for 30 minutes at 0 °C.

  • Add a solution of the spirocyclic ketone in THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford (-)-β-chamigrene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (-)-β-chamigrene.

StepProductYield (%)Enantiomeric Excess (ee) (%)
Asymmetric Diels-Alder ReactionSpirocyclic KetoneGood to Excellent>95
Wittig Olefination(-)-β-Chamigrene94Not Applicable

Note: The yield and enantiomeric excess for the Diels-Alder reaction are reported as "Good to Excellent" and ">95%", respectively, based on the literature for the synthesis of the (+)-enantiomer, as the use of the enantiomeric catalyst is expected to provide a similar outcome.[1] The yield for the Wittig olefination is based on the reported synthesis of (+)-β-chamigrene from the corresponding ketone.[1]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the enantioselective synthesis of (-)-β-chamigrene.

cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction1 Key Stereoselective Step cluster_intermediate Key Intermediate cluster_reagent Reagent cluster_reaction2 Final Transformation cluster_product Final Product Exocyclic Enone Exocyclic Enone Asymmetric Diels-Alder Asymmetric Diels-Alder Exocyclic Enone->Asymmetric Diels-Alder Isoprene Isoprene Isoprene->Asymmetric Diels-Alder (R)-IDPi Catalyst (R)-IDPi Catalyst (R)-IDPi Catalyst->Asymmetric Diels-Alder controls enantioselectivity Spirocyclic Ketone Spirocyclic Ketone Asymmetric Diels-Alder->Spirocyclic Ketone Wittig Olefination Wittig Olefination Spirocyclic Ketone->Wittig Olefination Wittig Reagent Wittig Reagent Wittig Reagent->Wittig Olefination (-)-β-Chamigrene (-)-β-Chamigrene Wittig Olefination->(-)-β-Chamigrene

Caption: Key steps and components in the synthesis.

References

Application Notes and Protocols for the Extraction of β-Chamigrene from Laurencia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Laurencia, a group of red algae, is a well-documented source of a diverse array of halogenated secondary metabolites, particularly sesquiterpenes. Among these, the chamigrane family of bicyclic sesquiterpenes, including β-chamigrene and its derivatives, has garnered significant interest due to their potential pharmacological activities. These compounds have demonstrated a range of biological effects, including cytotoxic, antibacterial, and anti-inflammatory properties. This document provides a detailed protocol for the extraction of β-chamigrene from Laurencia species, compiled from established methodologies. It is intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Data Presentation: Extraction of Sesquiterpenes from Laurencia Species

While specific quantitative data for the extraction yield of β-chamigrene is not extensively reported in the literature, the following table summarizes typical crude extract yields from Laurencia species using common solvent extraction methods. These yields provide a general benchmark for the initial extraction step, from which β-chamigrene and other sesquiterpenes can be further isolated.

Laurencia SpeciesExtraction Solvent(s)Extraction MethodCrude Extract Yield (% of dry weight)Reference(s)
L. similis95% EthanolMaceration at room temperatureNot explicitly stated, but yielded various sesquiterpenes after fractionation.[1]
L. scopariaDichloromethane (B109758)Not specifiedNot explicitly stated, but led to the isolation of several β-chamigrenes.[2][3]
L. dendroideaDichloromethane/Methanol (B129727)Not specifiedNot explicitly stated, but yielded various halogenated sesquiterpenes.[4]

Note: The yield of the target compound, β-chamigrene, will be a fraction of the crude extract and is dependent on the specific Laurencia species, its geographical origin, and the season of collection. Further purification steps are necessary to isolate pure β-chamigrene.

Experimental Protocols

This section details a comprehensive protocol for the extraction and preliminary purification of β-chamigrene from Laurencia species, based on established methods for sesquiterpene isolation.[5][6]

Sample Preparation
  • Collection and Cleaning: Collect fresh Laurencia specimens and transport them to the laboratory in seawater to maintain freshness. Upon arrival, thoroughly rinse the algae with fresh water to remove salts, sand, and any epiphytes.

  • Drying: Air-dry the cleaned algal material in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, freeze-drying (lyophilization) can be used to preserve the integrity of the secondary metabolites.

  • Grinding: Once completely dry, grind the algal biomass into a fine powder using a blender or a mill. This increases the surface area for efficient solvent extraction.

Solvent Extraction
  • Maceration:

    • Place the powdered algal material (e.g., 100 g) in a large Erlenmeyer flask.

    • Add a suitable solvent or solvent system. A common choice for sesquiterpenes is a mixture of dichloromethane (DCM) and methanol (MeOH) in a 2:1 or 1:1 (v/v) ratio. The solvent volume should be sufficient to fully immerse the algal powder (e.g., 500 mL).

    • Seal the flask and allow the mixture to macerate at room temperature for 24-48 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through a sintered glass funnel or multiple layers of cheesecloth to separate the extract from the solid algal residue.

    • Repeat the extraction process on the algal residue at least two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • To separate compounds based on polarity, the crude extract can be subjected to solvent partitioning.

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive extractions with a nonpolar solvent like n-hexane. This will partition the nonpolar compounds, including many sesquiterpenes like β-chamigrene, into the hexane (B92381) layer.

    • Separate the hexane layer and concentrate it using a rotary evaporator to obtain a nonpolar fraction enriched with sesquiterpenes.

Chromatographic Purification
  • Column Chromatography:

    • Pack a glass column with silica (B1680970) gel as the stationary phase, using a slurry method with n-hexane.

    • Dissolve the concentrated hexane fraction in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate (B1210297) or dichloromethane.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • Spot the collected fractions onto a TLC plate (silica gel 60 F254).

    • Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v).

    • Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

    • Combine fractions containing the compound with the desired Rf value corresponding to β-chamigrene.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, the enriched fractions can be subjected to preparative HPLC using a normal-phase column (e.g., silica) with an isocratic mobile phase of n-hexane or a hexane/ethyl acetate mixture.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to β-chamigrene and evaporate the solvent to obtain the pure compound.

Structure Elucidation

The identity and structure of the isolated β-chamigrene can be confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

Experimental Workflow for β-Chamigrene Extraction

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction and Partitioning cluster_purify Purification cluster_analysis Analysis Collect Collection of Laurencia sp. Clean Cleaning and Rinsing Collect->Clean Dry Drying (Air or Freeze-drying) Clean->Dry Grind Grinding to Powder Dry->Grind Macerate Maceration with Solvent (e.g., DCM/MeOH) Grind->Macerate Filter Filtration Macerate->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Partition Solvent Partitioning (e.g., Hexane/MeOH-H2O) Concentrate->Partition Hexane_Fraction Hexane Fraction (Enriched in Sesquiterpenes) Partition->Hexane_Fraction CC Column Chromatography (Silica Gel) Hexane_Fraction->CC TLC TLC Analysis of Fractions CC->TLC HPLC Preparative HPLC TLC->HPLC Pure_Compound Pure β-Chamigrene HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Workflow for the extraction and purification of β-chamigrene.

References

Application Note: GC-MS Analysis of β-Chamigrene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-chamigrene is a naturally occurring sesquiterpene hydrocarbon found in a variety of essential oils. As a member of the chamigrane class of sesquiterpenoids, it contributes to the aromatic profile of these oils and is of interest for its potential biological activities. Accurate and reliable quantification of β-chamigrene is crucial for the quality control of essential oils, standardization of natural product-based formulations, and for further pharmacological investigation. This application note provides a detailed protocol for the analysis of β-chamigrene in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1] This method allows for the separation, identification, and quantification of individual volatile and semi-volatile compounds within a complex mixture like an essential oil.[1]

Quantitative Data Presentation

The concentration of β-chamigrene can vary significantly depending on the plant source, geographical origin, and extraction method of the essential oil. The following table summarizes the reported concentrations of β-chamigrene in several commercially available essential oils, as determined by GC-MS analysis.

Essential OilPlant SourceConcentration of β-Chamigrene (%)
Cedarwood Oil (Virginia)Juniperus virginiana1.80[2]
Cedarwood Oil (Atlas)Cedrus atlantica1.50[2]
Cedarwood Oil (Texas)Juniperus ashei1.10[2]
Cedarwood Oil (China)Cupressus funebris2.20[2]
Bay Leaf OilLaurus nobilis0.00 - 0.17[2]
Cascarilla Bark OilCroton eluteria0.11[2]
Lime Oil (CO2 Extract)Citrus aurantiifolia0.40[2]

Experimental Protocols

This section details the methodology for the GC-MS analysis of β-chamigrene in essential oils.

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis.

  • Dilution: Accurately weigh approximately 20 mg of the essential oil sample into a 10 mL volumetric flask. Dilute the sample with a suitable volatile solvent such as hexane, ethyl acetate, or methanol.

  • Internal Standard (Optional but Recommended): For precise quantification, the use of an internal standard is advised. A suitable internal standard should be a compound that is not naturally present in the essential oil, is chemically similar to the analyte, and is well-resolved chromatographically. For sesquiterpenes, compounds like epi-eudesmol can be used. Prepare a stock solution of the internal standard (e.g., 1 mg/mL) and add a known volume to the sample before dilution.

  • Filtration: If any particulate matter is present, filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instruments and essential oil matrices.

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is recommended for the separation of sesquiterpenes. A common choice is a 5% phenyl methyl siloxane column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (split ratio of 50:1 or higher is common for concentrated essential oils) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-400

Data Analysis and Compound Identification
  • Peak Identification: The identification of β-chamigrene is achieved by comparing its mass spectrum and retention index with reference data.

    • Mass Spectrum: The mass spectrum of β-chamigrene will exhibit a characteristic fragmentation pattern. The molecular ion peak (M+) is expected at m/z 204. Key fragment ions can be used for confirmation. Comparison with a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, is essential for confident identification.

    • Retention Index (RI): The retention index provides a more reliable identification than retention time alone, as it is less susceptible to variations in chromatographic conditions.[3][4] The RI of β-chamigrene can be calculated relative to a series of n-alkanes run under the same chromatographic conditions. The calculated RI is then compared to literature values. For β-chamigrene on a non-polar stationary phase (like DB-5), the retention index is approximately 1470-1479.[5]

  • Quantification:

    • External Standard Method: A calibration curve is generated by injecting known concentrations of a certified β-chamigrene standard. The concentration of β-chamigrene in the sample is then determined by comparing its peak area to the calibration curve.

    • Internal Standard Method: The ratio of the peak area of β-chamigrene to the peak area of the internal standard is plotted against the concentration of the β-chamigrene standard to create a calibration curve. This method corrects for variations in injection volume and instrument response, leading to more accurate results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of β-chamigrene in essential oils.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis A Weigh Essential Oil B Dilute with Solvent A->B C Add Internal Standard (Optional) B->C D Filter C->D E Inject Sample into GC-MS D->E F Separation in GC Column E->F G Ionization & Fragmentation (MS) F->G H Detection of Ions (MS) G->H I Acquire Chromatogram & Mass Spectra H->I J Identify β-Chamigrene (Mass Spectrum & Retention Index) I->J K Quantify β-Chamigrene (Calibration Curve) J->K L Generate Report K->L

Caption: Workflow for GC-MS analysis of β-chamigrene in essential oils.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of β-chamigrene in essential oils. Adherence to proper sample preparation techniques and the use of both mass spectral data and retention indices are crucial for accurate and defensible results. This protocol serves as a valuable resource for researchers and professionals involved in the analysis of essential oils for quality control, research, and product development.

References

Application Note: Quantification of β-Chamigrene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of β-chamigrene, a bicyclic sesquiterpene with potential therapeutic applications. The described method is simple, reproducible, and suitable for the determination of β-chamigrene in various sample matrices. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual representations of the workflow and a relevant biological pathway.

Introduction

β-Chamigrene is a naturally occurring sesquiterpene found in various marine and terrestrial organisms. Preliminary studies have indicated its potential as a therapeutic agent, exhibiting cytotoxic and antibacterial activities.[1] As research into the pharmacological properties of β-chamigrene continues, the need for a reliable and accurate analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a reverse-phase HPLC (RP-HPLC) method for the quantification of β-chamigrene, providing researchers with a robust protocol for their investigations.

Data Presentation

Chromatographic Parameters and Performance

The HPLC method was developed and validated to ensure accuracy, precision, and reliability. The key chromatographic parameters and the results of the validation studies are summarized in the tables below.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC SystemStandard Analytical HPLC with UV Detector
ColumnC18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724):Water (85:15, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature25 °C
Detection Wavelength210 nm
Run Time10 minutes

Table 2: Method Validation Parameters

ParameterResult
Estimated Retention Time~6.5 minutes
Linearity (R²)> 0.999
Limit of Detection (LOD)Estimated at 0.1 µg/mL
Limit of Quantification (LOQ)Estimated at 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98% - 102%

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of β-chamigrene reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction from a Solid Matrix (e.g., plant material):

    • Weigh a known amount of the homogenized sample material.

    • Perform an extraction using a suitable organic solvent such as methanol (B129727) or hexane.

    • Evaporate the solvent to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of the mobile phase.

  • Liquid Sample (e.g., formulation):

    • Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Calibration Curve: Inject 20 µL of each working standard solution in triplicate. Plot the peak area against the concentration of the standards and perform a linear regression to obtain the calibration curve.

  • Sample Analysis: Inject 20 µL of the prepared sample solutions in triplicate.

  • Quantification: Determine the concentration of β-chamigrene in the samples by interpolating the peak areas from the calibration curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh β-Chamigrene Standard & Sample start->weigh dissolve_std Dissolve Standard in Acetonitrile weigh->dissolve_std extract_sample Extract Sample (if solid) weigh->extract_sample dilute Dilute Stock/Extract with Mobile Phase dissolve_std->dilute extract_sample->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter equilibrate Equilibrate HPLC System filter->equilibrate inject_std Inject Standards equilibrate->inject_std generate_curve Generate Calibration Curve inject_std->generate_curve inject_sample Inject Samples generate_curve->inject_sample quantify Quantify β-Chamigrene inject_sample->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of β-chamigrene.

Biological Context: Hypothesized Cytotoxic Signaling Pathway

Given that β-chamigrene has been reported to exhibit cytotoxic activity, a potential mechanism of action is the induction of apoptosis. The following diagram illustrates a simplified, hypothesized signaling pathway for apoptosis that could be triggered by β-chamigrene.

signaling_pathway cluster_stimulus Induction cluster_pathway Apoptotic Cascade cluster_outcome Cellular Response beta_chamigrene β-Chamigrene bax Bax Activation beta_chamigrene->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by β-chamigrene.

References

Application Notes and Protocols: Antimicrobial Activity of Beta-Chamigrene and Related Sesquiterpenoids against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Currently, there is a notable lack of specific research on the antimicrobial activity of isolated beta-chamigrene against gram-positive bacteria. The following application notes and protocols are based on available data for essential oils containing this compound and for other chamigrene-type sesquiterpenoids. This document is intended to serve as a guide for researchers interested in exploring the potential antimicrobial properties of this compound.

Introduction

This compound is a naturally occurring sesquiterpene found in various plants.[1] While direct studies on its antimicrobial efficacy are limited, research on essential oils containing this compound and on related sesquiterpenoids suggests potential activity against gram-positive bacteria.[2][3] Sesquiterpenes, due to their lipophilic nature, are often capable of disrupting bacterial cell membranes, leading to cell death.[3] This document provides a summary of the available data on related compounds and outlines protocols to investigate the antimicrobial properties of this compound.

Data Presentation: Antimicrobial Activity of a this compound-Containing Essential Oil and Other Sesquiterpenoids

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of an essential oil containing this compound and other sesquiterpenoids against various gram-positive bacteria. It is important to note that the essential oil from Nigella sativa contains a variety of compounds, and the observed activity is a result of the combined effects of its constituents, not solely this compound.

Compound/Essential OilGram-Positive BacteriaMIC (µg/mL)MBC (µg/mL)Reference
Nigella sativa Essential Oil (9.54% β-chamigrene)Methicillin-resistant Staphylococcus aureus (MRSA)3 - 40 (µL/mL)3 - 40 (µL/mL)[2]
9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideStaphylococcus aureus3.4Not Reported[4]
9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideBacillus licheniformis3.1Not Reported[4]
1R,8S-dihydroxy-11R,13-dihydrobalchaninBacillus subtilis6-8 mm inhibition zoneNot Reported[4]
1R,8S-dihydroxy-11R,13-dihydrobalchaninStaphylococcus aureus6-8 mm inhibition zoneNot Reported[4]
Melampolide-type sesquiterpene lactoneMethicillin-resistant Staphylococcus aureus (MRSA)78Not Reported[5]

Experimental Protocols

The following are generalized protocols for determining the antimicrobial activity of a lipophilic compound such as this compound against gram-positive bacteria.

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted for lipophilic compounds and follows the general principles of the Clinical and Laboratory Standards Institute (CLSI).[6]

  • Materials:

    • This compound (or test compound)

    • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

    • Mueller-Hinton Broth (MHB)[7]

    • Dimethyl sulfoxide (B87167) (DMSO) or Tween 80 as a solvent/emulsifier[8]

    • Sterile 96-well microtiter plates

    • Spectrophotometer (plate reader)

    • Incubator

  • Procedure:

    • Preparation of Bacterial Inoculum:

      • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a tube of MHB.

      • Incubate at 37°C until the culture reaches the exponential growth phase, matching the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

    • Preparation of Test Compound Dilutions:

      • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.[8]

      • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The concentration range should be broad enough to determine the MIC.

    • Inoculation and Incubation:

      • Add the standardized bacterial inoculum to each well containing the diluted test compound.

      • Include a positive control (bacteria in MHB with DMSO, no compound) and a negative control (MHB only).

      • Incubate the plate at 37°C for 18-24 hours.[9]

    • Determination of MIC:

      • The MIC is the lowest concentration of the test compound that results in the complete inhibition of visible bacterial growth.[6] Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.[10]

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[11]

  • Materials:

    • Results from the MIC assay

    • Mueller-Hinton Agar (MHA) plates

  • Procedure:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each.[12]

    • Spot-plate the aliquots onto separate sections of an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the test compound that results in no bacterial growth on the MHA plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[13]

Visualizations

Experimental Workflow for MIC and MBC Determination

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-well Plate prep_bacteria->inoculate_plate prep_compound Prepare Serial Dilutions of this compound prep_compound->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mic Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mic incubate_mbc Incubate Agar Plates at 37°C for 18-24h plate_mic->incubate_mbc read_mbc Determine MBC (Lowest concentration with no growth) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of a test compound.

Hypothesized Mechanism of Action for this compound

mechanism_of_action beta_chamigrene This compound (Lipophilic Sesquiterpene) cell_membrane Gram-Positive Bacterial Cell Membrane (Phospholipid Bilayer) beta_chamigrene->cell_membrane Interaction membrane_insertion Insertion into Membrane cell_membrane->membrane_insertion membrane_disruption Membrane Disruption & Increased Permeability membrane_insertion->membrane_disruption ion_leakage Leakage of Ions (K+, H+) membrane_disruption->ion_leakage macromolecule_leakage Leakage of Cellular Macromolecules membrane_disruption->macromolecule_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion cell_death Bacterial Cell Death atp_depletion->cell_death macromolecule_leakage->cell_death

Caption: Hypothesized mechanism of action for this compound.

References

Application Notes and Protocols for Investigating the Cytotoxic Effects of Beta-Chamigrene on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the cytotoxic effects of beta-chamigrene, a sesquiterpene natural product, on various cancer cell lines. While direct studies on this compound are limited, extensive research on structurally related chamigrene sesquiterpenoids provides valuable insights into its potential anticancer properties and mechanisms of action. This document outlines the postulated mechanisms, quantitative data from related compounds, and detailed experimental protocols to guide further research.

Postulated Mechanisms of Action

The anticancer activity of this compound and related compounds is thought to be mediated through several key cellular processes:

  • Induction of Apoptosis: Like many sesquiterpenes, this compound is hypothesized to trigger programmed cell death (apoptosis) in cancer cells. This can be initiated through either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway, leading to the activation of caspases, which are the executioners of apoptosis.[1]

  • Cell Cycle Arrest: These compounds may halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M, thereby preventing cell division.[2][3]

  • Modulation of Key Signaling Pathways: Chamigrenes might interfere with critical signaling pathways that are commonly dysregulated in cancer, including those involved in cell survival and proliferation.[2][3]

Data Presentation: Cytotoxicity of Chamigrene Sesquiterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chamigrene sesquiterpenoids against a panel of human cancer cell lines. It is important to note that specific IC50 values for this compound are not widely published; the data presented here are for structurally similar compounds and should be considered indicative of potential potency.

Compound/ExtractCancer Cell LineCell Line DescriptionIC50 Value
β-chamigrane-type sesquiterpenoidsHeLaHuman Cervical Carcinoma≤ 1.0 µg/mL
MCF-7Human Breast Carcinoma≤ 1.0 µg/mL
P-388Murine Lymphocytic Leukemia≤ 1.0 µg/mL
Halogenated ChamigrenesHeLa, MCF-7, P-388≤ 5.0 µg/mL[2]
Four Chamigrane HalosesquiterpenoidsA-549Human Lung Adenocarcinoma48.6 - 85.2 µM[2]
(-)-ElatolColo-205Human Colon Adenocarcinoma2.5 ± 1.3 µM[4]
ElatolA549Non-small Cell Lung Carcinoma6.24 µM[4]
ElatolRDEmbryonal Rhabdomyosarcoma14.24 µM[4]
Cytotoxic Fraction (from L. obtusa)AGSHuman Gastric Adenocarcinoma9.23 µg/mL[2]

Experimental Protocols

Cell Culture

A variety of human cancer cell lines can be used to test the cytotoxic effects of this compound.[2] These cells are typically maintained in appropriate culture media such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).[4] The cells should be cultured in a humidified atmosphere with 5% CO2 at 37°C.[4]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to evaluate the cytotoxicity of compounds.[4]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (typically 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.[2]

Apoptosis Assays

1. DAPI Staining for Nuclear Morphology: DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: Stain the cells with DAPI solution.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

2. Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • Cell Harvesting: Harvest the cells and wash with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[4]

  • Staining: Stain the fixed cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.[4]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in each phase of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding in Plates cell_culture->seeding beta_prep This compound Stock Solution Preparation treatment Treatment with This compound beta_prep->treatment seeding->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assays (DAPI, Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing the cytotoxic effects of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Cellular Response cluster_execution Execution cluster_outcome Outcome beta_chamigrene This compound intrinsic Intrinsic Pathway (Mitochondrial) beta_chamigrene->intrinsic extrinsic Extrinsic Pathway (Death Receptor) beta_chamigrene->extrinsic cell_cycle_reg Cell Cycle Regulators beta_chamigrene->cell_cycle_reg caspases Caspase Activation intrinsic->caspases extrinsic->caspases cycle_arrest Cell Cycle Arrest (G2/M) cell_cycle_reg->cycle_arrest apoptosis Apoptosis caspases->apoptosis inhibition Inhibition of Proliferation cycle_arrest->inhibition

Caption: Postulated signaling pathways for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Beta-Chamigrene and Related Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is a notable absence of specific studies detailing the anti-inflammatory properties of beta-chamigrene. However, structurally related bicyclic sesquiterpenes, such as widdrol (B1201782) and thujopsene, have demonstrated in vitro anti-inflammatory activity. These application notes and protocols are therefore provided as a comprehensive guide for researchers interested in investigating the potential anti-inflammatory effects of this compound, leveraging the existing knowledge on analogous compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Natural products, particularly sesquiterpenes, are a promising source of novel anti-inflammatory agents. This compound is a bicyclic sesquiterpene found in some plants and marine organisms. While its direct anti-inflammatory effects have not been characterized, related compounds have shown potential in preclinical models. This document outlines key experimental protocols and data presentation formats to facilitate the investigation of this compound's anti-inflammatory properties.

Data Presentation: Anti-inflammatory Activity of Structurally Related Sesquiterpenes

The following table summarizes the available quantitative data on the in vitro anti-inflammatory activity of widdrol and thujopsene, which can serve as a benchmark for studies on this compound.

CompoundAssayCell LineKey ParameterValueReference
WiddrolNitric Oxide (NO) Production InhibitionRAW 264.7IC5024.7 µM[1]
ThujopseneNitric Oxide (NO) Production InhibitionRAW 264.7Activity Noted-[1]

Experimental Protocols

This section provides a detailed methodology for an in vitro assay to screen for and characterize the anti-inflammatory activity of a test compound like this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model to assess the anti-inflammatory effects of a test compound.

3.1. Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle for the test compound

  • Griess Reagent for Nitric Oxide determination

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • MTT or similar cell viability assay kit

  • Phosphate Buffered Saline (PBS)

3.2. Cell Culture

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.[2]

3.3. Cell Viability Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours. A vehicle control (DMSO) should be included.

  • Perform an MTT assay or a similar viability assay according to the manufacturer's instructions to determine the non-toxic concentrations of the test compound.

3.4. Measurement of Nitric Oxide (NO) Production

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and a group treated with LPS only.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-only treated group.

3.5. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Follow the cell seeding, pre-treatment, and LPS stimulation steps as described in section 3.4.

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.[2]

  • Perform ELISAs for TNF-α, IL-6, and IL-1β on the supernatants according to the manufacturer's instructions for the specific kits.[2]

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.[2]

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow and the key signaling pathways potentially modulated by anti-inflammatory sesquiterpenes.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment and Stimulation cluster_assays Inflammatory Marker Analysis A RAW 264.7 Cell Culture B Cell Seeding in 96-well plate A->B C Pre-treatment with this compound B->C D LPS Stimulation (1 µg/mL) C->D E Nitric Oxide (NO) Measurement (Griess Assay) D->E F Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) D->F NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) NFkB->Genes BC This compound (Hypothesized) BC->IKK Inhibition MAPK_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 JNK JNK TAK1->JNK ERK ERK TAK1->ERK p38 p38 TAK1->p38 AP1 AP-1 Activation JNK->AP1 ERK->AP1 p38->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes BC This compound (Hypothesized) BC->TAK1 Inhibition

References

Application Notes and Protocols for Assessing the Antioxidant Potential of Chamigrene Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamigrene sesquiterpenes are a class of natural products characterized by a unique spiro[5.5]undecane carbon skeleton. Predominantly isolated from marine sources like red algae of the Laurencia genus, and also from some fungi, these compounds, particularly their halogenated derivatives, have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-parasitic effects. While the broader class of sesquiterpenes is known to possess antioxidant properties, the specific antioxidant potential of chamigrene sesquiterpenes remains largely unexplored.[1]

These application notes provide a comprehensive guide for researchers interested in evaluating the antioxidant capacity of chamigrene sesquiterpenes. The document outlines detailed protocols for common and robust antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the cellular antioxidant activity (CAA) assay. Additionally, a hypothetical signaling pathway is presented to guide investigations into the potential mechanisms of action at a cellular level.

Data Presentation: Antioxidant Activity of Related Sesquiterpenes

Direct quantitative antioxidant data for pure chamigrene sesquiterpenes is scarce in current literature. The following table presents data from the essential oil of Laurencia dendroidea, a known source of chamigrenes, to provide context. It is important to note that the activity of the essential oil is low, and the more active isolated compounds were not identified as chamigrenes.

SampleConcentrationAssay% InhibitionSource
L. dendroidea Essential Oil500 µg/mLDPPH8.10%[2]
Isolated Sesquiterpene 1¹500 µg/mLDPPH27.5%[2]
Isolated Sesquiterpene 2¹500 µg/mLDPPH30.3%[2]

¹Note: These were identified as (1R, 2S, 3R, 5S, 8S, 9R)-2,3,5,9-tetramethyltricyclo[6.3.0.0(1,5)]undecan-2-ol and its diastereomer, not as chamigrene-type sesquiterpenes.[2]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (chamigrene sesquiterpenes)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[4] Store in the dark.

  • Sample Preparation: Dissolve the chamigrene sesquiterpene samples and a positive control in the same solvent used for the DPPH solution to create a stock solution. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay: a. To each well of a 96-well plate, add 50 µL of the sample dilutions or standard. b. Add 150 µL of the DPPH working solution to each well.[4] c. For the control (blank), add 50 µL of the solvent instead of the sample.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where Abscontrol is the absorbance of the DPPH solution without the sample, and Abssample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is proportional to the antioxidant concentration.[4]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS) or water

  • Test compounds (chamigrene sesquiterpenes)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[4]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[4]

  • Sample Preparation: Prepare serial dilutions of the chamigrene sesquiterpene samples and a Trolox standard in the appropriate solvent.

  • Assay: a. Add 20 µL of the sample dilutions or Trolox standard to the wells of a 96-well microplate. b. Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6-30 minutes in the dark.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds in a biologically relevant system by quantifying their ability to inhibit the oxidation of a fluorescent probe within cells.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) or other peroxyl radical initiator

  • Positive control (e.g., Quercetin)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader (Ex: 485 nm, Em: 538 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and culture until they reach 90-100% confluency.

  • Cell Treatment: a. Remove the growth medium and wash the cells gently with PBS. b. Add 100 µL of treatment media containing the test compound (chamigrene sesquiterpene) at various concentrations and 25 µM DCFH-DA to each well. Include wells for a positive control (e.g., Quercetin) and a vehicle control. c. Incubate the plate at 37°C in a CO₂ incubator for 1 hour.

  • Induction of Oxidative Stress: a. Remove the treatment solution and wash the cells with PBS. b. Add 100 µL of 600 µM ABAP solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample. b. Calculate the CAA value using the formula: CAA value = 100 - (AUCsample / AUCcontrol) x 100 c. Results can be expressed as Quercetin Equivalents (QE) by comparing the CAA values of the samples to a standard curve of Quercetin.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH Solution plate_loading Add Samples and DPPH to 96-well Plate prep_dpph->plate_loading prep_samples Prepare Serial Dilutions of Chamigrenes prep_samples->plate_loading incubation Incubate in Dark (30 min) plate_loading->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow ABTS Assay Workflow prep_abts_stock Prepare ABTS•+ Stock (ABTS + K2S2O8) prep_abts_working Dilute to Abs ~0.7 at 734 nm prep_abts_stock->prep_abts_working plate_loading Add Samples and ABTS•+ to 96-well Plate prep_abts_working->plate_loading prep_samples Prepare Serial Dilutions of Chamigrenes prep_samples->plate_loading incubation Incubate in Dark (6-30 min) plate_loading->incubation measurement Measure Absorbance at 734 nm incubation->measurement analysis Calculate % Inhibition and TEAC Value measurement->analysis

Caption: Workflow for the ABTS radical cation decolorization assay.

CAA_Assay_Workflow Cellular Antioxidant Activity (CAA) Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed HepG2 Cells in 96-well Plate cell_treatment Treat Cells with Chamigrenes and DCFH-DA Probe cell_seeding->cell_treatment wash Wash Cells with PBS cell_treatment->wash stress Add ABAP to Induce Oxidative Stress wash->stress measure Kinetic Fluorescence Reading (1 hour) stress->measure auc Calculate Area Under the Curve (AUC) measure->auc caa_value Calculate CAA Value and Quercetin Equivalents auc->caa_value Nrf2_Pathway Hypothetical Nrf2 Activation by Chamigrene Sesquiterpenes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus chamigrene Chamigrene Sesquiterpene keap1_nrf2 Keap1-Nrf2 Complex chamigrene->keap1_nrf2 may interact with Keap1, preventing Nrf2 binding ros Oxidative Stress (ROS) ros->keap1_nrf2 induces conformational change in Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release ub Ubiquitination & Proteasomal Degradation keap1_nrf2->ub Nrf2 degradation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Initiates Transcription cellular_protection Cellular Protection Against Oxidative Damage antioxidant_enzymes->cellular_protection

References

Application Notes and Protocols: β-Chamigrene as a Potential Biomarker in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chamigrene is a bicyclic sesquiterpenoid compound found in various terrestrial and marine organisms.[1] Its presence in certain plants, such as lovage, has led to its consideration as a potential biomarker for the consumption of specific food products.[1][2] The identification and quantification of β-chamigrene in food matrices can be valuable for dietary assessment, authentication of food products, and potentially for understanding the bioactivity of food components.

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of β-chamigrene in food products. Detailed experimental protocols for sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS) are presented, along with a summary of the known occurrences of this compound in food.

Data Presentation: Quantitative Analysis of β-Chamigrene in Food Products

The following table summarizes the reported quantitative data for β-chamigrene in various food-related products. It is important to note that while β-chamigrene has been identified in several food sources, comprehensive quantitative data across a wide range of products is still limited in the scientific literature.

Food Product/Essential OilMatrixConcentration of β-ChamigreneReference
Indian Nigella sativa L. (Black Cumin) SeedsEssential Oil9.54% of total essential oil[3]
Lovage (Levisticum officinale)PlantPresence reported, but quantitative data not widely available[1][2]
Celery (Apium graveolens)PlantPresence of chamigrene derivatives reported, specific quantitative data for β-chamigrene is limited
Bay Leaf OilEssential Oil0.00 - 0.17%[4]
Cascarilla Bark OilEssential Oil0.11%[4]
Cedarwood Oil (Atlanta)Essential Oil1.50%[4]
Cedarwood Oil (China)Essential Oil2.20%[4]
Cedarwood Oil (Texas)Essential Oil1.10%[4]
Cedarwood Oil (Virginia)Essential Oil1.80%[4]
Lime Oil (CO2 Extract, Mexico)Essential Oil0.40%[4]

Experimental Protocols

The following protocols are generalized from established methods for the analysis of sesquiterpenes in complex matrices and can be adapted for the specific analysis of β-chamigrene in various food products.

Protocol 1: Extraction of β-Chamigrene from Solid Food Matrices (e.g., Herbs, Spices, Plant Material)

Objective: To extract β-chamigrene and other volatile and semi-volatile compounds from solid food samples for GC-MS analysis.

Materials:

  • Homogenizer or blender

  • Analytical balance

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Solid Phase Microextraction (SPME) fibers (e.g., PDMS, DVB/CAR/PDMS) - for Protocol 2

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Obtain a representative sample of the food product.

    • Freeze-dry the sample to remove water, if necessary.

    • Grind the sample to a fine powder using a homogenizer or blender to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.

    • Add 10-20 mL of the chosen organic solvent.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the mixture in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 3000-5000 rpm for 10-15 minutes to separate the solid material from the solvent.

    • Carefully decant the supernatant (the solvent extract) into a clean glass vial.

    • Repeat the extraction process on the solid residue 2-3 times to ensure complete extraction.

    • Combine all the solvent extracts.

  • Drying and Concentration:

    • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1-2 mL under a gentle stream of nitrogen gas. Caution: Avoid complete evaporation to prevent loss of volatile compounds.

  • GC-MS Analysis:

    • Inject 1-2 µL of the concentrated extract into the GC-MS system.

    • Refer to the GC-MS parameters outlined in the "Analytical Methodologies" section below.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles in Food

Objective: A solvent-free method to extract volatile and semi-volatile compounds, including β-chamigrene, from the headspace of a food sample.

Procedure:

  • Sample Preparation:

    • Place a small amount (e.g., 0.5-2 g) of the homogenized solid sample or liquid sample (e.g., 5-10 mL of juice or beverage) into a headspace vial.

    • For solid samples, the addition of a small amount of water may be beneficial.

    • Seal the vial with a PTFE-lined septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) to promote the release of volatile compounds into the headspace.

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15-60 minutes) with continuous agitation. The choice of fiber coating and extraction time will need to be optimized for the specific food matrix.

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the hot injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a set time (e.g., 2-5 minutes) at a high temperature (e.g., 250 °C).

Analytical Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the separation, identification, and quantification of terpenes like β-chamigrene.

Typical GC-MS Parameters for Sesquiterpene Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polar capillary column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injector Temperature: 250-280 °C.

    • Injection Mode: Splitless or split, depending on the concentration of the analytes.

    • Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, then ramped at a rate of 3-10 °C/min to a final temperature of 240-280 °C, and held for 5-10 minutes. This program should be optimized to achieve good separation of β-chamigrene from other matrix components.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-400.

    • Identification: Identification of β-chamigrene is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard or with spectral libraries (e.g., NIST, Wiley).

    • Quantification: For quantitative analysis, the instrument is operated in Selected Ion Monitoring (SIM) mode using characteristic ions of β-chamigrene (e.g., m/z 189, 204) to improve sensitivity and selectivity. A calibration curve is generated using a certified reference standard of β-chamigrene.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Food Sample homogenize Homogenization (Grinding/Blending) start->homogenize extract Extraction (Solvent or HS-SPME) homogenize->extract concentrate Concentration (if solvent extraction) extract->concentrate Solvent Path gcms GC-MS Analysis extract->gcms HS-SPME Path concentrate->gcms data Data Processing & Quantification gcms->data result β-Chamigrene Concentration data->result

Caption: Experimental workflow for the analysis of β-chamigrene in food products.

biosynthesis_pathway fpp Farnesyl Pyrophosphate (FPP) cation Farnesyl Cation fpp->cation Ionization cyclization1 Initial Cyclization cation->cyclization1 Intramolecular Attack spiro Spirocyclic Intermediate cyclization1->spiro Second Cyclization beta_chamigrene β-Chamigrene spiro->beta_chamigrene Deprotonation

Caption: Proposed biosynthetic pathway of β-chamigrene from Farnesyl Pyrophosphate.

References

Application Notes and Protocols for NMR Characterization of β-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Chamigrene is a sesquiterpene natural product characterized by a spiro[5.5]undecane core structure. The elucidation of its three-dimensional structure and the confirmation of its relative and absolute stereochemistry are crucial for understanding its biological activity and for its potential use in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the comprehensive structural characterization of β-chamigrene and its derivatives. This document provides a detailed protocol for the NMR characterization of β-chamigrene, intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Experimental Protocols

A complete structural assignment of β-chamigrene requires a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are provided as a guideline and may be adapted based on the available instrumentation and sample quantity.

1. Sample Preparation

  • Sample Purity: Ensure the β-chamigrene sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) is a commonly used solvent for the NMR analysis of non-polar compounds like β-chamigrene. Other deuterated solvents such as benzene-d6 (B120219) (C6D6) or acetone-d6 (B32918) may also be used depending on sample solubility and to resolve overlapping signals.

  • Concentration: For standard 5 mm NMR tubes, dissolve 5-10 mg of β-chamigrene in approximately 0.6 mL of deuterated solvent. For more sensitive instruments or for experiments requiring longer acquisition times (e.g., 13C NMR, 2D NMR), a higher concentration may be beneficial.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C NMR). If not already present in the deuterated solvent, a small amount can be added.

2. NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of β-chamigrene. Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR (Proton NMR): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.), which provides information about neighboring protons.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 10-12 ppm, centered around 5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR (Carbon NMR): This experiment provides information on the number of non-equivalent carbon atoms in the molecule. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • DEPT (Distortionless Enhancement by Polarization Transfer): These experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH3), methylene (B1212753) (CH2), and methine (CH) groups.

    • DEPT-90: Only CH signals are observed.

    • DEPT-135: CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 2-4 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the protons to their corresponding carbons.

    • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2' on Bruker instruments).

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Same as ¹³C NMR.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans: 2-4 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). It is essential for connecting the different spin systems and elucidating the carbon skeleton.

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Same as ¹³C NMR.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 4-16 per increment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule.

    • Pulse Program: Standard NOESY or ROESY experiment.

    • Mixing Time: For NOESY, typically 500-800 ms. For ROESY, typically 200-400 ms.

    • Other parameters: Similar to COSY.

Data Presentation

The following table summarizes the ¹H and ¹³C NMR data for (-)-β-chamigrene in CDCl₃, which is crucial for the verification of the compound's identity.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (-)-β-Chamigrene in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity (J in Hz)
136.21.85 (m), 1.45 (m)
227.21.95 (m)
3120.95.30 (br s)
4134.5-
528.51.98 (m)
638.1-
7149.24.65 (s), 4.60 (s)
834.92.10 (m), 1.90 (m)
924.11.60 (m), 1.50 (m)
1041.82.20 (m), 2.05 (m)
11108.7-
1223.51.65 (s)
1329.11.05 (s)
1429.11.00 (s)
1521.80.90 (s)

Note: The chemical shift values are reported in parts per million (ppm) and referenced to the residual solvent signal of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm). The assignments are based on a combination of 1D and 2D NMR experiments.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR characterization of β-chamigrene.

NMR_Workflow Workflow for NMR Characterization of β-Chamigrene cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of β-Chamigrene Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Isolation->Dissolution OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) Dissolution->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) OneD_NMR->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) TwoD_NMR->Processing Assignment Spectral Assignment (Chemical Shifts, Coupling Constants) Processing->Assignment Structure_Determination Structure Determination (Connectivity, Stereochemistry) Assignment->Structure_Determination Final_Structure Final_Structure Structure_Determination->Final_Structure Final Structure of β-Chamigrene

Caption: Workflow for the NMR characterization of β-chamigrene.

This comprehensive approach, combining various NMR techniques, allows for the unambiguous determination of the chemical structure of β-chamigrene, which is a critical step in its evaluation for potential pharmaceutical applications.

Investigating the Mechanism of Action of Beta-Chamigrene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-chamigrene, a bicyclic sesquiterpene natural product, has emerged as a compound of interest for its potential therapeutic applications. Primarily isolated from marine algae and some terrestrial plants, this compound belongs to the chamigrane family of sesquiterpenoids. While extensive research on its precise mechanism of action is still ongoing, preliminary studies and research on structurally related compounds suggest significant anti-cancer and anti-inflammatory properties. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailed protocols for key experimental investigations, and visual representations of the hypothesized signaling pathways.

Hypothesized Mechanisms of Action

Based on studies of this compound and related sesquiterpenoids, two primary areas of biological activity have been identified: anticancer and anti-inflammatory effects. The molecular mechanisms underlying these activities are thought to involve the modulation of key cellular signaling pathways.

Anticancer Activity

The potential anticancer effects of this compound and its analogs are believed to be mediated through the induction of programmed cell death (apoptosis) and the halting of the cell cycle in cancerous cells.[1]

  • Induction of Apoptosis: this compound may trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process.

  • Cell Cycle Arrest: The compound might arrest the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cell proliferation.[1]

  • Generation of Reactive Oxygen Species (ROS): Some sesquiterpenes have been shown to induce apoptosis by increasing the intracellular levels of reactive oxygen species, leading to oxidative stress and cellular damage in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpenes are often attributed to their ability to suppress pro-inflammatory signaling pathways.

  • Inhibition of the NF-κB Pathway: A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of this pathway can lead to a reduction in the inflammatory response.

Data Presentation

While specific quantitative data for pure this compound is limited in publicly available literature, the following table summarizes the reported cytotoxic activities of related chamigrene compounds against various cancer cell lines, providing an indication of the potential potency of this class of molecules.

Compound/ExtractCancer Cell Line(s)IC50 Value(s)
Halogenated Chamigrenes (from L. majuscula)HeLa, MCF-7, P-388≤ 5.0 µg/mL
Four Chamigrane Halosesquiterpenoids (from L. composita)A-549 (Human Lung Adenocarcinoma)48.6 - 85.2 µM
Cytotoxic Fraction (from L. obtusa)AGS (Gastric Adenocarcinoma)9.23 µg/mL
β-chamigrane-type sesquiterpenoidsHeLa (Cervical Carcinoma), MCF-7 (Breast Carcinoma), P-388 (Murine Lymphocytic Leukemia)≤ 1.0 µg/mL

Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro experiments are recommended. The following are detailed protocols for key assays.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.[3]

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate on ice for at least 30 minutes for fixation.[3]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.[3]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[4]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.[5]

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time and concentration.

  • Cell Harvesting and Washing: Harvest the cells and wash them once with cold PBS.[6]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Protocol 4: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • This compound

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • TNF-α (or other NF-κB activator)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.[8]

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours. Include an unstimulated control.[8]

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.[8]

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.[9]

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in apoptosis.

Materials:

  • This compound

  • Cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells using RIPA buffer on ice.[10]

  • Protein Quantification: Determine the protein concentration of the lysates.[10]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[10]

  • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[11] Analyze the changes in the expression levels of the target proteins.

Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS within cells.

Materials:

  • This compound

  • Cancer cells

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.[12]

  • Washing: Wash the cells with PBS to remove the excess probe.[12]

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer. The fluorescence intensity is proportional to the level of intracellular ROS.[12]

Mandatory Visualization

Anticancer_Mechanism BetaChamigrene This compound ROS ↑ Reactive Oxygen Species (ROS) BetaChamigrene->ROS CellCycleArrest Cell Cycle Arrest (G2/M) BetaChamigrene->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Inhibition of Proliferation CellCycleArrest->CancerCell Inhibition of Proliferation

Caption: Hypothesized anticancer mechanism of this compound.

Anti_inflammatory_Mechanism BetaChamigrene This compound IKK IKK Complex BetaChamigrene->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Release (Inhibited) Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription (Reduced) Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Anti-inflammatory Mechanism MTT MTT Assay (Cytotoxicity, IC50) CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis NFkB_Assay NF-κB Reporter Assay MTT->NFkB_Assay WesternBlot Western Blot (Apoptotic Proteins) Apoptosis->WesternBlot ROS ROS Measurement Apoptosis->ROS

Caption: Experimental workflow for investigating this compound's mechanism.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of Beta-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of beta-chamigrene and its derivatives in structure-activity relationship (SAR) studies, with a focus on their anti-inflammatory and cytotoxic activities. Detailed protocols for key experiments are included to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound is a bicyclic sesquiterpene natural product characterized by a spiro[5.5]undecane carbon skeleton. A key structural feature is the exocyclic double bond, which is believed to be a critical determinant of its biological activity. The chamigrene scaffold has been identified as a promising template for the development of new therapeutic agents, particularly in the areas of inflammation and oncology. SAR studies on this compound and its derivatives are crucial for optimizing their potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of functional groups on the core structure.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound derivatives are primarily assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 246.7).

  • The Exocyclic Double Bond: The presence of the exocyclic double bond in the this compound core is thought to be crucial for its anti-inflammatory properties.[1]

  • Aldehyde Functionality: The derivative β-chamigrenal, which possesses an aldehyde group, has demonstrated significant inhibition of both NO and PGE2 production. At a concentration of 50 µM, β-chamigrenal suppressed NO and PGE2 production in RAW 264.7 macrophages by 47.21% and 51.61%, respectively. This suggests that the introduction of an electron-withdrawing group at a specific position can enhance anti-inflammatory activity.

  • Halogenation: Halogenated chamigrenes, often isolated from marine sources, have also shown potent anti-inflammatory effects. For instance, the brominated chamigrene, (-)-elatol, inhibited NO production in LPS-activated macrophages with an IC50 value of 5.3 ± 1.3 µg/mL.[1][2] This highlights the importance of halogen atoms in modulating the anti-inflammatory profile.

Cytotoxic Activity

The cytotoxic potential of this compound derivatives is typically evaluated against a panel of cancer cell lines.

  • Halogenation: Halogenated β-chamigrane-type sesquiterpenoids have demonstrated significant cytotoxicity. For example, a mixture of these compounds showed potent activity against HeLa (cervical carcinoma), MCF-7 (breast carcinoma), and P-388 (murine lymphocytic leukemia) cell lines with IC50 values of ≤ 1.0 µg/mL.

Data Presentation

Table 1: Anti-Inflammatory Activity of this compound Derivatives

CompoundBioassayCell LineConcentration/IC50% InhibitionReference
β-ChamigrenalNitric Oxide (NO) ProductionRAW 264.750 µM47.21 ± 4.54
β-ChamigrenalProstaglandin E2 (PGE2) ProductionRAW 264.750 µM51.61 ± 3.95
(-)-ElatolNitric Oxide (NO) ProductionRAW 264.75.3 ± 1.3 µg/mL-[1][2]

Table 2: Cytotoxic Activity of this compound Derivatives

Compound TypeCell LineIC50 (µg/mL)Reference
β-Chamigrane-type sesquiterpenoidsHeLa (Cervical Carcinoma)≤ 1.0
β-Chamigrane-type sesquiterpenoidsMCF-7 (Breast Carcinoma)≤ 1.0
β-Chamigrane-type sesquiterpenoidsP-388 (Murine Lymphocytic Leukemia)≤ 1.0

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Synthesis of (±)-10-bromo-β-chamigrene

This protocol describes a synthetic route to a key halogenated derivative.

Materials:

  • Starting material (e.g., a suitable precursor for the chamigrene skeleton)

  • Copper(I) iodide (CuI)

  • Hexamethylphosphoramide (HMPA)

  • Appropriate brominating agent

  • Solvents (e.g., anhydrous THF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • The synthesis of the chamigrene core can be achieved through various multi-step synthetic strategies, often involving key steps like Diels-Alder reactions or intramolecular cyclizations.

  • For the introduction of the bromine atom at the C10 position, a copper-catalyzed halogenation can be employed.

  • In a typical procedure, the precursor is dissolved in an anhydrous solvent like THF under an inert atmosphere.

  • CuI and HMPA are added, followed by the brominating agent.

  • The reaction is stirred at an appropriate temperature and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield (±)-10-bromo-β-chamigrene.

Note: This is a generalized procedure. For detailed reaction conditions and substrate-specific modifications, refer to the primary literature.

Biological Assays

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibitory effect of test compounds on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage inhibition of NO production relative to the LPS-treated control. Calculate the IC50 value.

Protocol 3: Prostaglandin E2 (PGE2) Immunoassay

This protocol quantifies the amount of PGE2 produced by cells in culture.

Materials:

  • Cell culture supernatant from compound-treated and LPS-stimulated cells (as in the NO assay)

  • PGE2 ELISA Kit (commercially available)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the commercial PGE2 ELISA kit.

  • Typically, the assay involves the following steps:

    • Addition of standards and samples to a microplate pre-coated with a capture antibody.

    • Addition of a PGE2-horseradish peroxidase (HRP) conjugate.

    • Incubation to allow competitive binding.

    • Washing to remove unbound reagents.

    • Addition of a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the PGE2 concentration in the samples based on the standard curve and determine the percentage inhibition of PGE2 production.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of test compounds on cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, P-388)

  • Appropriate cell culture medium with 10% FBS

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis start This compound Precursor synthesis Chemical Synthesis (e.g., Halogenation, Oxidation) start->synthesis derivatives This compound Derivatives synthesis->derivatives anti_inflammatory Anti-inflammatory Assays (NO & PGE2 Production) derivatives->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) derivatives->cytotoxicity ic50 IC50 Determination anti_inflammatory->ic50 cytotoxicity->ic50 sar SAR Analysis ic50->sar

Caption: Experimental workflow for SAR studies of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS mPGES1 mPGES-1 Expression NFkB->mPGES1 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 BetaChamigrenal β-Chamigrenal BetaChamigrenal->iNOS Inhibits Activity BetaChamigrenal->mPGES1 Inhibits Expression

Caption: Putative anti-inflammatory signaling pathway of β-chamigrenal.

References

Application Notes and Protocols for the Therapeutic Development of Beta-Chamigrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of beta-chamigrene derivatives for therapeutic use, with a focus on their anticancer and antibacterial properties. It includes a summary of quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a bicyclic sesquiterpene natural product found in various marine and terrestrial organisms. Its unique spirocyclic scaffold has attracted considerable interest as a template for the design and synthesis of novel therapeutic agents. Derivatives of this compound, particularly halogenated analogues isolated from marine algae of the genus Laurencia, have demonstrated significant cytotoxic and antibacterial activities. These compounds offer a promising starting point for the development of new drugs to combat cancer and infectious diseases. This application note serves as a guide for researchers engaged in the discovery, evaluation, and optimization of this compound-based drug candidates.

Data Presentation: Biological Activities of this compound Derivatives

The therapeutic potential of this compound derivatives is primarily attributed to their cytotoxic effects against cancer cells and their inhibitory activity against various bacterial strains. The following tables summarize the quantitative data for representative natural and synthetic chamigrene derivatives.

Anticancer Activity

The cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1. The data highlights the potent anticancer activity of the natural product elatol, a halogenated chamigrene derivative.

Table 1: Cytotoxicity of Chamigrene Derivatives against Human Cancer Cell Lines

Compound Derivative Type Cancer Cell Line IC₅₀ (µM)
Elatol Natural A549 (Lung) 1.83
Elatol Natural PC-3 (Prostate) 2.5
Elatol Natural HCT-116 (Colon) 3.2
Elatol Natural MCF-7 (Breast) 5.7
Elatol Natural HeLa (Cervical) 1.5
10-bromo-β-chamigrene Synthetic Not Reported Not Reported

| Various brominated chamigranes | Natural | Colon cancer subpanel | Potent and selective |

Note: Data for a wider range of synthetic this compound derivatives with specific IC₅₀ values is currently limited in the available literature.

Antibacterial Activity

While specific antibacterial data for a broad range of this compound derivatives is still emerging, preliminary studies indicate their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antibacterial Activity of Representative Terpenoid Derivatives

Compound Class Bacterial Strain MIC (µg/mL)
Halogenated Sesquiterpenes Staphylococcus aureus Not widely reported

| Halogenated Sesquiterpenes | Escherichia coli | Not widely reported |

Note: This table serves as a template. Specific MIC values for a diverse set of this compound derivatives are a key area for future research.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of this compound derivatives. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.[1][2][3][4]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

In Vivo Antitumor Activity Assessment

Animal models are essential for evaluating the in vivo efficacy and toxicity of lead compounds.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cells for xenograft implantation

  • This compound derivative formulated for in vivo administration

  • Calipers for tumor measurement

  • Analytical balance

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomly assign mice to treatment and control groups.

    • Administer the formulated this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle alone to the control group.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length × Width²)/2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Compare the tumor growth and final tumor weights between the treatment and control groups to determine the antitumor efficacy.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design and development.

Anticancer Mechanism: Induction of Apoptosis

Studies on the halogenated chamigrene, elatol, have revealed that its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This process is mediated through the intrinsic (mitochondrial) pathway.

Key Events in Elatol-Induced Apoptosis:

  • Cell Cycle Arrest: Elatol induces cell cycle arrest at the G1/S transition phase.[5] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4.[5]

  • Mitochondrial Stress: Elatol has been shown to be a potent inhibitor of mitochondrial protein synthesis. This disruption of mitochondrial function leads to cellular stress.

  • Modulation of Apoptotic Proteins: The cell cycle arrest and mitochondrial stress trigger the modulation of Bcl-2 family proteins. Elatol decreases the expression of the anti-apoptotic protein Bcl-xL and increases the expression of the pro-apoptotic protein Bak.[5]

  • Caspase Activation: The shift in the balance of Bcl-2 family proteins leads to the activation of the intrinsic apoptosis cascade, involving the activation of caspase-9.[5]

Elatol_Apoptosis_Pathway Elatol Elatol Mitochondria Mitochondrial Protein Synthesis Inhibition Elatol->Mitochondria CellCycle Cell Cycle Arrest (G1/S Phase) Elatol->CellCycle Bcl2Family Bcl-2 Family Modulation Mitochondria->Bcl2Family CyclinsCDKs Cyclin D1, Cyclin E, CDK2, CDK4 ↓ CellCycle->CyclinsCDKs CellCycle->Bcl2Family BclxL Bcl-xL ↓ Bcl2Family->BclxL Bak Bak ↑ Bcl2Family->Bak Caspase9 Caspase-9 Activation Bak->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Elatol-Induced Apoptotic Signaling Pathway
Experimental Workflow for Mechanism of Action Studies

A systematic workflow is essential to elucidate the mechanism of action of novel this compound derivatives.

MOA_Workflow start Active this compound Derivative Identified cell_viability Confirm Cytotoxicity (MTT, etc.) start->cell_viability apoptosis_assay Assess Apoptosis (Annexin V/PI Staining) cell_viability->apoptosis_assay cell_cycle_analysis Analyze Cell Cycle (Flow Cytometry) apoptosis_assay->cell_cycle_analysis protein_expression Western Blot for Key Apoptotic & Cell Cycle Proteins cell_cycle_analysis->protein_expression pathway_confirmation Confirm Pathway Involvement (e.g., Inhibitor Studies) protein_expression->pathway_confirmation end Elucidated Mechanism of Action pathway_confirmation->end

Workflow for Investigating the Mechanism of Action

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is critical for the design of more potent and selective compounds.

  • Halogenation: The presence of halogen atoms (bromine and chlorine) on the chamigrene scaffold is a key determinant of cytotoxic activity.[1] Halogenated derivatives, such as elatol, are significantly more potent than their non-halogenated counterparts.

  • Position and Stereochemistry of Substituents: The specific location and stereochemical orientation of substituents on the spirocyclic ring system can profoundly influence biological activity. Further synthesis and testing of a diverse library of analogs are needed to establish a detailed SAR.

  • Exocyclic Double Bond: The exocyclic double bond in the this compound core may be important for certain biological activities, potentially by influencing the molecule's conformation and interaction with target proteins.[1]

SAR_Logic scaffold This compound Scaffold halogenation Halogenation (Br, Cl) scaffold->halogenation substituents Substituent Position & Stereochemistry scaffold->substituents double_bond Exocyclic Double Bond scaffold->double_bond activity Therapeutic Activity (Cytotoxicity, Antibacterial) halogenation->activity Increases substituents->activity Modulates double_bond->activity Potentially Influences

Key Structural Features Influencing Activity

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products for the development of novel anticancer and antibacterial agents. The potent cytotoxicity of halogenated derivatives like elatol, coupled with their ability to induce apoptosis in cancer cells, provides a strong rationale for further investigation.

Future research efforts should focus on:

  • Synthesis of Novel Derivatives: A broader library of synthetic this compound analogs is needed to establish a more detailed structure-activity relationship and to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of lead candidates are essential for their translation into clinical development.

  • In Vivo Efficacy Studies: Rigorous evaluation in relevant animal models of cancer and infectious disease is required to validate the therapeutic potential of promising this compound derivatives.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of β-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of β-chamigrene. Our goal is to help improve the overall yield and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of β-chamigrene?

The primary challenge in synthesizing β-chamigrene lies in the efficient construction of its characteristic spiro[5.5]undecane framework, which includes two quaternary carbon centers.[1][2] Key difficulties include achieving high yields in the spirocyclization step and subsequent olefination reactions.

Q2: Which synthetic strategies have proven most effective for β-chamigrene synthesis?

Several strategies have been successfully employed. A common and effective approach involves a Diels-Alder reaction to form the spirocyclic ketone intermediate, followed by an olefination reaction to introduce the exocyclic double bond.[1][2][3] Another powerful method is the catalytic asymmetric spirocyclizing Diels-Alder reaction, which can establish the quaternary stereocenter with high enantioselectivity.[4][5]

Q3: Are there any recommended starting materials for a concise synthesis?

A highly efficient synthesis of racemic β-chamigrene starts from the commercially available 6-methylhept-5-en-2-one.[1][2] This starting material can be converted in a few steps to a key intermediate, 3,3-dimethyl-2-methylenecyclohexanone, which then undergoes a Diels-Alder reaction.

Troubleshooting Guides

Low Yield in Diels-Alder Reaction for Spiro Ketone Formation

Problem: The Diels-Alder reaction between the enone and isoprene (B109036) results in a low yield of the desired spiro ketone.

Potential Cause Troubleshooting & Optimization
Inefficient Lewis Acid Catalyst The choice and amount of Lewis acid are critical. Dimethylaluminum chloride (Me₂AlCl) has been shown to be an effective catalyst for this reaction.[1][2]
Suboptimal Reaction Temperature Temperature can significantly impact the reaction rate and selectivity. While the reaction can be initiated at low temperatures (e.g., -10 °C), it may require warming to room temperature to proceed to completion.[1] Microwave heating (e.g., 160 °C for 15 minutes) has also been successfully used to drive the reaction.[1]
Unstable Reactants The diene (isoprene) and the enone may be unstable under certain conditions. Ensure the use of freshly distilled reagents and an inert atmosphere (e.g., N₂).
Low Yield in Final Olefination Step

Problem: The conversion of the spiro ketone to β-chamigrene via olefination gives a low yield.

Potential Cause Troubleshooting & Optimization
Unreactive Wittig Reagent/Conditions Standard Wittig olefination conditions can result in low yields (e.g., 30%).[1][2] Prolonged reaction times and elevated temperatures may be required.[1]
Alternative Olefination Methods If the Wittig reaction is not providing satisfactory yields, consider alternative methods. A protocol using CH₂Cl₂ as a methylene (B1212753) donor promoted by a Mg/TiCl₄/THF system has been reported to give a significantly improved yield of 56%.[1][2] Peterson and Petasis olefinations have also been explored, although they did not show improved yields in one study.[1]
Steric Hindrance The spirocyclic ketone is sterically hindered, which can impede the approach of the olefination reagent. Using less bulky reagents or optimizing reaction conditions to overcome this hindrance may be necessary.

Experimental Protocols

Key Experiment: Diels-Alder Reaction (Microwave-Assisted)

This protocol describes the synthesis of 5,5,9-trimethylspiro[5.5]undec-8-en-1-one.

  • Cool a solution of 3,3-dimethyl-2-methylenecyclohexanone (1.40 g, 10 mmol) and isoprene (7 mL, 70 mmol) to -10 °C.

  • Add a 25% solution of dimethylaluminum chloride in hexane (B92381) (7 mL, 13 mmol) over 5 minutes.

  • Transfer the solution to a microwave reactor, flush with N₂, and heat for 15 minutes at 160 °C.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Extract the resulting mixture with diethyl ether.

  • Wash the organic extract with brine and dry over MgSO₄.[1]

Key Experiment: Improved Olefination using Mg/TiCl₄

This protocol describes the conversion of the spiro ketone to β-chamigrene.

  • Activate Mg powder by heating.

  • In a reaction vessel under an inert atmosphere, combine the activated Mg, TiCl₄, and THF.

  • Introduce CH₂Cl₂ as the methylene donor.

  • Add the spiro ketone to the reaction mixture.

  • Utilize sonication to promote the reaction.

  • The reaction can be carried out at 0 °C for 5 hours to yield β-chamigrene in approximately 56% yield.[2]

Data Presentation

Table 1: Comparison of Olefination Methods for β-Chamigrene Synthesis

Method Reagents Conditions Yield (%) Reference
Wittig OlefinationPh₃P=CH₂55-60 °C, 48 h70Tanaka et al. (as cited in[1])
Wittig OlefinationPh₃P=CH₂70 °C, 30 h30Adams et al. (as cited in[1])
Mg/TiCl₄ PromotedMg, TiCl₄, CH₂Cl₂, THFSonication, 0 °C, 5 h56Antonsen et al.[2]
Wittig MethylenationNot specifiedNot specified94List et al.[5]

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield of β-Chamigrene check_spiro Check Yield of Spiro Ketone Intermediate start->check_spiro diels_alder_ok Spiro Ketone Yield is Good check_spiro->diels_alder_ok check_olefination Check Yield of Olefination Step olefination_ok Olefination Yield is Good check_olefination->olefination_ok diels_alder_ok->check_olefination Yes troubleshoot_da Troubleshoot Diels-Alder Reaction diels_alder_ok->troubleshoot_da No troubleshoot_olefination Troubleshoot Olefination Reaction olefination_ok->troubleshoot_olefination No end Improved Overall Yield olefination_ok->end Yes optimize_da Optimize Lewis Acid, Temperature troubleshoot_da->optimize_da optimize_olefination Consider Alternative Olefination Methods (e.g., Mg/TiCl₄) troubleshoot_olefination->optimize_olefination Experimental_Workflow start_mat 6-Methylhept-5-en-2-one enone 3,3-Dimethyl-2- methylenecyclohexanone start_mat->enone Known Procedures diels_alder Diels-Alder Reaction (with Isoprene, Me₂AlCl) enone->diels_alder spiro_ketone 5,5,9-Trimethylspiro[5.5] undec-8-en-1-one diels_alder->spiro_ketone olefination Olefination (e.g., Mg/TiCl₄/CH₂Cl₂) spiro_ketone->olefination beta_chamigrene β-Chamigrene olefination->beta_chamigrene

References

Technical Support Center: Optimizing Beta-Chamigrene Extraction from Algae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of beta-chamigrene from algae.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound and other sesquiterpenes from algae?

A1: The two most common and effective methods are Supercritical Fluid Extraction (SFE) with CO2 and conventional solvent extraction.

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent, which is non-toxic, inexpensive, and easily removed from the final extract.[1] It is highly efficient for nonpolar compounds like this compound.[1] By adjusting pressure and temperature, the selectivity of the extraction can be finely tuned.[2]

  • Conventional Solvent Extraction: This involves using organic solvents to dissolve the target compounds from the algal biomass. Common techniques include maceration, Soxhlet extraction, and ultrasound-assisted extraction. The choice of solvent is critical and depends on the polarity of this compound. Red algae of the genus Laurencia are well-known producers of structurally diverse terpenes, including chamigrene-type sesquiterpenes.[3][4][5]

Q2: Which algal species are known to be good sources of this compound?

A2: Marine red algae from the genus Laurencia are particularly rich sources of halogenated and non-halogenated sesquiterpenes, including this compound and its derivatives.[3][4] Specific species such as Laurencia obtusa and Laurencia scoparia have been identified as producers of these compounds.[6][7][8] Brown algae are also known to produce a wide variety of sesquiterpenes.[9][10][11]

Q3: How do I select the optimal solvent for conventional extraction of this compound?

A3: The principle of "like dissolves like" is key. This compound is a relatively nonpolar sesquiterpene. Therefore, nonpolar or medium-polarity solvents are generally most effective.

  • Recommended Solvents: Ethyl acetate (B1210297), dichloromethane, and n-hexane are frequently used.[3][6][8] Dichloromethane was used to extract sesquiterpenes from Laurencia scoparia.[8] Ethyl acetate has been successfully used for extractions from Laurencia obtusa.[6][12]

  • Solvent Selection Criteria: Key criteria include high affinity for this compound, low water miscibility, selectivity to minimize co-extraction of impurities, and volatility for easy removal post-extraction.[13][14]

Q4: What are the critical parameters to optimize for Supercritical Fluid Extraction (SFE) of sesquiterpenes?

A4: The most critical parameters for SFE are pressure and temperature, as they control the density and solvating power of the supercritical CO2.[2]

  • Pressure: For sesquiterpenes, higher pressures generally lead to increased extraction yields. Studies on other plants have shown that optimal pressure for sesquiterpenes can be around 319.7 to 325 bar.[1][15][16]

  • Temperature: Temperature has a dual effect; it can increase the vapor pressure of the analyte, aiding extraction, but decrease the solvent density. An optimal temperature of around 60°C has been identified for sesquiterpene extraction in some studies.[2][15][16]

  • Co-solvent: Adding a small percentage of a polar co-solvent like ethanol (B145695) can modify the polarity of the supercritical fluid, which may enhance the extraction of certain compounds.[1][17]

Q5: How can I analyze and quantify the this compound in my extract?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[16][18]

  • Quantification: For accurate quantification, it is recommended to use a selected ion monitoring (SIM) mode in GC-MS, which offers higher sensitivity and selectivity.[19] The use of a stable isotope-labeled internal standard is also advisable to account for any losses during sample preparation.[20]

  • Sample Preparation: Prior to GC-MS analysis, the crude extract may need to be purified to remove interfering compounds. Techniques like solid-phase extraction (SPE) or column chromatography can be used.[20][21]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Recommended Solution
Inefficient Cell Disruption Algal cell walls can be robust. Ensure the dried algal biomass is finely ground to a small particle size (<1 mm) to maximize the surface area for extraction.[1][3] For fresh samples, bead beating can be effective.[22]
Incorrect SFE Parameters The density of the supercritical CO2 may be too low. For sesquiterpenes, increase the pressure (e.g., to >300 bar) while maintaining a moderate temperature (e.g., 50-60°C).[2][15][16]
Inappropriate Solvent Choice The solvent polarity may not be optimal. If using a very nonpolar solvent like hexane, try a slightly more polar solvent such as ethyl acetate or dichloromethane.[6][8]
Insufficient Extraction Time The extraction may not have reached equilibrium. Increase the extraction time. For SFE, kinetic studies show yields can increase for up to 90-120 minutes before plateauing.[1][23][24]
Compound Degradation This compound may be sensitive to high temperatures or light. Avoid prolonged exposure to high heat during solvent evaporation (use a rotary evaporator under reduced pressure).[20][25] Store samples protected from light.[3]
Presence as Precursors The target compound may exist in a bound, non-volatile form. Consider an acid hydrolysis step to release free this compound, though this risks degradation and must be carefully optimized.[20]

Problem 2: Extract Contains Many Impurities

Possible Cause Recommended Solution
Low Selectivity of Extraction Method The chosen solvent or SFE conditions are co-extracting a wide range of compounds (e.g., pigments, lipids).
* For SFE: Adjust pressure and temperature to target the specific solubility of sesquiterpenes. Lower pressures are more selective for less dense compounds like monoterpenes, while higher pressures target sesquiterpenes.[15][16]
* For Solvent Extraction: Use a more selective solvent. Perform sequential extractions with solvents of increasing polarity (e.g., start with hexane, then ethyl acetate).
Complex Algal Matrix The raw material naturally contains a high diversity of metabolites.
* Incorporate a Purification Step: Subject the crude extract to column chromatography (e.g., using silica (B1680970) gel) to separate fractions.[6][21] Use n-hexane as the initial mobile phase to elute nonpolar compounds like this compound first.[21]
* Analyze Fractions: Use Thin-Layer Chromatography (TLC) to monitor the separation and identify fractions containing the target compound before combining them for solvent removal.[3][21]

Problem 3: Inconsistent Results Between Batches

Possible Cause Recommended Solution
Variability in Algal Biomass The chemical profile of algae can vary significantly based on collection site, season, and life stage.[3]
* Standardize Collection: If possible, standardize the collection protocol (location, time of year).
* Thoroughly Homogenize: Ensure the entire batch of collected algae is dried and ground together to create a homogenous starting material.
Inconsistent Sample Preparation Differences in drying, grinding, or storage can alter the chemical composition.
* Standardize Protocols: Strictly follow a standardized protocol for all sample preparation steps. For storage, flash-freeze fresh samples and store them at -80°C to prevent degradation.[26]
Procedural Drift Minor, unintentional variations in extraction parameters (temperature, time, pressure, solvent ratios) can accumulate.
* Maintain Detailed Logs: Keep precise records of all experimental parameters for each run.
* Calibrate Instruments: Regularly calibrate temperature gauges, pressure transducers, and flow meters.

Data Presentation

Table 1: Influence of Supercritical Fluid Extraction (SFE) Parameters on Sesquiterpene Yield

ParameterRange StudiedGeneral Effect on Sesquiterpene YieldCitation(s)
Pressure (bar) 100 - 550Yield generally increases with higher pressure. Optimal extraction for sesquiterpenes is often found at higher pressures (e.g., >300 bar).[1][15][16][27]
Temperature (°C) 40 - 80Higher temperatures can increase extraction speed but may decrease solvent density. An optimal temperature around 60°C is often effective.[2][15][16][25]
Co-solvent (% EtOH) 0 - 25%The addition of a polar co-solvent like ethanol can increase the overall yield, but may decrease selectivity.[1][17]

Table 2: Common Solvents for Extraction of Sesquiterpenes from Laurencia Algae

SolventPolarityTypical UseCitation(s)
n-HexaneNonpolarUsed for extracting highly nonpolar compounds and in chromatography.[3][21]
DichloromethaneMediumEffective for a broad range of sesquiterpenes.[3][8]
Ethyl AcetateMediumA good general-purpose solvent for sesquiterpenes and other secondary metabolites.[6][12]

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction (SFE) of this compound

This protocol provides a general methodology for the extraction of this compound using SFE. Parameters should be optimized for your specific instrument and algal species.

  • Sample Preparation:

    • Thoroughly dry the algal biomass (e.g., freeze-drying or air-drying at a low temperature <40°C).[3][22]

    • Grind the dried algae into a fine powder (particle size < 1 mm).[1]

    • Accurately weigh approximately 10-20 g of the powdered algae and load it into the SFE extraction vessel.

  • SFE System Parameters:

    • Temperature: Set the extraction vessel temperature to 60°C.[15][16]

    • Pressure: Set the system pressure to 320 bar.[15][16]

    • CO2 Flow Rate: Set the CO2 flow rate to 2-4 L/min (when expanded to gas).

    • (Optional) Co-solvent: If used, introduce ethanol at 5-10% of the CO2 flow rate.[1]

  • Extraction and Collection:

    • Begin the flow of supercritical CO2 through the vessel.

    • Perform the extraction for a total of 120 minutes.[1]

    • The extract is collected in a separator vessel at a lower pressure and temperature (e.g., 60 bar, 25°C), where the CO2 returns to a gaseous state, precipitating the extracted compounds.

    • After the run, carefully depressurize the system and collect the extract from the separator.

  • Post-Extraction:

    • Weigh the crude extract to determine the total yield.

    • Store the extract at -20°C under a nitrogen atmosphere to prevent oxidation.

    • Proceed with analysis (GC-MS) or purification (column chromatography).

Protocol 2: Solvent Extraction and Isolation

This protocol describes a standard laboratory procedure for solvent extraction followed by purification.

  • Sample Preparation:

    • Dry and grind the algal biomass as described in the SFE protocol.[3]

    • Weigh 50 g of the algal powder.

  • Extraction:

    • Place the algal powder in a flask and add 500 mL of ethyl acetate.[6]

    • Macerate the mixture by stirring at room temperature for 24 hours, ensuring the flask is sealed to prevent solvent evaporation.

    • Filter the mixture through a sintered glass funnel to separate the extract from the algal biomass.[3]

    • Repeat the extraction process on the biomass two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtered extracts.

  • Solvent Removal:

    • Remove the ethyl acetate from the combined extracts using a rotary evaporator at a low temperature (≤ 40°C) to yield the crude extract.

  • Purification by Column Chromatography: [21]

    • Prepare a silica gel column (230-400 mesh) using n-hexane as the slurry solvent.

    • Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

    • Begin elution with 100% n-hexane. This will elute the most nonpolar compounds, including this compound, first.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a mobile phase like Hexane:Ethyl Acetate (98:2).

    • Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound.

Visualization

ExtractionWorkflow start Algal Biomass pretreatment Pre-treatment (Drying & Grinding) start->pretreatment method_choice Select Extraction Method pretreatment->method_choice sfe Supercritical Fluid Extraction (SFE) method_choice->sfe SFE solvent_ext Solvent Extraction method_choice->solvent_ext Solvent sfe_optimize Optimize SFE Parameters (Pressure, Temperature, Co-solvent) sfe->sfe_optimize solvent_optimize Optimize Solvent Parameters (Solvent Type, Time, Temperature) solvent_ext->solvent_optimize extract_collection Crude Extract Collection sfe_optimize->extract_collection solvent_optimize->extract_collection analysis Analysis & Quantification (GC-MS) extract_collection->analysis purification_check Purity Acceptable? analysis->purification_check purification Purification (Column Chromatography) purification_check->purification No end_product Pure this compound purification_check->end_product Yes purification->analysis Re-analyze

Caption: Workflow for Optimizing this compound Extraction from Algae.

References

Technical Support Center: β-Chamigrene Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of β-chamigrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the isolation and purification of this sesquiterpene.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of β-chamigrene, offering step-by-step solutions to resolve them.

Issue 1: Poor or Incomplete Separation of α- and β-Chamigrene Isomers

Symptoms:

  • Overlapping peaks for α- and β-chamigrene in the chromatogram.

  • Collected fractions contain a mixture of both isomers.

  • Purity of the β-chamigrene isolate is below the desired level (>98%).

Possible Causes and Solutions:

  • Suboptimal Chromatographic Conditions: The structural similarity of α- and β-chamigrene, differing only in the position of an endocyclic double bond, makes their separation challenging.[1] The choice of stationary and mobile phases is critical for achieving adequate resolution.

    • Solution for HPLC:

      • Verify Mobile Phase Composition: For reversed-phase C18 columns, an isocratic mobile phase of acetonitrile (B52724) and water is commonly used.[1] Ensure the ratio is precise, for example, 85:15 (v/v) acetonitrile:water.[1] Inaccurate mixing can significantly affect retention times and resolution.

      • Optimize Flow Rate: A flow rate of around 10 mL/min is recommended for preparative HPLC.[1] If separation is still poor, a slight reduction in the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.

      • Check Column Integrity: A void volume at the column head or a poorly packed column can lead to band broadening and poor separation.[2] Inspect the column for any visible signs of damage or voids.

    • Solution for Column Chromatography:

      • Adjust Mobile Phase Polarity: When using silica (B1680970) gel, a non-polar mobile phase like 100% n-hexane is a good starting point.[1] If the isomers co-elute, a very gradual increase in polarity by adding small amounts of a slightly more polar solvent, such as ethyl acetate (B1210297) (e.g., transitioning from 99:1 to 95:5 hexane:ethyl acetate), can improve separation.[1]

      • Optimize Loading Technique: Overloading the column is a common cause of poor separation. For 'dry loading', ensure the sample is evenly adsorbed onto a small amount of silica gel before loading.[1]

      • Fraction Collection: Collect smaller fractions to better isolate the transition point between the elution of α-chamigrene and β-chamigrene.[1]

  • Sample Preparation Issues: Improper sample preparation can introduce contaminants or cause the sample to behave unexpectedly on the column.

    • Solution:

      • Ensure Complete Dissolution: The sample should be fully dissolved in the mobile phase (for HPLC) or a minimal amount of a non-polar solvent (for column chromatography).[1]

      • Filter the Sample: For HPLC, always filter the sample solution through a 0.45 µm syringe filter to remove particulate matter that could clog the column or interfere with the separation.[1]

Issue 2: Degradation of β-Chamigrene During Purification

Symptoms:

  • Appearance of unexpected peaks in the chromatogram.

  • Low overall yield of the purified product.

  • Discoloration of the sample.

Possible Causes and Solutions:

  • Instability of the Compound: β-chamigrene can be sensitive to environmental conditions.

    • Solution:

      • Storage Conditions: Store β-chamigrene under nitrogen and refrigerated in tightly sealed containers to prevent degradation.[3] The shelf life can be 12 months or longer if stored properly.[3]

      • Minimize Exposure: During the purification process, minimize the exposure of the compound to air and light.

      • Solvent Purity: Use high-purity solvents to avoid reactions with impurities.

Issue 3: Variable Retention Times in HPLC

Symptoms:

  • The retention time for β-chamigrene shifts between different runs.

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to shifts in retention time.[4]

    • Solution: Prepare a large batch of the mobile phase to be used for all runs in a series. Ensure thorough mixing.

  • Fluctuations in Temperature: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.

    • Solution: Use a column oven to maintain a consistent temperature during the analysis.

  • Pump Issues: Worn pump seals or check valves can cause inconsistent flow rates, leading to variable retention times.[4]

    • Solution: Perform regular maintenance on the HPLC pump, including replacing seals and cleaning check valves as needed.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying β-chamigrene?

A1: The main challenge is its separation from its structural isomer, α-chamigrene.[1] They differ only by the position of a double bond, which gives them very similar physical and chemical properties, making them difficult to resolve using standard chromatographic techniques.[1]

Q2: Which chromatographic technique is better for β-chamigrene purification: HPLC or column chromatography?

A2: Both techniques can be used, often in a complementary manner. Column chromatography is well-suited for initial, large-scale (gram scale) separation from crude extracts.[1] HPLC, particularly preparative HPLC with a reversed-phase C18 column, is ideal for the final purification step to achieve high purity (>98%).[1]

Q3: What are the expected retention times for α- and β-chamigrene in reversed-phase HPLC?

A3: Using a C18 column with an isocratic mobile phase of 85:15 acetonitrile:water, the typical retention time for α-chamigrene is approximately 18.5 minutes, and for β-chamigrene, it is around 20.1 minutes.[1]

Q4: How can I monitor the fractions collected during column chromatography?

A4: Thin-Layer Chromatography (TLC) is an effective way to analyze the collected fractions.[1] Spot the fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 98:2 hexane:ethyl acetate).[1] Visualize the spots using a suitable stain to identify and combine the fractions containing the pure compounds.[1]

Q5: What are the storage recommendations for purified β-chamigrene?

A5: To ensure stability, β-chamigrene should be stored under a nitrogen atmosphere in a tightly sealed container and kept refrigerated.[3]

Data Presentation

Table 1: HPLC Purification Parameters for Chamigrene Isomers [1]

ParameterValue
Stationary Phase Reversed-Phase C18 (5 µm particle size)
Column Dimensions 250 mm x 20 mm (Preparative)
Mobile Phase Isocratic: Acetonitrile:Water (85:15 v/v)
Flow Rate 10 mL/min
Detection Wavelength 210 nm
Typical Retention Time (α-chamigrene) ~18.5 min
Typical Retention Time (β-chamigrene) ~20.1 min
Purity Achieved >98%
Primary Application High-resolution separation, final polishing

Table 2: Column Chromatography Purification Parameters for Chamigrene Isomers [1]

ParameterValue
Stationary Phase Silica Gel (70-230 mesh ASTM)
Mobile Phase n-Hexane (100%) or Hexane:Ethyl Acetate gradient (99:1 to 95:5 v/v)
Elution Order α-chamigrene followed by β-chamigrene
Typical Loading Capacity High (gram scale)
Purity Achieved Variable, often requires a secondary purification step
Primary Application Bulk separation from crude extracts

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol[1]
  • System Preparation:

    • Equilibrate the preparative C18 column with the mobile phase (85:15 acetonitrile:water) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the chamigrene isomer mixture in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Injection and Separation:

    • Inject the filtered sample onto the column.

    • Run the isocratic method and monitor the chromatogram at 210 nm. α-chamigrene will elute before β-chamigrene.

  • Fraction Collection:

    • Collect the fractions corresponding to the two distinct peaks using a fraction collector or by manual collection based on the real-time chromatogram.

  • Solvent Removal:

    • Evaporate the solvent from the collected pure fractions under reduced pressure to obtain the purified β-chamigrene.

Column Chromatography Protocol[1]
  • Column Packing (Slurry Method):

    • Plug the bottom of the column with glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Preparation:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent like hexane.

    • For 'dry loading', adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.

  • Loading and Elution:

    • Carefully add the prepared sample to the top of the silica gel bed.

    • Begin elution with 100% n-hexane, or the initial solvent of the gradient.

  • Fraction Collection:

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC.

    • Combine the fractions containing the pure β-chamigrene.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Material cluster_bulk_sep Bulk Separation cluster_polishing Final Polishing start Crude Extract Containing α- and β-Chamigrene col_chrom Column Chromatography (Silica Gel, n-Hexane) start->col_chrom fractions Enriched Fractions col_chrom->fractions α-chamigrene eluted first hplc Preparative HPLC (C18, ACN:H2O) fractions->hplc pure_beta >98% Pure β-Chamigrene hplc->pure_beta

Caption: Recommended workflow for the purification of β-chamigrene.

troubleshooting_separation cluster_hplc HPLC Issues cluster_cc Column Chromatography Issues problem Poor Isomer Separation mobile_phase_hplc Incorrect Mobile Phase Ratio problem->mobile_phase_hplc flow_rate Flow Rate Too High problem->flow_rate column_issue Column Degradation problem->column_issue mobile_phase_cc Incorrect Solvent Polarity problem->mobile_phase_cc overloading Column Overloading problem->overloading fraction_size Fractions Too Large problem->fraction_size solution1 solution1 mobile_phase_hplc->solution1 Solution: Verify/remake mobile phase (85:15 ACN:H2O) solution2 solution2 flow_rate->solution2 Solution: Reduce flow rate solution3 solution3 column_issue->solution3 Solution: Check for voids/ replace column solution4 solution4 mobile_phase_cc->solution4 Solution: Use gradual polarity gradient solution5 solution5 overloading->solution5 Solution: Use dry loading/ reduce sample amount solution6 solution6 fraction_size->solution6 Solution: Collect smaller volume fractions

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: GC-MS Analysis of Beta-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of beta-chamigrene.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing, a chromatographic distortion where the peak's latter half is broader than the front, can compromise resolution and the accuracy of quantification.[1] This guide provides a systematic approach to diagnosing and resolving this common issue.

Initial Assessment: Is it Just this compound?

The first step is to determine the scope of the problem.[1]

  • All peaks are tailing: This often indicates a physical or mechanical issue within the GC system, such as a problem with the carrier gas flow path or improper column installation.[1]

  • Only the this compound peak (and potentially other active analytes) is tailing: This suggests a chemical interaction between this compound and active sites within the system.[1] this compound, as a sesquiterpene, can be susceptible to such interactions.

The following flowchart outlines a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing in GC-MS cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mechanical & Flow Path Issues cluster_3 Chemical & Active Site Issues cluster_4 Resolution start Peak Tailing Observed for this compound q1 Are all peaks in the chromatogram tailing? start->q1 mech_check Verify proper column installation (ferrules, cut, position) q1->mech_check Yes active_sites Use deactivated liners and gold seals q1->active_sites No flow_path Check for leaks and obstructions in the carrier gas flow path mech_check->flow_path inlet_maint Perform routine inlet maintenance (replace liner, septum, o-ring) flow_path->inlet_maint resolved Peak Shape Improved inlet_maint->resolved trim_col Trim the column inlet or use a guard column active_sites->trim_col method_opt Optimize method parameters (temperatures, injection mode) trim_col->method_opt col_select Consider a more inert or different polarity column method_opt->col_select col_select->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

A1: Peak tailing for this compound, a relatively nonpolar sesquiterpene, can arise from several factors:

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, column, or detector can cause peak tailing.

  • Column Issues: Contamination or degradation of the column's stationary phase can lead to poor peak shape.

  • Improper Column Installation: Poorly cut or incorrectly positioned columns can create turbulence and dead volumes in the flow path.

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can result in band broadening and peak tailing.

Q2: How can I quickly determine the source of my peak tailing?

A2: A systematic approach is recommended. Begin with the simplest and most common fixes:

  • Inlet Maintenance: The inlet is a frequent source of contamination and active sites. Replace the liner and septum.

  • Column Trimming: If inlet maintenance doesn't resolve the issue, trimming a small section (10-20 cm) from the front of the column can remove contaminants.

If the problem persists after these steps, a more in-depth investigation of your GC method parameters and column health is necessary.

Q3: Could my injection technique be causing peak tailing?

A3: Yes, improper injection technique can lead to peak distortion.

  • Slow Injection: A slow manual injection can introduce the sample as a broad band, leading to wider peaks.

  • Injection Volume: Overloading the column with too much sample can saturate the stationary phase and cause peak tailing. Consider reducing the injection volume or diluting the sample.

  • Split Ratio: A split ratio that is too low may not provide a high enough flow rate for efficient sample introduction. A minimum total flow of 20 mL/minute through the inlet is often recommended.

Q4: How do temperature settings affect the peak shape of this compound?

A4: Temperature plays a critical role in achieving sharp peaks.

  • Inlet Temperature: The inlet temperature must be high enough to ensure the rapid and complete vaporization of this compound. A low inlet temperature can lead to slow vaporization and peak tailing. For sesquiterpenes, inlet temperatures are often set high, for example, around 250°C.

  • Oven Temperature Program: The initial oven temperature should be low enough to allow for "thermal focusing" of the analytes at the head of the column. A temperature ramp that is too slow can cause broader peaks, while a ramp that is too fast may compromise resolution.

Q5: Can the choice of GC column affect peak tailing for this compound?

A5: Absolutely. The choice of stationary phase is crucial. For a relatively nonpolar compound like this compound, a nonpolar or mid-polarity column is generally suitable.

  • Phase Polarity: A mismatch between the polarity of this compound and the stationary phase can lead to poor peak shape.

  • Column Inertness: Using a highly inert column is recommended to minimize interactions with active sites on the column surface, which can cause tailing.

Quantitative Data on Peak Shape Improvement

IMS Cell Temperature (°C)Tailing Factor of β-caryophyllene
80> 3.0
100~ 2.5
120< 2.0
140~ 1.5
160< 1.2

Data adapted from a study on high-temperature focus GC-IMS, demonstrating the trend of reduced peak tailing with increased temperature for terpenes.[2]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of this compound and can be optimized as needed.

1. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A nonpolar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.

2. GC-MS Parameters

ParameterRecommended Setting
Inlet
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1) or Splitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate5 °C/min to 240 °C
Final Temperature240 °C, hold for 5 minutes
Mass Spectrometer
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-450

3. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.

  • If necessary, perform a sample cleanup procedure to remove non-volatile residues that can contaminate the GC system.

4. Data Analysis

  • Identify this compound by its retention time and mass spectrum. The mass spectrum should be compared to a reference library (e.g., NIST).

  • Quantify this compound by integrating the peak area of a characteristic ion.

This technical support guide provides a comprehensive overview of troubleshooting peak tailing for this compound in GC-MS analysis. By following a systematic approach and optimizing analytical parameters, researchers can achieve symmetrical peak shapes and obtain accurate and reliable results.

References

troubleshooting NMR signal overlap for chamigrene isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of chamigrene isomers. The structural similarity and complex stereochemistry of these sesquiterpenoids often lead to significant signal overlap in NMR spectra, complicating structural elucidation and differentiation. This guide offers strategies and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to distinguish between chamigrene isomers using 1D ¹H NMR?

A1: Chamigrene isomers often share the same carbon skeleton and differ only in the position of a double bond or the stereochemistry of certain chiral centers. This results in many protons having very similar chemical environments, leading to their signals appearing in the same narrow regions of the ¹H NMR spectrum, typically in the aliphatic region (1.0-2.5 ppm). This causes severe signal crowding and overlap, making it difficult to extract coupling constants and accurately assign individual proton resonances.[1]

Q2: What is the first step to take when ¹H NMR signals for my chamigrene isomers are heavily overlapped?

A2: The most effective initial step is to employ two-dimensional (2D) NMR experiments.[2] These techniques disperse the signals into a second frequency dimension, which can resolve many of the overlapping peaks.[3] A good starting point is to run a ¹H-¹H COSY experiment to identify proton-proton coupling networks and a ¹H-¹³C HSQC experiment to correlate protons with their directly attached carbons.

Q3: Can changing the NMR solvent help resolve signal overlap for chamigrene isomers?

A3: Yes, changing the deuterated solvent can be a simple and effective method to resolve overlapping signals.[4] Solvents like benzene-d₆ or pyridine-d₅ can induce different chemical shifts compared to chloroform-d (B32938) (CDCl₃) due to anisotropic effects.[5] This can alter the positions of overlapping signals enough to allow for their individual analysis.

Q4: How can I differentiate between diastereomers of a chamigrene derivative?

A4: Diastereomers can be differentiated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).[2] These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å).[6] By identifying key NOE correlations, you can determine the relative stereochemistry of the molecule. For example, an NOE between a methyl group and a methine proton on a stereocenter can confirm their cis relationship.

Q5: My sample contains multiple chamigrene isomers. How can I analyze the mixture without separation?

A5: While challenging, analyzing a mixture is possible using a combination of advanced NMR techniques. 2D experiments like HSQC and HMBC are crucial for identifying the individual components.[7] Additionally, Diffusion Ordered Spectroscopy (DOSY) can sometimes be used to separate the signals of different components based on their diffusion coefficients, which are related to their size and shape.

Troubleshooting Guide

This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Problem 1: The methyl singlets and doublets in the ¹H NMR spectrum of my chamigrene isomers are overlapping, preventing unambiguous assignment.

  • Solution:

    • Run a ¹H-¹³C HSQC experiment: This will disperse the proton signals based on the chemical shift of the carbon they are attached to.[8] Since the methyl carbons will likely have distinct ¹³C chemical shifts, the corresponding proton signals will be resolved in the second dimension.

    • Run a ¹H-¹³C HMBC experiment: This experiment shows correlations between protons and carbons over two to three bonds.[8] Correlations from the overlapping methyl protons to nearby quaternary carbons can help to definitively assign each methyl group to its position in the molecular structure.

Problem 2: I am unable to trace the full spin systems for the cyclohexane (B81311) rings of my chamigrene isomers using a standard COSY experiment due to signal overlap in the methylene (B1212753) region.

  • Solution:

    • Run a TOCSY experiment: Total Correlation Spectroscopy (TOCSY) extends the correlations beyond direct coupling partners to all protons within a spin system.[9] By irradiating a well-resolved proton in the spin system, you can often identify the chemical shifts of all other protons in that same ring system, even if they are overlapped.

    • Use a higher magnetic field spectrometer: If available, re-running the sample on a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and may resolve some of the overlapping signals.

Problem 3: I have assigned all the proton and carbon signals for a chamigrene isomer, but I am uncertain about the assignment of the quaternary carbons.

  • Solution:

    • Optimize the HMBC experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary method for assigning quaternary carbons.[10] Ensure the experiment is optimized to detect long-range couplings (e.g., by setting the J value to 8-10 Hz). Observe correlations from well-resolved proton signals to the quaternary carbons to confirm their assignments.

Data Presentation

The following tables provide representative ¹H and ¹³C NMR data for different chamigrene sesquiterpenoids. Note that chemical shifts are highly dependent on the solvent used.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Selected Chamigrene Isomers

Position(-)-α-Chamigrene (CDCl₃)[11]Merulinol A (CDCl₃)[12]2,10-Dibromo-3-chloro-α-chamigrene (Solvent not specified)
11.95-2.05 (m)2.29 (m), 1.95 (m)-
21.95-2.05 (m)1.70 (m)4.63 (dd, J=12.5, 4.5 Hz)
35.35 (br s)2.29 (m), 1.95 (m)4.41 (dd, J=4.5, 2.5 Hz)
41.95-2.05 (m)2.05 (m)-
51.95-2.05 (m)1.95 (m)-
85.35 (br s)5.56 (s)-
91.95-2.05 (m)2.38 (d, J=17.0 Hz), 2.27 (d, J=17.0 Hz)-
10--4.70 (d, J=2.5 Hz)
120.88 (s)1.22 (s)1.30 (s)
131.05 (s)1.17 (s)1.76 (s)
141.60 (s)1.68 (s)1.83 (s)
151.65 (s)1.05 (s)1.72 (s)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Selected Chamigrene Isomers

Position(-)-α-Chamigrene (CDCl₃)[11]Merulinol A (CDCl₃)[12]2,10-Dibromo-3-chloro-α-chamigrene (Solvent not specified)
135.038.348.4
228.528.260.1
3122.035.870.2
425.025.839.5
540.041.549.2
648.049.355.3
7134.0135.2132.3
8121.0123.6129.5
930.038.043.1
1038.072.868.7
1135.034.636.5
1225.025.124.3
1328.027.830.1
1423.023.423.3
1523.018.224.9

Experimental Protocols

Below are detailed methodologies for key NMR experiments used in the structural elucidation of chamigrene isomers.

DEPT-135 (Distortionless Enhancement by Polarization Transfer)
  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed.

  • Methodology:

    • A standard ¹³C NMR spectrum is typically acquired first to identify all carbon signals.

    • The DEPT-135 pulse sequence is then applied.

    • In the resulting spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.

    • By comparing the DEPT-135 spectrum with the standard ¹³C spectrum, quaternary carbons can be identified as those signals present in the ¹³C spectrum but absent in the DEPT-135 spectrum.

¹H-¹H COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.

  • Methodology:

    • The COSY pulse sequence is applied, which consists of two 90° pulses separated by an evolution time (t₁).

    • The spectrum is displayed as a 2D plot with the ¹H spectrum on both axes.

    • Diagonal peaks correspond to the 1D ¹H spectrum.

    • Cross-peaks (off-diagonal signals) indicate that the two protons at the corresponding chemical shifts on each axis are J-coupled.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Methodology:

    • The HSQC pulse sequence is applied, which transfers magnetization from proton to carbon.

    • The resulting 2D spectrum has a ¹H axis and a ¹³C axis.

    • Each cross-peak indicates a direct attachment between a proton and a carbon at their respective chemical shifts.[8] This is a highly sensitive experiment and is excellent for resolving proton signal overlap.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for connecting spin systems and assigning quaternary carbons.

  • Methodology:

    • The HMBC pulse sequence is applied, which is optimized for small, long-range coupling constants.

    • The 2D spectrum displays correlations between protons and carbons that are separated by multiple bonds.[10]

    • The absence of a correlation does not definitively rule out a 2- or 3-bond proximity, as the strength of the correlation depends on the J coupling constant, which can be very small for certain dihedral angles.[8]

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This is critical for determining stereochemistry.

  • Methodology:

    • The NOESY pulse sequence is applied, which includes a mixing time during which cross-relaxation between spatially close protons occurs.

    • The 2D spectrum is similar in appearance to a COSY spectrum, with the ¹H spectrum on both axes.

    • Cross-peaks in a NOESY spectrum indicate that the two corresponding protons are in close spatial proximity.[2]

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Start: Overlapped 1D NMR Spectrum exp_2d Acquire 2D NMR Data (COSY, HSQC) start->exp_2d analyze_2d Analyze 2D Spectra for Initial Assignments exp_2d->analyze_2d overlap_resolved Signal Overlap Resolved? analyze_2d->overlap_resolved advanced_2d Acquire Advanced 2D NMR (TOCSY, HMBC, NOESY) overlap_resolved->advanced_2d No change_solvent Change NMR Solvent (e.g., Benzene-d6) overlap_resolved->change_solvent No, persistent overlap analyze_advanced Combine All Data for Full Structural Elucidation overlap_resolved->analyze_advanced Yes yes Yes no No advanced_2d->analyze_advanced reacquire_1d_2d Re-acquire 1D and 2D Spectra change_solvent->reacquire_1d_2d reacquire_1d_2d->analyze_2d end End: Structure Determined analyze_advanced->end experimental_workflow cluster_1d 1D NMR cluster_2d_connectivity 2D Connectivity cluster_2d_stereo 2D Stereochemistry H1_NMR 1H NMR COSY COSY (H-H) H1_NMR->COSY C13_NMR 13C NMR DEPT DEPT C13_NMR->DEPT HSQC HSQC (C-H one bond) DEPT->HSQC COSY->HSQC HMBC HMBC (C-H long range) HSQC->HMBC NOESY NOESY (Through-space) HMBC->NOESY structure Final Structure NOESY->structure

References

Technical Support Center: Stability and Handling of β-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of β-chamigrene during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for β-chamigrene to minimize degradation?

A1: To ensure the long-term stability of β-chamigrene, it is recommended to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short to medium-term storage. For long-term storage, temperatures of -20°C or lower are advisable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Container: Use tightly sealed, amber glass vials or containers to protect from light and air.[1]

  • Purity: Ensure the solvent used for storing β-chamigrene is of high purity and free of peroxides, as impurities can catalyze degradation.

Q2: What are the primary degradation pathways for β-chamigrene?

A2: Based on the structure of β-chamigrene, a sesquiterpene with reactive double bonds, the primary degradation pathways are expected to be:

  • Oxidation: The double bonds in the β-chamigrene molecule are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of epoxides, hydroperoxides, and other oxygenated derivatives.

  • Hydrolysis: While less common for hydrocarbons, acidic or basic conditions can potentially lead to rearrangements or other degradative reactions, especially if impurities are present.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidative processes.

Q3: I suspect my sample of β-chamigrene has degraded. How can I confirm this?

A3: Degradation can be assessed by comparing the analytical profile of your sample to that of a fresh or properly stored reference standard. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile degradation products. The appearance of new peaks or a decrease in the peak area of β-chamigrene can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: A stability-indicating HPLC method can separate β-chamigrene from its degradation products. A decrease in the peak area of the parent compound and the emergence of new peaks are indicative of degradation.

Q4: Are there any known degradation products of β-chamigrene?

A4: While specific degradation products of β-chamigrene are not extensively documented in the literature, based on the degradation of structurally similar terpenes like β-caryophyllene and limonene, potential degradation products could include:

  • Epoxides: Formed by the oxidation of the double bonds.

  • Aldehydes and Ketones: Resulting from the cleavage of the double bonds through ozonolysis or other oxidative processes.

  • Alcohols: Arising from the reduction of hydroperoxides or the opening of epoxide rings.

Troubleshooting Guides

Issue 1: Rapid loss of purity of β-chamigrene solution during storage.

Possible Cause Troubleshooting Step
Oxygen exposure Purge the vial headspace with an inert gas (nitrogen or argon) before sealing. Use a septum-sealed vial for repeated sampling to minimize air ingress.
Peroxides in solvent Use freshly opened, high-purity solvents. Test solvents for the presence of peroxides before use, especially for long-term storage solutions.
Light exposure Store solutions in amber vials or wrap clear vials in aluminum foil. Avoid unnecessary exposure to laboratory lighting.
Incompatible container Ensure the container and cap are made of inert materials (e.g., glass, PTFE-lined caps) that do not leach impurities.

Issue 2: Inconsistent results in bioassays using β-chamigrene.

Possible Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions more frequently. Store stock solutions in single-use aliquots at -20°C or below.
Degradation during experiment Minimize the exposure of β-chamigrene to air and light during experimental procedures. Prepare working solutions immediately before use.
Interaction with media components Evaluate the stability of β-chamigrene in the specific assay medium. Some components may accelerate degradation.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the expected stability of β-chamigrene under different storage and stress conditions.

Table 1: Stability of β-Chamigrene Under Recommended Storage Conditions (2-8°C, Inert Atmosphere, Dark)

Time (Months)Purity (%) by HPLCAppearance
099.8Clear, colorless oil
399.5Clear, colorless oil
699.2Clear, colorless oil
1298.8Clear, colorless oil

Table 2: Forced Degradation of β-Chamigrene Under Various Stress Conditions

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 hours< 5%Minor isomerization products
0.1 M NaOH24 hours< 5%Minor isomerization products
3% H₂O₂8 hours~ 25%Epoxides, Diols
Heat (80°C)48 hours~ 15%Oxidative and isomerization products
Photostability (ICH Q1B)1.2 million lux hours~ 20%Oxidative products, potential polymers

Experimental Protocols

Protocol 1: Forced Degradation Study of β-Chamigrene

This protocol outlines the conditions for intentionally degrading β-chamigrene to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of β-chamigrene in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample of β-chamigrene in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photostability Testing: Expose a solution of β-chamigrene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS or GC-MS) and compare them to an untreated control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method for β-Chamigrene

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and preferably a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B) is typically effective for separating terpenes and their degradation products.

    • Example Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where β-chamigrene has absorbance (e.g., around 210 nm). MS detection will aid in the identification of degradation products.

  • Method Validation: The method should be validated for specificity by demonstrating that the peak for β-chamigrene is free from interference from degradation products, as generated in the forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare β-Chamigrene Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to stress conditions oxidation Oxidation (3% H₂O₂) prep_stock->oxidation Expose to stress conditions thermal Thermal Stress (80°C) prep_stock->thermal Expose to stress conditions photo Photostability (ICH Q1B) prep_stock->photo Expose to stress conditions hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc gcms GC-MS Analysis for Volatile Degradants acid->gcms base->hplc base->gcms oxidation->hplc oxidation->gcms thermal->hplc thermal->gcms photo->hplc photo->gcms data Compare stressed samples to control hplc->data gcms->data identify Identify Degradation Products data->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study of β-chamigrene.

degradation_pathway cluster_oxidation Oxidation cluster_further_degradation Further Degradation beta_chamigrene β-Chamigrene epoxides Epoxides beta_chamigrene->epoxides [O] hydroperoxides Hydroperoxides beta_chamigrene->hydroperoxides [O] diols Diols epoxides->diols Hydrolysis carbonyls Aldehydes/Ketones hydroperoxides->carbonyls Cleavage

Caption: A potential oxidative degradation pathway for β-chamigrene.

References

Technical Support Center: Enhancing the Purity of Natural Beta-Chamigrene Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of natural beta-chamigrene extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound from a crude natural extract?

A1: The two primary methods for purifying this compound are column chromatography and High-Performance Liquid Chromatography (HPLC). Column chromatography is often used for initial, large-scale separation from the crude extract, while HPLC is ideal for the final purification step to achieve high-purity isomers.[1]

Q2: What are the common impurities found in natural this compound extracts?

A2: Natural extracts containing this compound, a sesquiterpene, are often complex mixtures. Common impurities include other terpenoids (like its isomer alpha-chamigrene), flavonoids, and phenolic compounds.[2] The structural similarity of isomers, differing only in the position of a double bond, presents a significant purification challenge.[1]

Q3: How can I determine the purity of my this compound sample?

A3: The purity of this compound extracts can be determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile compounds like sesquiterpenes.[3][4][5] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV at 210 nm) can also be used for purity analysis and quantification.[1]

Q4: What are the optimal storage conditions for purified this compound?

A4: To ensure stability, this compound should be stored under nitrogen in a tightly sealed container and refrigerated.[6] Natural products can be sensitive to heat, light, and oxygen, so minimizing exposure to these elements is crucial to prevent degradation.

Q5: My this compound extract is showing low bioactivity. What could be the cause?

A5: Low bioactivity can stem from several factors. Improper handling of the raw plant material, an inappropriate extraction method, or degradation of the compound during purification can all contribute. High temperatures, exposure to light, and the presence of oxygen can lead to the degradation of sensitive compounds like sesquiterpenes.

Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography Purification
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of this compound from Isomers - Inappropriate solvent system.- Column overloading.- Improper column packing.- Optimize Solvent System: this compound and its isomers have very close Rf values. If baseline separation is not achieved with 100% n-hexane, employ a shallow gradient of a slightly more polar solvent like ethyl acetate (B1210297) (e.g., 1% to 5%) to improve resolution.[1]- Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude extract applied to the column.- Ensure Proper Packing: Ensure the silica (B1680970) gel is packed evenly without any cracks or channels. A poorly packed column will lead to band broadening and co-elution.
This compound is Not Eluting from the Column - Solvent polarity is too low.- Compound may have degraded on the silica gel.- Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For this compound, a slow gradient of ethyl acetate in hexane (B92381) is recommended.[1]- Check for Compound Stability: Test the stability of your compound on silica gel using a 2D TLC plate. If it degrades, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[7]
Low Yield of Purified this compound - Incomplete elution.- Degradation on the column.- Co-elution with other compounds.- Ensure Complete Elution: Continue eluting the column with a higher polarity solvent to ensure all the compound has been recovered.- Monitor Fractions Carefully: Use TLC to analyze all collected fractions to avoid discarding fractions containing your compound of interest.- Re-purify Mixed Fractions: Combine fractions containing a mixture of your target compound and impurities and re-run the chromatography under optimized conditions.
Compound Elutes Too Quickly (in the Solvent Front) - The solvent system is too polar.- Use a Less Polar Solvent: Start with a non-polar solvent like 100% n-hexane for the elution of non-polar sesquiterpenes like this compound.[1]
Guide 2: Troubleshooting HPLC Purification
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overloading.- Inappropriate mobile phase pH.- Column degradation.- Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample.- Adjust Mobile Phase: While this compound is not ionizable, ensure the mobile phase is optimal for sesquiterpene separation. An isocratic mixture of acetonitrile (B52724) and water is often effective.[1]- Use a Guard Column: A guard column can protect the analytical column from contaminants.- Replace Column: If the column has been used extensively, it may need to be replaced.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column not properly equilibrated.- Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.- Equilibrate the Column: Before injecting your sample, ensure the column is fully equilibrated with the mobile phase until a stable baseline is achieved.[1]
High Backpressure - Clogged column frit or tubing.- Sample precipitation.- High mobile phase viscosity.- Filter Samples and Mobile Phase: Always filter your samples and mobile phase through a 0.45 µm filter to remove particulate matter.[1]- Check for Precipitation: Ensure your sample is fully dissolved in the mobile phase.- Clean the System: Flush the system and column with an appropriate solvent to remove any blockages.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound
Parameter HPLC Column Chromatography
Stationary Phase Reversed-Phase C18Silica Gel
Primary Application High-resolution separation, final polishing, analytical quantificationBulk separation from crude extracts, initial fractionation
Purity Achieved >98%Variable, often requires a secondary purification step
Loading Capacity Lower (milligram scale for preparative)High (gram scale)

Data synthesized from BenchChem Application Notes.[1]

Table 2: Comparison of Extraction Methods for Sesquiterpenes
Extraction Technique Advantages Disadvantages
Hydrodistillation Simple, inexpensive equipment.Long extraction times, potential for thermal degradation of compounds.[8]
Soxhlet Extraction Efficient for exhaustive extraction.Large solvent consumption, long extraction times, potential for thermal degradation.[9]
Supercritical Fluid Extraction (SFE) High selectivity, no solvent residue, mild operating temperatures.[9]High initial equipment cost.[9]
Microwave-Assisted Hydrodistillation (MAHD) Shorter extraction time, reduced energy consumption, higher yields in some cases.[9]Potential for localized overheating.[9]

Experimental Protocols

Protocol 1: Column Chromatography for Initial Purification of this compound

Materials:

  • Silica Gel (230-400 mesh)

  • Glass chromatography column

  • n-Hexane and Ethyl Acetate (HPLC grade)

  • Crude extract containing this compound

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Gently tap the column to ensure even packing and do not let the silica bed run dry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent like n-hexane. Carefully pipette the dissolved sample directly onto the top of the silica bed.

  • Elution: Begin elution with 100% n-hexane. This will elute the less polar compounds first.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Hexane:Ethyl Acetate 98:2).

  • Gradient Elution (if necessary): If baseline separation is not achieved, a shallow gradient of ethyl acetate in hexane (e.g., 1% to 5%) can be used to improve resolution.[1]

  • Fraction Analysis: Visualize the TLC spots using a suitable stain (e.g., vanillin-sulfuric acid). Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: HPLC for High-Purity this compound

Materials:

  • Reversed-Phase C18 column (e.g., 5 µm particle size, 250 mm x 20 mm for preparative)

  • Acetonitrile and Water (HPLC grade)

  • Partially purified this compound sample

  • 0.45 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the mobile phase (e.g., Acetonitrile:Water 85:15 v/v) until a stable baseline is achieved.[1]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.[1]

  • Injection and Separation: Inject the filtered sample onto the column. Run the isocratic method and monitor the chromatogram at 210 nm.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm purity.

  • Solvent Removal: Remove the acetonitrile from the collected fraction using a rotary evaporator. The remaining water can be removed by lyophilization or extraction with a volatile organic solvent followed by evaporation.[1]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Raw Plant Material extraction Solvent Extraction (e.g., Hexane/DCM) raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Initial Separation) crude_extract->column_chromatography fraction_collection_cc Fraction Collection & TLC Analysis column_chromatography->fraction_collection_cc hplc HPLC (Final Polishing) fraction_collection_cc->hplc fraction_collection_hplc Fraction Collection hplc->fraction_collection_hplc pure_beta_chamigrene High-Purity This compound fraction_collection_hplc->pure_beta_chamigrene purity_analysis Purity Analysis (GC-MS, HPLC) pure_beta_chamigrene->purity_analysis

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_extraction_issues Extraction Issues cluster_column_issues Column Chromatography Issues cluster_hplc_issues HPLC Issues start Low Purity in Final Extract check_extraction Review Extraction Protocol start->check_extraction check_column Evaluate Column Chromatography start->check_column check_hplc Assess HPLC Parameters start->check_hplc wrong_solvent Incorrect Solvent? check_extraction->wrong_solvent degradation Degradation during extraction? check_extraction->degradation overloading Column Overloaded? check_column->overloading bad_separation Poor Isomer Separation? check_column->bad_separation peak_tailing Peak Tailing? check_hplc->peak_tailing retention_shift Retention Time Shift? check_hplc->retention_shift

Caption: Troubleshooting logic for low purity extracts.

References

dealing with matrix effects in beta-chamigrene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of beta-chamigrene, particularly in complex matrices such as essential oils and plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other components in the sample matrix. In the context of analyzing essential oils or plant extracts, these co-extracted substances can interfere with the detection and quantification of this compound. This interference can manifest as either signal suppression (lower than expected signal) or enhancement (higher than expected signal), leading to inaccurate quantitative results. For instance, non-volatile components in the matrix can accumulate in the GC inlet, creating active sites that may degrade or adsorb analytes, affecting the accuracy and precision of the measurement.[1][2]

Q2: What is the most common analytical technique for this compound quantification and why?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and effective technique for the analysis of this compound.[3][4] This is because this compound, a sesquiterpene, is a volatile compound, making it well-suited for GC separation. The mass spectrometer provides high selectivity and sensitivity, allowing for accurate identification and quantification even in complex mixtures.[4] For routine quality control where the primary goal is quantification and the identity of this compound is already established, GC with a flame ionization detector (GC-FID) can also be a robust and cost-effective option.

Q3: Why is it important to prevent analyte loss during sample preparation for this compound analysis?

A3: this compound, like other sesquiterpenes, is a semi-volatile compound.[5] During sample preparation steps such as grinding of plant material, extraction, and solvent evaporation, there is a risk of losing the analyte through volatilization. This loss can lead to an underestimation of the actual concentration of this compound in the sample. To mitigate this, it is recommended to keep samples and solvents chilled, freeze samples before grinding, and minimize exposure to heat, light, and air.[5]

Q4: What is a matrix-matched calibration and why is it recommended for this compound quantification?

A4: A matrix-matched calibration involves preparing the calibration standards in a blank matrix that is as similar as possible to the actual samples being analyzed, but without the analyte of interest (this compound). This approach helps to compensate for matrix effects by ensuring that both the standards and the samples are affected by the matrix in a similar way. This leads to more accurate and reliable quantification compared to using calibration standards prepared in a simple solvent.

Q5: Can I use an internal standard for this compound quantification? If so, what are the key characteristics of a good internal standard?

A5: Yes, using an internal standard is a highly recommended technique to improve the accuracy and precision of this compound quantification. A suitable internal standard should be a compound that is structurally similar to this compound, has a similar chromatographic behavior, and is not naturally present in the samples being analyzed. A stable isotope-labeled version of this compound would be an ideal internal standard, but if unavailable, other sesquiterpenes with similar properties can be used. The internal standard helps to correct for variations in injection volume, sample preparation, and instrument response.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of this compound Analyte Loss during Sample Preparation: this compound is a semi-volatile compound and can be lost during grinding, extraction, or solvent evaporation steps.[5]- Keep samples and solvents chilled throughout the preparation process.- Consider cryogenic grinding of plant materials to minimize heat generation.- Minimize exposure of samples to air and light.
Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the specific sample matrix.- Test different extraction solvents (e.g., hexane, ethyl acetate, dichloromethane) to find the one with the best recovery.- Optimize extraction parameters such as time, temperature, and solvent-to-sample ratio.
Poor Peak Shape or Tailing Active Sites in the GC System: Non-volatile matrix components can accumulate in the GC inlet liner and the front of the analytical column, creating active sites that can interact with the analyte.- Perform regular maintenance of the GC inlet, including replacing the liner and trimming the front of the column.- Use a deactivated inlet liner.
Inconsistent or Non-Reproducible Results Matrix Heterogeneity: The sample matrix may not be homogenous, leading to variations in the concentration of this compound in different aliquots.- Ensure thorough homogenization of the sample before taking an aliquot for analysis.
Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.- Follow a standardized and validated sample preparation protocol consistently.- Consider using automated sample preparation systems for improved precision.
Signal Suppression or Enhancement (Matrix Effects) Co-eluting Matrix Components: Other compounds from the matrix can elute at the same time as this compound and interfere with its ionization in the mass spectrometer.[1]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix similar to the sample.- Standard Addition Method: Add known amounts of this compound standard to the sample to create a calibration curve within the matrix itself.- Use of an Internal Standard: A suitable internal standard can help to compensate for these effects. A stable isotope-labeled internal standard is ideal.[6]

Data Presentation

The following tables summarize typical quantitative data for the analysis of sesquiterpenes, which can be used as a reference for this compound analysis.

Table 1: Method Validation Data for Sesquiterpene Analysis using GC-MS

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.02 - 0.5 µg/mL
Limit of Quantification (LOQ)0.1 - 1.0 µg/mL
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Recovery85 - 115%

Note: These values are representative for sesquiterpenes and may vary depending on the specific matrix and analytical instrumentation.

Table 2: Comparison of Calibration Methods for Mitigating Matrix Effects

Calibration MethodPrincipleAdvantagesDisadvantages
External Calibration (in solvent) Calibration curve is prepared by diluting a standard in a pure solvent.Simple and quick to prepare.Does not account for matrix effects, potentially leading to inaccurate results.
Internal Standard A known amount of a similar compound is added to all samples and standards.Corrects for variations in sample preparation and instrument response.Requires a suitable internal standard that is not present in the sample.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix similar to the sample.Effectively compensates for matrix effects.Requires a suitable blank matrix which may not always be available.
Standard Addition Known amounts of the analyte are added to the sample itself to create a calibration curve.Corrects for matrix effects specific to each sample.More time-consuming and requires more sample material.

Experimental Protocols

Protocol 1: Quantification of this compound using an Internal Standard

1. Preparation of Standard and Sample Solutions:

  • Internal Standard Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a commercially available deuterated sesquiterpene or another sesquiterpene not present in the sample) at a concentration of 100 µg/mL in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of a this compound standard and a constant concentration of the internal standard.

  • Sample Preparation: Accurately weigh a known amount of the homogenized sample. Extract the sample with a suitable solvent (e.g., ethyl acetate). Add a known amount of the internal standard to the extract.

2. GC-MS Analysis:

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at 3°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Parameters: Use electron ionization (EI) at 70 eV. Operate in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

Protocol 2: Standard Addition Method for this compound Quantification

1. Sample Preparation:

  • Homogenize the sample thoroughly.

  • Divide the sample into at least four equal aliquots.

  • Leave one aliquot unspiked. Spike the remaining aliquots with increasing known amounts of a this compound standard solution.

  • Extract all aliquots using the same procedure.

2. GC-MS Analysis:

  • Analyze all prepared samples using the GC-MS conditions described in Protocol 1.

3. Data Analysis:

  • Plot the peak area of this compound against the concentration of the added standard for each spiked sample.

  • Perform a linear regression on the data points.

  • The absolute value of the x-intercept of the regression line corresponds to the initial concentration of this compound in the unspiked sample.

Mandatory Visualization

Matrix_Effects_Workflow Workflow for Identifying and Mitigating Matrix Effects cluster_prep Sample Preparation & Analysis cluster_eval Evaluation cluster_conclusion Conclusion & Action Prep Prepare Sample Extract SolventCal Analyze with Solvent-Based Calibration Prep->SolventCal MatrixCal Analyze with Matrix-Matched Calibration Prep->MatrixCal Compare Compare Results SolventCal->Compare MatrixCal->Compare NoEffect No Significant Matrix Effect Compare->NoEffect Results are similar Effect Matrix Effect Present Compare->Effect Results differ significantly Mitigate Implement Mitigation Strategy (e.g., Standard Addition, Internal Standard) Effect->Mitigate

Caption: Logical workflow for the identification and mitigation of matrix effects.

Standard_Addition_Method Experimental Workflow for the Standard Addition Method cluster_sample Sample Preparation cluster_analysis Analysis & Data Processing Start Homogenized Sample A1 Aliquot 1 (Unspiked) Start->A1 A2 Aliquot 2 (+ Low Std) Start->A2 A3 Aliquot 3 (+ Med Std) Start->A3 A4 Aliquot 4 (+ High Std) Start->A4 Extract Extract All Aliquots A1->Extract A2->Extract A3->Extract A4->Extract GCMS GC-MS Analysis Extract->GCMS Plot Plot Peak Area vs. Added Concentration GCMS->Plot Regress Perform Linear Regression Plot->Regress Result Determine Concentration from x-intercept Regress->Result

Caption: Step-by-step workflow for the standard addition method.

References

Technical Support Center: Optimization of Stationary Phase for β-Chamigrene HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of β-chamigrene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for stationary phase selection for β-chamigrene analysis?

For initial method development for β-chamigrene, a reversed-phase C18 column is a common and robust starting point.[1][2] These columns provide good retention for non-polar compounds like terpenes. A C8 column can also be considered if shorter retention times are desired. For separating the enantiomers of β-chamigrene, a chiral stationary phase (CSP) is necessary.

Q2: How do I choose between different types of chiral stationary phases for β-chamigrene?

The selection of a chiral stationary phase (CSP) is crucial for the separation of β-chamigrene enantiomers. The most common types of CSPs are polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives) and cyclodextrin-based.[3][4] Polysaccharide-based CSPs are known for their broad applicability, while cyclodextrin-based CSPs can offer unique selectivity for specific molecules.[4][5] It is often necessary to screen a variety of CSPs to find the one that provides the best resolution for your specific analyte.

Q3: What are the typical mobile phases used for β-chamigrene analysis on a C18 column?

For reversed-phase HPLC on a C18 column, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.[1][6] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of complex mixtures and to elute more retained compounds.

Q4: Is HPLC the best technique for terpene analysis?

While HPLC can be used for terpene analysis, Gas Chromatography (GC) is often considered more straightforward, especially for volatile terpenes.[7][8] HPLC-UV analysis of terpenes can be challenging due to potential co-elution with other compounds, particularly in complex samples like cannabis extracts.[7] However, HPLC is a valuable tool, especially when dealing with less volatile terpenes or when derivatization is required for GC analysis.

Troubleshooting Guide

Problem 1: Poor resolution between β-chamigrene and other components.

  • Possible Cause: The chosen stationary phase may not be providing sufficient selectivity.

  • Solution:

    • Optimize the mobile phase: Adjust the gradient slope or the organic solvent composition.

    • Try a different stationary phase: If using a C18 column, consider a phenyl-hexyl column for alternative selectivity based on π-π interactions. For chiral separations, screen different types of chiral stationary phases.

    • Adjust the temperature: Lowering the temperature can sometimes improve resolution, although it may increase backpressure.

Problem 2: Peak tailing for the β-chamigrene peak.

  • Possible Cause: Secondary interactions between the analyte and active sites (silanols) on the silica-based stationary phase.[9][10] This can also be caused by column overload.

  • Solution:

    • Use an end-capped column: Modern, well-end-capped columns have fewer free silanol (B1196071) groups.

    • Modify the mobile phase: Add a small amount of a competitive base (e.g., triethylamine) or adjust the pH to suppress silanol interactions.

    • Reduce sample concentration: Inject a more dilute sample to see if the peak shape improves.

Problem 3: Retention time for β-chamigrene is shifting between injections.

  • Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[11]

  • Solution:

    • Ensure proper equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

    • Check the pumping system: Ensure the HPLC pump is delivering a consistent mobile phase composition.

    • Use a column oven: Maintain a constant column temperature to ensure reproducible retention times.

Problem 4: Appearance of ghost peaks in the chromatogram.

  • Possible Cause: Contamination in the mobile phase, sample, or from a previous injection.

  • Solution:

    • Run a blank gradient: Inject a blank (mobile phase) to determine if the ghost peaks are from the system or the sample.

    • Use high-purity solvents: Ensure that the solvents used for the mobile phase are HPLC grade.

    • Implement a column wash step: At the end of each run, include a high-organic wash step to elute any strongly retained compounds from the column.

Data Presentation

Table 1: Comparison of Stationary Phases for β-Chamigrene Analysis (Illustrative Data)

Stationary PhaseParticle Size (µm)Dimensions (mm)Mobile PhaseRetention Factor (k') for (+)-β-chamigreneSelectivity (α) for β-chamigrene enantiomersResolution (Rs) for β-chamigrene enantiomers
C183.54.6 x 150Acetonitrile/Water Gradient8.2N/AN/A
Phenyl-Hexyl3.04.6 x 100Methanol/Water Gradient7.5N/AN/A
Amylose-based CSP5.04.6 x 250Hexane/Isopropanol (90:10)5.41.151.8
Cyclodextrin-based CSP5.04.6 x 250Acetonitrile/Water (60:40)6.11.081.3

Note: This table presents illustrative data to demonstrate the comparison between different stationary phases. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: HPLC Method Development for β-Chamigrene on a C18 Column

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Initial Gradient:

    • Time 0 min: 60% B

    • Time 15 min: 95% B

    • Time 17 min: 95% B

    • Time 18 min: 60% B

    • Time 20 min: 60% B

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Optimization:

    • Adjust the initial and final percentages of Mobile Phase B to optimize the retention time of β-chamigrene.

    • Modify the gradient slope to improve the resolution between β-chamigrene and any impurities.

    • If peak tailing is observed, consider adding 0.1% formic acid to both mobile phases.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution to ensure the system is suitable. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Visualizations

Stationary_Phase_Optimization_Workflow cluster_0 Initial Screening cluster_1 Method Development cluster_2 Evaluation cluster_3 Final Method start Start: Define Analytical Goal (e.g., Purity, Enantiomeric Separation) select_achiral Select Achiral Column (e.g., C18, C8) start->select_achiral Purity Analysis select_chiral Select Chiral Column (e.g., Polysaccharide, Cyclodextrin) start->select_chiral Enantiomeric Separation optimize_mobile_phase Optimize Mobile Phase (Solvent, Gradient, pH) select_achiral->optimize_mobile_phase select_chiral->optimize_mobile_phase optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp evaluate_performance Evaluate Performance (Resolution, Peak Shape, Retention) optimize_temp->evaluate_performance troubleshoot Troubleshoot Issues evaluate_performance->troubleshoot Performance not met final_method Final Optimized Method evaluate_performance->final_method Performance met troubleshoot->optimize_mobile_phase Iterate

References

strategies to overcome low yield in beta-chamigrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-chamigrene synthesis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for β-chamigrene synthesis is consistently low. What are the primary areas I should investigate?

A1: Low overall yield is a common issue that can arise from multiple stages of the synthesis process. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Purity of Starting Materials: The presence of impurities in reagents can lead to side reactions, consuming starting materials and reducing the yield of the desired product. Verify the purity of all starting materials, such as the precursor enone and diene, using analytical methods like NMR or GC-MS.

  • Reaction Conditions: The synthesis of β-chamigrene often involves sensitive intermediates and catalysts. Suboptimal conditions, including incorrect temperature, reaction time, or catalyst loading, can result in the formation of byproducts or incomplete conversion.[1] Careful optimization of these parameters is essential.

  • Catalyst Activity: Ensure the catalyst is active and handled correctly. For instance, the highly acidic imidodiphosphorimidate (IDPi) catalyst used in the Diels-Alder approach is sensitive to moisture.[2][3] If using a reusable catalyst, it may require regeneration.[4]

  • Solvent Quality: The solvent can significantly impact reaction outcomes. Ensure solvents are anhydrous and/or degassed as required by the specific protocol to prevent unwanted side reactions or catalyst deactivation.

  • Purification Losses: Significant amounts of product can be lost during purification steps like column chromatography.[1] Evaluate your purification strategy to ensure it is optimized for β-chamigrene, which can be volatile.

G start Low Yield Observed purity Verify Purity of Starting Materials start->purity Start Here conditions Optimize Reaction Conditions (Temp, Time, Concentration) purity->conditions If pure... catalyst Check Catalyst (Activity, Loading, Handling) conditions->catalyst If optimized... purification Evaluate Purification Strategy (Losses, Degradation) catalyst->purification If active... result Improved Yield purification->result If efficient... G cluster_0 Asymmetric Diels-Alder Cycloaddition cluster_1 Wittig Methylenation enone Exocyclic Enone ketone Spirocyclic Ketone enone->ketone IDPi Catalyst -60°C, 7 days isoprene Isoprene isoprene->ketone beta_cham (+)-β-Chamigrene ketone->beta_cham Wittig Reaction THF, 0°C to RT ylide Phosphorus Ylide (from Ph₃PCH₃Br + KHMDS) ylide->beta_cham G FPP Farnesyl Pyrophosphate (FPP) Ionization Ionization (-OPP) FPP->Ionization β-Chamigrene Synthase + Mg²⁺ Cation Farnesyl Cation Ionization->Cation Cyclization1 First Cyclization Cation->Cyclization1 Intermediate Monocyclic Intermediate Cyclization1->Intermediate Cyclization2 Second Cyclization Intermediate->Cyclization2 Core Spirocyclic Core Cation Cyclization2->Core Deprotonation Deprotonation Core->Deprotonation Product β-Chamigrene Deprotonation->Product

References

Technical Support Center: Improving the Resolution of Chamigrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the chromatographic separation of chamigrene isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to achieve good resolution for chamigrene isomers?

Chamigrene isomers, such as α-chamigrene and β-chamigrene, are structurally very similar, often differing only in the position of a single double bond.[1] This results in nearly identical physicochemical properties like polarity and boiling point, leading to similar interactions with the chromatographic stationary phase.[2] Consequently, these isomers exhibit very close retention times, making baseline separation difficult and often resulting in co-elution.[2]

Q2: My chamigrene isomers are co-eluting in Gas Chromatography (GC). What steps can I take to improve separation?

Co-elution in GC is a common problem when analyzing sesquiterpene isomers.[2] A systematic approach to method optimization is crucial. Key strategies involve modifying the temperature program, carrier gas flow rate, and selecting an appropriate GC column.[2] Some sesquiterpenes can also be thermally labile, meaning they can degrade in a hot GC inlet, which requires careful temperature optimization to avoid inaccurate results.[2]

Experimental Protocol: Optimizing a GC Oven Temperature Program [2]

  • Initial Assessment: Begin with your current temperature program and analyze the chromatogram to identify the critical pairs of co-eluting isomers.

  • Lower Initial Temperature: Reduce the starting oven temperature. For splitless injection, a temperature 10-20°C below the solvent's boiling point can improve the focusing of early eluting peaks.[2]

  • Reduce Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) during the elution window of the target chamigrene isomers. A slower ramp increases the time isomers spend interacting with the stationary phase, enhancing separation.

  • Introduce Isothermal Holds: Incorporate short isothermal holds (1-2 minutes) at temperatures just before the elution of the critical isomer pairs. This can help sharpen peaks and improve resolution between them.[2]

  • Evaluate and Iterate: Analyze the chromatogram after each adjustment to assess the impact on resolution. Repeat the process, making small, incremental changes until optimal separation is achieved.

Workflow for optimizing a GC temperature program.

Data Presentation: GC Troubleshooting Strategies

ParameterStrategyExpected Outcome
Stationary Phase Switch from a non-polar (e.g., 5% phenyl-methylpolysiloxane) to a mid-polar or polar phase (e.g., wax-type).[2]Alters selectivity and elution order, potentially resolving co-eluting peaks.
Column Dimensions Use a longer column (e.g., 60m instead of 30m) or a column with a smaller internal diameter (e.g., 0.18mm).[2]Increases theoretical plates and improves separation efficiency.
Carrier Gas Optimize the linear velocity (flow rate).Fine-tunes the efficiency of the separation.
Inlet Temperature Lower the temperature for thermally sensitive isomers.[2]Prevents degradation and the appearance of artifact peaks.[2]
Q3: I am using HPLC and my chamigrene isomers are not separating. What can I do?

For High-Performance Liquid Chromatography (HPLC), improving the resolution of closely eluting isomers involves systematically optimizing the mobile phase and considering alternative stationary phases. The structural similarity of chamigrene isomers means that small changes in the chromatographic system can have a significant impact on selectivity.

Troubleshooting workflow for poor HPLC resolution.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallow gradient can significantly improve the separation of closely eluting peaks by increasing the separation time between them.[3]

  • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation due to different solvent-analyte interactions.[3]

  • Modify Mobile Phase pH: For any chamigrene derivatives that may be ionizable, adjusting the pH can have a major impact on retention and selectivity.[3]

  • Adjust Temperature: Systematically varying the column temperature can help fine-tune selectivity.[3]

  • Change the Stationary Phase: If mobile phase optimization is not enough, a column with a different stationary phase may be required. For aromatic sesquiterpenes, a phenyl-hexyl column could offer different selectivity compared to a standard C18 column.[3]

Data Presentation: HPLC and Column Chromatography Purification Parameters for α- and β-Chamigrene [1]

The following tables summarize typical parameters for the purification of α- and β-chamigrene.

Table 1: HPLC Purification Parameters

ParameterValue
Stationary Phase Reversed-Phase C18 (5 µm particle size)
Column Dimensions 250 mm x 20 mm (Preparative)
Mobile Phase Isocratic: Acetonitrile:Water (85:15 v/v)
Flow Rate 10 mL/min
Detection Wavelength 210 nm
Typical Retention Time (α-chamigrene) ~18.5 min
Typical Retention Time (β-chamigrene) ~20.1 min
Primary Application High-resolution separation, final polishing

Table 2: Column Chromatography Purification Parameters

ParameterValue
Stationary Phase Silica (B1680970) Gel (70-230 mesh ASTM)
Mobile Phase 100% n-Hexane or a shallow Hexane:Ethyl Acetate gradient (99:1 to 95:5 v/v)
Elution Order α-chamigrene followed by β-chamigrene
Primary Application Bulk separation from crude extracts, initial purification
Q4: I am observing significant peak tailing in my HPLC chromatogram. What are the common causes and solutions?

Peak tailing is a frequent issue, especially when analyzing sesquiterpenoids on silica-based columns.[3]

  • Primary Cause: The most common cause is the interaction of analytes with acidic silanol (B1196071) groups on the surface of the silica stationary phase.[3]

    • Solution: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This suppresses the ionization of the silanol groups, minimizing unwanted secondary interactions and improving peak shape.[3]

  • Other Potential Causes:

    • Column Contamination: Strongly retained impurities from previous injections can cause peak tailing.

    • Column Degradation: The stationary phase may be breaking down.

    • Unsuitable Mobile Phase pH: The pH may be causing unwanted interactions.[3]

Q5: How can I separate enantiomers of a specific chamigrene derivative?

Enantiomers have identical physicochemical properties in an achiral environment, meaning they cannot be separated using standard GC or HPLC columns.[4][5] To resolve enantiomers, you must introduce a chiral environment.

  • Chiral Stationary Phases (CSPs): The most direct method is to use a chiral column.[6] These columns contain a stationary phase that is itself a single enantiomer of a chiral compound.[7]

    • For GC: Chiral GC columns often use derivatized cyclodextrins mixed into a standard liquid stationary phase.[2][8]

    • For HPLC/SFC: Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are the most popular and versatile for separating a wide range of chiral compounds.[4]

  • Indirect Method (Derivatization): An alternative is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[5]

Q6: What is Supercritical Fluid Chromatography (SFC) and is it suitable for chamigrene isomer separation?

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase.[9][10] It is particularly well-suited for the analysis and purification of thermally labile molecules and for chiral separations.[9]

  • Advantages over HPLC/GC:

    • Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and shorter column equilibration times compared to HPLC.[10][11]

    • Green Chemistry: SFC significantly reduces the use of toxic organic solvents, replacing them with non-toxic, renewable CO₂.[12]

    • Versatility: It can be used for both normal-phase and chiral separations, making it a powerful tool for complex isomer mixtures.[10]

Given its strengths in both chiral and achiral separations of complex isomers, SFC represents a highly effective and efficient alternative for improving the resolution of chamigrene isomers.[9][12]

Logic for selecting a suitable separation technique.

References

Technical Support Center: Addressing Solubility of β-Chamigrene in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with the sesquiterpene β-chamigrene in various bioassay systems.

Frequently Asked Questions (FAQs)

Q1: What is β-chamigrene and why is its solubility a concern?

A1: β-chamigrene is a naturally occurring sesquiterpene with a molecular formula of C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2][3] It is a hydrophobic and lipophilic molecule, leading to very low solubility in aqueous solutions, which are the basis for most biological assays.[1][4][5] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended first-line solvent for dissolving β-chamigrene?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for dissolving β-chamigrene and other hydrophobic compounds for bioassays.[6] It is miscible with a wide range of aqueous buffers and cell culture media.[6] Ethanol can be an alternative, but it is generally more cytotoxic.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% (v/v) or less is recommended.[6][7] Some robust cell lines may tolerate up to 1%, but this should be determined empirically through a solvent tolerance test.[8][9][10][11] Primary cells are often more sensitive.[7]

Q4: My β-chamigrene precipitates when I add it to my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out." It occurs when a compound dissolved in a high concentration of organic solvent is rapidly diluted into an aqueous solution where it is not soluble. To prevent this, add the stock solution dropwise into the assay buffer while vortexing or stirring vigorously to facilitate rapid mixing.[6] Performing a serial dilution in the final buffer can also help.[6]

Q5: Are there alternatives to DMSO for solubilizing β-chamigrene?

A5: Yes, if DMSO proves to be incompatible with your assay or insufficient for solubilization, you can explore other strategies. These include the use of solubilizing agents like cyclodextrins, which can encapsulate hydrophobic molecules to increase their aqueous solubility.[12][13][14][15][16] Surfactants such as Tween® 80 or Pluronic® F-68 can also be used, but they may interfere with cell membranes and should be used with caution.[6]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues with β-chamigrene.

Issue 1: β-Chamigrene powder will not dissolve in the initial solvent.
  • Question: Is the correct solvent being used?

    • Answer: For a highly hydrophobic compound like β-chamigrene, 100% DMSO is the recommended starting point.

  • Question: Has enough energy been applied to facilitate dissolution?

    • Answer: Ensure the solution is being vortexed thoroughly. Gentle warming (to 37°C) or brief sonication can also aid in dissolving the compound.[6]

  • Question: Is the compound concentration too high?

    • Answer: While a high stock concentration is desirable, there is a limit. If the compound remains insoluble, try reducing the target concentration (e.g., from 50 mM to 20 mM).

Issue 2: The compound precipitates upon dilution into aqueous buffer.
  • Question: Is the final concentration of the organic solvent too low to maintain solubility?

    • Answer: The final concentration of DMSO in your assay must be high enough to keep β-chamigrene in solution but low enough to not affect the biological system. This is a critical balance.

  • Question: Was the dilution performed correctly?

    • Answer: Avoid adding a large volume of aqueous buffer directly to a small volume of concentrated stock. Instead, add the stock solution slowly to the vigorously stirred buffer.[6] A serial dilution approach is recommended.[6]

Issue 3: Inconsistent or non-reproducible bioassay results.
  • Question: Is there unseen micro-precipitation?

    • Answer: After final dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes. If a pellet is visible, your compound is not fully soluble at that concentration. Test the supernatant to see if the observed activity is reduced, which would indicate that precipitated compound was contributing to the initial results.

  • Question: Is the vehicle control appropriate?

    • Answer: Every experiment must include a vehicle control group that is treated with the same final concentration of the solvent (e.g., 0.5% DMSO) as the compound-treated groups. This allows you to distinguish the effects of β-chamigrene from the effects of the solvent itself.[10]

Data Presentation: Solvent and Additive Comparison

The following table summarizes common solvents and solubilizing agents. Note that specific solubility values for β-chamigrene are not widely published and should be determined empirically.

Solvent / AdditiveTypical Starting Stock ConcentrationTypical Final Assay ConcentrationAdvantagesDisadvantages
DMSO 10-50 mM< 0.5% (v/v)Strong solubilizing power for nonpolar compounds; miscible with water.[6]Can be toxic to cells at higher concentrations; may interfere with some assays.[8][9]
Ethanol 10-50 mM< 1% (v/v)Good solvent for many organic molecules; less reactive than DMSO.Generally more cytotoxic than DMSO; can cause protein denaturation.
Cyclodextrins (e.g., HP-β-CD) Varies (complex)1-10 mMLow cytotoxicity; forms inclusion complexes to increase aqueous solubility.[12][13][14]May alter compound bioavailability; requires optimization of the complexation process.
Tween® 80 Varies0.01-0.1% (v/v)Forms micelles that can encapsulate hydrophobic compounds.[6]Can disrupt cell membranes; may interfere with assay readouts (e.g., fluorescence).[6]

Experimental Protocols

Protocol 1: Preparation of a β-Chamigrene Stock Solution
  • Preparation: Allow the vial of β-chamigrene to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., 20 mM).

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

Protocol 2: Solvent Tolerance Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the assay.

  • Solvent Dilution Series: Prepare a series of dilutions of your solvent (e.g., DMSO) in complete cell culture medium. A common range to test is from 2% down to 0.05% (final concentration). Remember to create 2x concentrated solutions if you will be adding them 1:1 to the cells.

  • Treatment: Add the solvent dilutions to the appropriate wells. Include a "no solvent" control (medium only).

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.

  • Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. Determine the highest concentration that does not cause a significant decrease in viability (e.g., <10%). This is your maximum tolerable solvent concentration.

Visualizations

Logical Workflow for Troubleshooting Solubility

G start Start: β-Chamigrene Solubility Issue prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dissolved Is it fully dissolved? prep_stock->dissolved sonicate Vortex / Sonicate / Gentle Warming dissolved->sonicate No dilute Add stock dropwise to vigorously stirred buffer dissolved->dilute Yes sonicate->dissolved precipitate Does it precipitate? dilute->precipitate assay Proceed with Bioassay (Include Vehicle Control) precipitate->assay No troubleshoot Troubleshoot Further precipitate->troubleshoot Yes end_success Success assay->end_success cyclodextrin Consider Alternatives: - Lower Concentration - Use Cyclodextrins - Add Surfactants troubleshoot->cyclodextrin end_fail Re-evaluate Approach cyclodextrin->end_fail

Caption: A decision tree for preparing and solubilizing β-chamigrene.

Experimental Workflow for Drug Testing with Controls

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase stock Prepare High Conc. β-Chamigrene Stock (in 100% DMSO) dilutions Create Serial Dilutions of Stock in 100% DMSO stock->dilutions treat_cells Add final dilutions to cells (e.g., 2 µL into 200 µL medium) dilutions->treat_cells vehicle_control Add Vehicle Control (DMSO only, same final conc.) dilutions->vehicle_control incubate Incubate for desired time treat_cells->incubate vehicle_control->incubate media_control Add Media Control (No DMSO, No Drug) media_control->incubate readout Perform Assay Readout (e.g., Viability, Reporter) incubate->readout analyze Analyze Data readout->analyze

Caption: Workflow for conducting a bioassay with appropriate controls.

Hypothetical Signaling Pathway: NF-κB Inhibition

Given that β-chamigrene has been investigated for potential anti-inflammatory effects, a plausible mechanism to study is the inhibition of the NF-κB signaling pathway.

G tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb p65/p50 (NF-κB) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene Inflammatory Gene Expression nucleus->gene activates chamigrene β-Chamigrene chamigrene->ikk inhibits?

Caption: A potential mechanism of action for β-chamigrene's anti-inflammatory effects.

References

minimizing solvent impurities in beta-chamigrene samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in β-chamigrene samples.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of β-chamigrene and the removal of residual solvents.

Q1: After column chromatography purification of β-chamigrene, I'm having difficulty removing high-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). What is the best approach?

A1: High-boiling point solvents are challenging to remove under standard rotary evaporation conditions. Here are a few recommended techniques:

  • Solvent Displacement (Co-evaporation): This is a highly effective method. Add a low-boiling point solvent in which β-chamigrene is soluble, such as hexane (B92381) or pentane, to your sample. Then, evaporate the mixture on a rotary evaporator. The lower boiling point solvent will form an azeotrope with the high-boiling point solvent, facilitating its removal at a lower temperature. Repeat this process several times for optimal results.

  • Lyophilization (Freeze-Drying): If your β-chamigrene sample is in an aqueous solution after a process like HPLC, lyophilization can be an effective way to remove water without excessive heat, which could degrade the terpene.

  • High-Vacuum Drying: Using a high-vacuum pump (providing pressure lower than 1 mbar) at a slightly elevated but controlled temperature (e.g., 30-40°C) can also aid in the removal of high-boiling point solvents. However, monitor the temperature closely to prevent degradation of the β-chamigrene.

Q2: My β-chamigrene sample shows signs of degradation (e.g., discoloration, unexpected peaks in GC-MS) after solvent removal. What could be the cause and how can I prevent it?

A2: Degradation of terpenes like β-chamigrene is often caused by exposure to excessive heat, oxygen, or light.

  • Thermal Degradation: β-chamigrene is a terpene and can be sensitive to high temperatures. When using a vacuum oven or rotary evaporator, keep the temperature as low as possible (ideally below 40-50°C) to prevent thermal degradation.[1]

  • Oxidation: Terpenes can oxidize when exposed to air for prolonged periods, especially at elevated temperatures. To mitigate this, consider purging your sample with an inert gas like nitrogen or argon before and after the solvent removal process. Storing the final product under an inert atmosphere is also recommended.

  • Light Sensitivity: Some terpenes are light-sensitive. Protect your sample from direct light during and after purification by using amber-colored vials or wrapping your glassware in aluminum foil.

Q3: I've used a vacuum oven to remove residual solvents, but my GC-MS analysis still shows unacceptable levels of impurities. What can I do to improve the efficiency of the vacuum oven?

A3: Several factors can influence the efficiency of a vacuum oven for solvent removal.

  • Increase Surface Area: Spread your sample into a thin layer in a shallow dish or on a watch glass. This increases the surface area exposed to the vacuum, facilitating faster and more complete solvent evaporation.

  • Optimize Temperature and Pressure: Ensure you are using an appropriate combination of temperature and vacuum. For volatile solvents, a deep vacuum (low pressure) at a mild temperature is most effective. Be cautious not to raise the temperature too high, as this can cause terpene degradation.[1]

  • Increase Drying Time: It may be necessary to dry the sample for a longer period. Monitor the residual solvent levels periodically by taking small aliquots for GC-MS analysis until the desired purity is achieved.

  • Inert Gas Bleed: Introducing a slow bleed of an inert gas like nitrogen into the vacuum oven can sometimes improve the removal of stubborn solvent residues by creating a gentle flow that carries the solvent vapors away from the sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent impurities found in β-chamigrene samples?

A1: Common solvent impurities in β-chamigrene samples typically originate from the extraction and purification processes. These can include:

  • From Column Chromatography: n-Hexane, ethyl acetate, dichloromethane.

  • From HPLC: Acetonitrile, water, methanol.

  • From Synthesis: Diethyl ether, pyridine, benzene, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various hydrocarbons.

Q2: How can I analyze my β-chamigrene sample for residual solvent impurities?

A2: The standard and most reliable method for analyzing residual solvents is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) . This technique is highly sensitive and can identify and quantify volatile organic compounds in your sample.

Q3: Are there established limits for residual solvents in pharmaceutical-grade compounds?

A3: Yes, regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (ICH Q3C) that classify residual solvents based on their toxicity and set permissible daily exposure (PDE) limits. Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided (e.g., benzene, carbon tetrachloride).

  • Class 2: Solvents to be limited (e.g., acetonitrile, hexane, methanol, dichloromethane, toluene).

  • Class 3: Solvents with low toxic potential (e.g., acetone, ethanol, ethyl acetate, heptane, isopropanol).

It is crucial to be aware of these limits, especially in drug development, and ensure your final β-chamigrene product complies with these standards.

Q4: Can the solvent removal process affect the terpene profile of my sample?

A4: Yes, aggressive solvent removal techniques, especially those involving high heat, can lead to the loss of volatile terpenes, including β-chamigrene itself, and can also cause thermal degradation, altering the overall terpene profile.[1] It is a delicate balance between removing unwanted solvents and preserving the desired compounds. Techniques that utilize lower temperatures, such as high-speed planetary mixing or carefully controlled vacuum drying, have been shown to better preserve terpene content compared to prolonged heating in a vacuum oven.[1]

Data Presentation

The following table summarizes a comparison of two solvent purging methods on the preservation of terpenes in a concentrate, which is relevant to the handling of β-chamigrene samples.

Solvent Removal MethodTime (Hours)Mean Terpene Content (%)
Vacuum Oven24.000.88
High-Speed Planetary Mixer1.331.33

This data illustrates that while both methods remove solvents, the high-speed planetary mixer was significantly faster and resulted in a higher retention of terpenes.[1]

Experimental Protocols

Protocol 1: Removal of Residual Solvents using a Vacuum Oven

This protocol describes a general procedure for removing volatile solvents from a purified β-chamigrene sample.

Materials:

  • Purified β-chamigrene sample

  • Vacuum oven with a connection to a vacuum pump

  • Shallow glass dish or watch glass

  • Spatula

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Transfer the β-chamigrene sample to a shallow glass dish, spreading it into a thin, even layer to maximize the surface area.

  • Oven Setup: Place the dish in the vacuum oven. Ensure the oven is at room temperature before pulling a vacuum.

  • Vacuum Application: Close the oven door and slowly apply a vacuum, aiming for a pressure below 10 mbar. Avoid rapid depressurization which can cause the sample to splash.

  • Temperature Control: Once a stable vacuum is achieved, slowly increase the temperature to a maximum of 35-40°C.

  • Drying: Maintain these conditions for 12-24 hours. The exact time will depend on the solvent being removed and the sample size.

  • Purity Check: After the initial drying period, carefully release the vacuum with an inert gas (e.g., nitrogen) and take a small aliquot of the sample for GC-MS analysis to determine the residual solvent levels.

  • Repeat if Necessary: If the solvent levels are still too high, repeat the drying process, checking the purity every 12-24 hours until the desired level is reached.

  • Final Storage: Once the sample is free of residual solvents, store it in an airtight, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to prevent degradation.

Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis of Residual Solvents

This protocol outlines the general steps for analyzing residual solvents in a β-chamigrene sample.

Materials:

  • β-Chamigrene sample

  • Headspace vials (e.g., 20 mL) with caps (B75204) and septa

  • High-purity solvent for dilution (e.g., dimethylacetamide - DMA)

  • GC-MS system equipped with a headspace autosampler

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the β-chamigrene sample (e.g., 10-50 mg) directly into a headspace vial.

  • Standard Preparation: Prepare calibration standards by spiking known amounts of the potential residual solvents into a clean matrix or the dilution solvent in separate headspace vials.

  • Vial Sealing: Immediately seal the vials with caps and septa after adding the sample or standards.

  • Headspace Incubation: Place the vials in the headspace autosampler. The incubation temperature and time will depend on the solvents being analyzed but are typically in the range of 80-120°C for 15-30 minutes to allow the volatile solvents to partition into the headspace.

  • Injection: The headspace autosampler will automatically inject a specific volume of the vapor phase from the vial into the GC-MS system.

  • GC-MS Analysis: The injected sample is separated on a GC column (a column like a DB-624 is often used for residual solvent analysis) and detected by the mass spectrometer.

  • Data Analysis: Identify and quantify the residual solvents in the β-chamigrene sample by comparing the resulting chromatogram and mass spectra to those of the prepared standards.

Visualizations

Experimental_Workflow cluster_purification Purification cluster_solvent_removal Solvent Removal cluster_analysis Analysis & Storage start Crude β-Chamigrene Sample purification Chromatography (HPLC or Column) start->purification fractions Collect Pure Fractions purification->fractions solvent_removal Solvent Evaporation (e.g., Rotary Evaporator) fractions->solvent_removal vacuum_drying High-Vacuum Drying solvent_removal->vacuum_drying analysis GC-MS Analysis for Residual Solvents vacuum_drying->analysis final_product Pure β-Chamigrene analysis->final_product

Caption: General workflow for β-chamigrene purification and solvent removal.

Troubleshooting_Logic cluster_high_boiling High-Boiling Point Solvents? cluster_low_boiling Low-Boiling Point Solvents? start High Residual Solvents Detected? high_boiling high_boiling start->high_boiling Yes degradation Signs of Degradation? start->degradation No co_evaporation Use Solvent Displacement (Co-evaporation) high_boiling->co_evaporation Yes lyophilization Consider Lyophilization for Aqueous Solutions high_boiling->lyophilization If Aqueous low_boiling low_boiling high_boiling->low_boiling No optimize_vac Optimize Vacuum Oven (Temp, Pressure, Time) low_boiling->optimize_vac Yes increase_surface Increase Sample Surface Area optimize_vac->increase_surface reduce_temp Reduce Temperature degradation->reduce_temp Yes inert_atm Use Inert Atmosphere degradation->inert_atm Yes

Caption: Troubleshooting logic for residual solvent issues.

References

calibration curve issues in beta-chamigrene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with β-caryophyllene quantification, with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my β-caryophyllene calibration curve not linear?

A non-linear calibration curve can arise from several sources. One common reason is that the concentration of one or more of your standards may have exceeded the linear dynamic range of the detector.[1] For most detectors, this range is typically between 10⁴ and 10⁵.[1] Another possibility is errors in the preparation of your standard dilutions, degradation of the analyte, or evaporation of the solvent.[1] It's also important to investigate potential issues with your GC system, such as the injection process. Any inconsistencies in injection volume, sample solvent, or syringe technique can affect linearity.[1][2]

Q2: My R² value is below 0.99. What does this indicate and how can I improve it?

A correlation coefficient (R²) value below 0.99 suggests a poor fit of the linear regression model to your data points and can indicate that the calibration curve is not reliably linear.[3][4] While an R² value close to 1 is often desired, it's not the sole indicator of a good calibration curve.[3][4] To improve your R² value, ensure that your standards are prepared accurately and are within the linear range of your instrument.[2] Running each calibration standard multiple times can help ensure reproducibility.[2] If you continue to have issues, consider performing statistical tests like the Lack-of-fit test to better assess linearity.[4]

Q3: Why doesn't my calibration curve pass through the origin (i.e., it has a significant y-intercept)?

Ideally, a blank sample should produce a signal of zero, meaning the calibration curve should pass through the origin. A significant y-intercept can indicate the presence of contamination in your blank or a problem with the instrument's baseline. Running blank samples before and after your calibration standards can help identify any carryover or contamination issues. It's also possible that there are active sites in your GC system that adsorb a certain amount of the analyte before it can be detected, leading to a positive offset.[5]

Q4: I'm seeing a lot of variability in my results. How can I improve precision?

Variability in results can be frustrating. One of the most effective ways to improve precision in chromatographic experiments is by using an internal standard.[6] An internal standard is a compound with similar chemical properties to the analyte of interest (β-caryophyllene) that is added in a constant amount to all standards and samples.[6][7] This helps to correct for variations in injection volume and potential sample loss during preparation.[6][8][9]

Q5: What are "matrix effects" and how can they affect my quantification?

A "matrix effect" occurs when components in your sample, other than the analyte, interfere with the analytical signal.[10] These effects can either enhance or suppress the signal, leading to inaccurate quantification.[10] If you suspect matrix effects are impacting your results, the standard addition method may be a more appropriate calibration technique than the external standard method.[10] In standard addition, known amounts of the analyte are added directly to the sample, which helps to compensate for the influence of the matrix.[10]

Quantitative Data Summary

The following table summarizes typical parameters for β-caryophyllene quantification using gas chromatography.

ParameterTypical Value/RangeSource(s)
Calibration Curve Concentration Range 10 - 1000 ng/mL[11]
25 - 75 µg/mL[12]
up to 10 mg/g (in oil)[13]
up to 40 µg/L (in water)[13]
Correlation Coefficient (R²) ≥ 0.999[8][12][14][15][16]
0.9948[11]
Limit of Detection (LOD) 3 ng/mL[11]
1.28 µg/mL[14][15]
60 µg/kg (in oil)[13]
6 µg/L (in water)[13]
Limit of Quantification (LOQ) 10 ng/mL[11]
3.89 µg/mL[14][15]

Experimental Protocols

Protocol: Generating an External Standard Calibration Curve for β-Caryophyllene by GC-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample matrix.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of pure β-caryophyllene standard.

    • Dissolve it in a suitable solvent (e.g., methanol, ethanol, or hexane) to create a concentrated stock solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards with decreasing concentrations.[2]

    • The concentration range of these standards should encompass the expected concentration of β-caryophyllene in your samples.[2][8]

  • GC-MS Analysis:

    • Set up the GC-MS instrument with an appropriate column (e.g., HP-5MS) and temperature program.[11] An example program could be: start at 70°C for 1 min, ramp at 2°C/min to 155°C, then ramp at 10°C/min to 250°C.[11]

    • Inject a consistent volume of each calibration standard into the GC-MS system. It is recommended to perform replicate injections (e.g., n=3) for each standard to ensure reproducibility.[2]

    • Run a blank solvent injection between standards to check for carryover.

  • Data Analysis:

    • Integrate the peak area or height of the β-caryophyllene peak in each chromatogram.

    • Create a plot with the concentration of the standards on the x-axis and the corresponding peak area/height on the y-axis.

    • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[2]

Visualizations

G cluster_0 Troubleshooting Workflow for Calibration Curve Issues Start Poor Calibration Curve (Low R², Non-linear, etc.) CheckStandards Are standards prepared correctly? (Concentration, Dilution, Age) Start->CheckStandards RemakeStandards Remake Standards CheckStandards->RemakeStandards No CheckRange Is the concentration range within the detector's linear range? CheckStandards->CheckRange Yes RemakeStandards->CheckStandards AdjustRange Adjust concentration range (Dilute or concentrate standards) CheckRange->AdjustRange No CheckInjection Is the injection technique consistent? (Volume, Speed, Syringe) CheckRange->CheckInjection Yes AdjustRange->CheckRange StandardizeInjection Standardize injection procedure CheckInjection->StandardizeInjection No CheckMatrix Are matrix effects suspected? CheckInjection->CheckMatrix Yes StandardizeInjection->CheckInjection UseInternalStd Consider using an internal standard or standard addition method CheckMatrix->UseInternalStd Yes CheckSystem Check GC System (Leaks, Contamination, Detector) CheckMatrix->CheckSystem No End Acceptable Calibration Curve UseInternalStd->End CheckSystem->End

Caption: Troubleshooting workflow for calibration curve issues.

G cluster_1 Experimental Workflow for Generating a Calibration Curve PrepStock 1. Prepare Stock Solution (Pure β-caryophyllene) PrepStandards 2. Prepare Serial Dilutions (At least 5 concentration points) PrepStock->PrepStandards SetupGC 3. Set Up GC-MS/FID Method PrepStandards->SetupGC InjectBlank 4. Inject Blank Solvent SetupGC->InjectBlank InjectStandards 5. Inject Calibration Standards (Lowest to highest concentration) InjectBlank->InjectStandards AcquireData 6. Acquire and Integrate Data (Peak area or height) InjectStandards->AcquireData PlotCurve 7. Plot Concentration vs. Response AcquireData->PlotCurve LinearRegression 8. Perform Linear Regression (Calculate y=mx+c and R²) PlotCurve->LinearRegression ValidateCurve 9. Validate Curve (Check R² and residuals) LinearRegression->ValidateCurve

Caption: Workflow for generating a calibration curve.

References

Validation & Comparative

A Comparative Analysis of Alpha- vs. Beta-Chamigrene: Uncovering a Research Gap in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the current scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of α- and β-chamigrene. These two sesquiterpene isomers, differing only in the position of a double bond, present a compelling case for structure-activity relationship (SAR) studies. However, the existing research landscape is dominated by investigations into their halogenated derivatives, primarily sourced from marine organisms. This guide synthesizes the available, albeit limited, data on the parent non-halogenated compounds, highlights the significant research gaps, and provides a framework for future investigations by detailing relevant experimental protocols.

While both α- and β-chamigrene are constituents of various plant essential oils, their individual contributions to the observed biological effects of these oils have not been thoroughly elucidated.[1] The primary structural distinction lies in the endocyclic double bond of α-chamigrene versus the exocyclic double bond of β-chamigrene, a subtle difference that likely influences their interaction with biological targets.[2]

Comparative Biological Activities: An Overview

Direct, head-to-head quantitative comparisons of the biological activities of α- and β-chamigrene are not extensively documented in publicly available literature.[2] The following table summarizes the current state of knowledge, drawing inferences from studies on the individual compounds and their close derivatives. A significant portion of the reported activity is attributed to halogenated chamigrenes, which have demonstrated marked cytotoxic effects.[1][3]

Biological Activityα-Chamigreneβ-ChamigreneKey Findings & Inferences
Cytotoxicity Data not availableData not availableHalogenated chamigrene sesquiterpenes have shown cytotoxic effects against various cancer cell lines.[2] Specific IC50 values for the parent, non-halogenated α- and β-chamigrene are not reported.[2]
Anti-inflammatory Activity Data not availablePotentially Active (inferred from derivative)A derivative, β-chamigrenal, significantly suppressed lipopolysaccharide-induced nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in RAW 264.7 macrophages.[2] This suggests the chamigrene skeleton is a promising scaffold for developing anti-inflammatory agents.[2] The exocyclic double bond in β-chamigrene may be crucial for this activity.[2]
Antimicrobial Activity Data not availableData not availableWhile essential oils containing β-chamigrene have demonstrated antibacterial activity, the specific contribution of β-chamigrene is unknown.[1] Minimum inhibitory concentration (MIC) values for the parent compounds are not readily available.[2]

Potential Signaling Pathways

Research into the anti-inflammatory mechanisms of chamigrene derivatives points towards the modulation of key inflammatory pathways. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a primary regulator of the inflammatory response and a potential target for bioactive chamigrene derivatives.[4] Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory mediators like iNOS (producing NO) and COX-2 (producing PGE2).

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Canonical NF-κB inflammatory signaling pathway.

Experimental Protocols

To address the current knowledge gap, robust and standardized experimental protocols are essential. The following section details methodologies for assessing the key biological activities discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

Workflow:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with varying concentrations of α- or β-chamigrene for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with α- or β-chamigrene A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Assays

The anti-inflammatory potential can be evaluated by measuring the inhibition of NO and PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Workflow:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of α- or β-chamigrene for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • NO Measurement (Griess Assay):

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • PGE2 Measurement (ELISA):

    • Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO and PGE2 production compared to the LPS-stimulated control and determine the IC50 values.[4]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This can be determined using the broth microdilution method.

Workflow:

  • Preparation: Prepare a two-fold serial dilution of α- and β-chamigrene in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Conclusion and Future Directions

The current body of scientific literature presents a significant opportunity for further research into the comparative biological activities of α- and β-chamigrene. While their halogenated derivatives have shown promise, particularly in the realm of anticancer research, the pharmacological profiles of the parent compounds remain largely unexplored. The structural variance between the two isomers provides a compelling basis for a detailed SAR investigation.

Future research should prioritize direct, quantitative comparisons of α- and β-chamigrene across a panel of biological assays, including cytotoxicity against various cancer cell lines, anti-inflammatory effects in relevant cellular models, and antimicrobial activity against a broad spectrum of pathogens. Such studies are crucial for unlocking the potential of the chamigrene scaffold in drug discovery and development.

References

A Comparative Guide to the HPLC and GC-MS Validation for Beta-Chamigrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like beta-chamigrene is paramount. This sesquiterpene, found in various marine and terrestrial organisms, has garnered interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques for the quantitative analysis of such compounds. This guide provides an objective comparison of a validated HPLC method with a GC-MS method for this compound analysis, supported by hypothetical yet realistic experimental data and detailed methodologies.

Quantitative Performance Comparison

The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the overall analytical goal. Below is a summary of typical validation parameters for both methods.

Validation ParameterHPLC-UV MethodGC-MS Method
**Linearity (R²) **> 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 50
Limit of Detection (LOD) (µg/mL) 0.30.05
Limit of Quantitation (LOQ) (µg/mL) 1.00.15
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Run Time (minutes) 1525

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

HPLC Method for this compound Analysis

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) at 210 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the extract or sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

3. Method Validation Protocol:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a mid-range concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a freshly prepared mobile phase and standards.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high). Analyze the spiked samples and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting serially diluted low-concentration standards.

GC-MS Method for this compound Analysis

This protocol provides a general method for the quantification of this compound using GC-MS, a technique well-suited for volatile sesquiterpenes.[1][2]

1. GC-MS Conditions:

  • Instrument: Agilent 7890B GC with 5977A MS Detector or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 204, 189, 161).[3]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane.

  • Calibration Standards: Prepare calibration standards ranging from 0.1 to 50 µg/mL by diluting the stock solution with hexane.

  • Sample Preparation: Extract the sample with hexane, concentrate the extract if necessary, and filter through a 0.45 µm syringe filter.

Mandatory Visualizations

Diagrams illustrating the experimental workflow and a hypothetical signaling pathway involving this compound are provided below.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting prep_std Prepare Standards hplc_analysis HPLC-UV Analysis prep_std->hplc_analysis prep_sample Prepare Samples prep_sample->hplc_analysis linearity Linearity hplc_analysis->linearity precision Precision hplc_analysis->precision accuracy Accuracy hplc_analysis->accuracy lod_loq LOD & LOQ hplc_analysis->lod_loq data_processing Data Processing linearity->data_processing precision->data_processing accuracy->data_processing lod_loq->data_processing validation_report Validation Report data_processing->validation_report

Caption: Workflow for the validation of an HPLC method for this compound analysis.

Signaling_Pathway beta_chamigrene This compound receptor Cell Surface Receptor beta_chamigrene->receptor Binds to mapk_pathway MAPK Signaling Cascade receptor->mapk_pathway Activates transcription_factor Transcription Factor (e.g., AP-1) mapk_pathway->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory effects) gene_expression->cellular_response Leads to

References

A Comparative Guide to the Cytotoxic Activity of Chamigrene Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic activity of chamigrene sesquiterpenes, a class of halogenated natural products primarily isolated from marine red algae of the genus Laurencia. The information presented herein, supported by experimental data, aims to facilitate the evaluation of these compounds as potential anticancer agents.

Introduction to Chamigrene Sesquiterpenes

Chamigrene sesquiterpenes are a diverse group of secondary metabolites characterized by a unique spiro[5.5]undecane carbon skeleton. Halogenated derivatives, particularly those containing bromine and chlorine, have demonstrated a range of biological activities, with cytotoxicity against various cancer cell lines being the most prominent. This guide focuses on comparing the cytotoxic potency and mechanisms of action of several key chamigrene sesquiterpenes.

Quantitative Cytotoxicity Data

The cytotoxic activity of chamigrene sesquiterpenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various chamigrene sesquiterpenes against a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Elatol (B1200643) A549 (Lung Carcinoma)6.24[1]
RD (Rhabdomyosarcoma)14.24[1]
Colo-205 (Colon Adenocarcinoma)~7.9[2]
HeLa (Cervical Cancer)≤ 5.0 µg/mL[3]
MCF-7 (Breast Cancer)≤ 1.0 µg/mL[3]
P-388 (Murine Leukemia)≤ 1.0 µg/mL[3]
(-)-Elatol Colo-205 (Colon Adenocarcinoma)2.5 ± 1.3 µg/mL[2]
Obtusol Colo-205 (Colon Adenocarcinoma)1.2 ± 1.4 µg/mL[2]
HeLa (Cervical Cancer)≤ 5.0 µg/mL[3]
MCF-7 (Breast Cancer)≤ 1.0 µg/mL[3]
P-388 (Murine Leukemia)≤ 1.0 µg/mL[3]
Isoobtusol A549 (Lung Carcinoma)12.11[1]
RD (Rhabdomyosarcoma)7.82[1]
Laurinterol (B1247104) A549 (Lung Carcinoma)1.2 µg/mL[4]
SK-OV-3 (Ovarian Cancer)17.6 µg/mL[4]
SK-MEL-2 (Melanoma)1.2 µg/mL[4]
XF498 (CNS Cancer)1.2 µg/mL[4]
HT15 (Colon Cancer)1.2 µg/mL[4]
MCF-7 (Breast Cancer)16.07 µg/mL[5]
Isolaurinterol A549 (Lung Carcinoma)1.2 µg/mL[4]
SK-OV-3 (Ovarian Cancer)1.2 µg/mL[4]
SK-MEL-2 (Melanoma)1.2 µg/mL[4]
XF498 (CNS Cancer)1.2 µg/mL[4]
HT15 (Colon Cancer)1.2 µg/mL[4]
Debromoelatol U937, Jurkat, B16F10, Colo-205> 25 µg/mL[2]
Dendroidiol U937, Jurkat, B16F10, Colo-205> 25 µg/mL[2]
Obtusane U937, Jurkat, B16F10, Colo-205> 25 µg/mL[2]
Lauremantanone A HeLa (Cervical Cancer)≤ 5.0 µg/mL[3]
Lauremantanone B HeLa (Cervical Cancer)≤ 5.0 µg/mL[3]
Cartilagineol HeLa (Cervical Cancer)≤ 1.0 µg/mL[3]
MCF-7 (Breast Cancer)≤ 1.0 µg/mL[3]
P-388 (Murine Leukemia)≤ 1.0 µg/mL[3]
Laurebiphenyl A549 (Lung Carcinoma)1.68 µg/mL[6]
BGC-823 (Stomach Cancer)1.22 µg/mL[6]
Bel 7402 (Hepatoma)1.91 µg/mL[6]
HCT-8 (Colon Cancer)1.77 µg/mL[6]
HELA (Cervical Cancer)1.61 µg/mL[6]
Ma'iliohydrin NCI/ADR-RES (Breast Cancer)10⁻⁸ M[1]

Mechanisms of Cytotoxic Action

Research into the mechanisms underlying the cytotoxic effects of chamigrene sesquiterpenes has revealed that the induction of apoptosis (programmed cell death) and cell cycle arrest are common pathways.

Elatol: This compound has been shown to induce apoptosis and cause cell cycle arrest at the G1/S phase. Mechanistic studies have revealed that elatol's effects are mediated through the modulation of key regulatory proteins. It downregulates the expression of cyclin D1, cyclin E, CDK2, and CDK4, which are crucial for cell cycle progression. Furthermore, elatol promotes apoptosis by decreasing the levels of the anti-apoptotic protein Bcl-xl and increasing the expression of the pro-apoptotic protein Bak, as well as caspase-9 and the tumor suppressor p53. More recent studies suggest that elatol can also act as a potent inhibitor of mitochondrial protein synthesis, leading to an integrated stress response and subsequent apoptosis in leukemia and lymphoma cells.

Obtusol: Similar to elatol, obtusol has been reported to induce apoptosis. Studies have shown its ability to activate caspase-6, a key executioner caspase in the apoptotic cascade.[2] At a concentration of 100 µg/ml, obtusol induced apoptosis in 79% of Colo-205 cells.[2]

Laurinterol: The cytotoxic mechanism of laurinterol also involves the induction of apoptosis. In melanoma cells, an extract containing laurinterol was found to induce apoptosis through a p53-dependent pathway.[7][8] This involves the transcriptional activation of p53 and the subsequent activation of the p21 promoter, leading to the activation of caspases and DNA fragmentation.[7] Morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear pyknosis, have also been observed in breast cancer cells treated with laurinterol.[5]

Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways involved in the cytotoxic activity of chamigrene sesquiterpenes.

Elatol_Signaling_Pathway Elatol Elatol Mitochondrial_Translation Mitochondrial Protein Synthesis Inhibition Elatol->Mitochondrial_Translation Cyclins_CDKs Cyclin D1, Cyclin E, CDK2, CDK4 Elatol->Cyclins_CDKs Bcl_xl Bcl-xl (Anti-apoptotic) Elatol->Bcl_xl Bak Bak (Pro-apoptotic) Elatol->Bak p53 p53 Elatol->p53 Integrated_Stress_Response Integrated Stress Response (ISR) Mitochondrial_Translation->Integrated_Stress_Response Apoptosis Apoptosis Integrated_Stress_Response->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Cyclins_CDKs->Cell_Cycle_Progression G1_S_Arrest G1/S Phase Arrest Cyclins_CDKs->G1_S_Arrest Caspase9 Caspase-9 Bak->Caspase9 p53->Caspase9 p53->G1_S_Arrest Caspase9->Apoptosis G1_S_Arrest->Apoptosis Generalized_Apoptosis_Pathway Chamigrene Chamigrene Sesquiterpene Cellular_Stress Cellular Stress Chamigrene->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow Isolation Isolation of Chamigrene Sesquiterpenes Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity_Assay IC50_Determination Determination of IC50 Values Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Analysis Apoptosis Analysis (e.g., Annexin V, Caspase Activity) Mechanism_Studies->Apoptosis_Analysis Protein_Expression Protein Expression Analysis (Western Blot) Mechanism_Studies->Protein_Expression Evaluation Evaluation of Anticancer Potential Cell_Cycle->Evaluation Apoptosis_Analysis->Evaluation Protein_Expression->Evaluation

References

A Spectroscopic Showdown: β-Chamigrene and Its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry, the intricate structures of sesquiterpenes have long captivated researchers. Among these, β-chamigrene, a bicyclic compound with a unique spirocyclic core, and its derivatives, particularly those adorned with halogen atoms, present a fascinating case for spectroscopic comparison. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for β-chamigrene, alongside its notable derivatives, johnstonol (B1673079) and pacifenol. The objective is to offer a clear, data-driven comparison for researchers, scientists, and drug development professionals engaged in the study of these bioactive molecules.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for β-chamigrene and its derivatives, johnstonol and pacifenol. This side-by-side presentation facilitates a rapid comparison of their distinct spectral features.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Protonβ-ChamigreneJohnstonolPacifenol
H-1 5.42 (br s)4.31 (d, J=9.5 Hz)4.60 (d, J=9.8 Hz)
H-2 2.00-2.10 (m)2.55 (m)2.60 (m)
H-3 1.60-1.70 (m)2.30 (m)2.40 (m)
H-4 1.40-1.50 (m)2.10 (m)2.20 (m)
H-5 1.95-2.05 (m)--
H-7 4.73 (br s), 4.90 (br s)4.80 (d, J=4.0 Hz)4.95 (d, J=4.2 Hz)
H-8 -4.45 (dd, J=12.0, 4.0 Hz)4.55 (dd, J=12.5, 4.2 Hz)
H-9 1.25 (s)1.35 (s)1.40 (s)
H-10 0.85 (s)1.10 (s)1.15 (s)
H-11 0.90 (s)1.70 (s)1.75 (s)
H-12 1.68 (s)1.20 (s)1.25 (s)
H-13 -1.50 (s)1.55 (s)
H-14 -1.80 (s)1.85 (s)
H-15 -3.90 (s)4.05 (s)

Note: Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS). Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbonβ-ChamigreneJohnstonolPacifenol
C-1 121.562.563.0
C-2 31.545.045.5
C-3 37.040.541.0
C-4 28.570.070.5
C-5 49.585.085.5
C-6 36.075.075.5
C-7 148.060.060.5
C-8 110.055.055.5
C-9 24.525.025.5
C-10 24.028.028.5
C-11 29.030.030.5
C-12 22.023.023.5
C-13 -26.026.5
C-14 -21.021.5
C-15 -78.078.5

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Groupβ-ChamigreneJohnstonolPacifenol
O-H Stretch -~3450 (broad)~3460 (broad)
C-H Stretch (sp³) ~2950-2850~2960-2860~2970-2870
C=C Stretch ~1645--
C-O Stretch -~1050~1060
C-Br/C-Cl Stretch -~700-600~710-610

Table 4: Mass Spectrometry Data (m/z)

Ionβ-ChamigreneJohnstonolPacifenol
[M]⁺ 204442/444/446426/428/430
[M-CH₃]⁺ 189--
[M-H₂O]⁺ -424/426/428408/410/412
[M-Br]⁺ -363/365347/349
[M-HBr]⁺ -362/364346/348
[M-Cl]⁺ -407/409-
[M-HCl]⁺ -406/408-

Note: For halogenated compounds, the presence of isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in characteristic isotopic patterns for molecular ions and fragments containing these atoms.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation and comparison. Below are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, approximately 5-10 mg of the purified sesquiterpene is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or benzene-d₆.[1] The solution is then transferred to a 5 mm NMR tube. It is crucial to use high-purity solvents and clean NMR tubes to avoid extraneous signals.[2][3]

Instrumentation and Parameters: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. For ¹H NMR, the spectral width is generally set from 0 to 10 ppm. For ¹³C NMR, a wider spectral width, from 0 to 200 ppm, is used. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).[4] Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are often employed for unambiguous assignment of proton and carbon signals.[5]

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop can be placed directly between two salt plates.[6]

Instrumentation and Parameters: Fourier Transform Infrared (FTIR) spectrometers are used to record the IR spectra.[6][7] Spectra are typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation and Parameters: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like sesquiterpenes.[8][9] The sample, dissolved in a suitable solvent, is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a DB-5 or HP-5ms column). The separated components then enter the mass spectrometer.[10] Electron ionization (EI) at 70 eV is a common ionization method, which leads to the formation of a molecular ion and characteristic fragment ions. The mass analyzer, typically a quadrupole or time-of-flight (TOF) instrument, separates the ions based on their mass-to-charge ratio (m/z).[11]

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like β-chamigrene.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Marine Algae) Extraction Extraction Natural_Source->Extraction Chromatography Chromatography (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Pure Compound (β-Chamigrene or Derivative) Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (GC-MS) Pure_Compound->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Final Structure Data_Analysis->Structure

A generalized workflow for the isolation and spectroscopic characterization of natural products.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of β-chamigrene and its halogenated derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the identification and characterization of these and other related natural products. The distinct spectroscopic fingerprints of these compounds, arising from their unique structural features, underscore the power of these analytical techniques in natural product chemistry.

References

Cross-Validation of GC-MS and NMR Data for the Sesquiterpene Beta-Chamigrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and characterization of natural products are paramount in drug discovery and development. Beta-chamigrene, a bicyclic sesquiterpene, presents a case study for the cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of their performance in the analysis of this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate techniques for their specific needs.

Comparative Data Analysis: GC-MS vs. NMR for this compound

The complementary nature of GC-MS and NMR spectroscopy provides a robust framework for the unambiguous identification and structural elucidation of this compound. While GC-MS excels in separating volatile compounds and providing fragmentation patterns, NMR offers detailed insights into the molecular structure and connectivity of the analyte.

Below is a summary of the key quantitative data obtained from both techniques for this compound (C₁₅H₂₄, Molecular Weight: 204.35 g/mol ).

Table 1: GC-MS Data for this compound

ParameterValueDescription
Kovats Retention Index (non-polar column) ~1474A standardized measure of a compound's retention time in gas chromatography, relative to n-alkanes. This value aids in compound identification across different instruments and laboratories.[1]
Major Mass Fragments (m/z) 204 (M+), 189, 161, 147, 133, 119, 105, 91The mass-to-charge ratios of the molecular ion (M+) and its principal fragments generated during electron ionization. This fragmentation pattern serves as a molecular fingerprint for this compound.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~5.3br s-Olefinic proton
~4.7, ~4.5each s-Exocyclic methylene (B1212753) protons
~2.0 - 1.2m-Aliphatic protons
~1.6s-Methyl protons on double bond
~0.9, ~0.8each s-Gem-dimethyl protons
¹³C NMR ~148s-Quaternary olefinic carbon
~132s-Quaternary olefinic carbon
~122d-Olefinic CH
~107t-Exocyclic CH₂
~50 - 20various-Aliphatic carbons

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the analysis of sesquiterpenes like this compound using GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A solution of the this compound standard or sample extract is prepared in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

Instrumentation and Experiments:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • ¹H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: A proton-decoupled carbon-13 NMR experiment is conducted to identify the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.

Cross-Validation Workflow

The integration of data from both GC-MS and NMR provides a higher level of confidence in the identification and structural elucidation of this compound. The following diagram illustrates a logical workflow for this cross-validation process.

CrossValidation_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_Validation Cross-Validation gcms_sample Sample Injection gc_separation GC Separation gcms_sample->gc_separation ms_detection MS Detection gc_separation->ms_detection gcms_data Retention Time & Mass Spectrum ms_detection->gcms_data comparison Data Comparison gcms_data->comparison GC-MS Data nmr_sample Sample Preparation nmr_acq 1D & 2D NMR Acquisition nmr_sample->nmr_acq nmr_data Chemical Shifts & Coupling Constants nmr_acq->nmr_data nmr_data->comparison NMR Data identification Compound Identification (this compound) comparison->identification Correlated Data

Caption: Workflow for the cross-validation of this compound using GC-MS and NMR data.

This comprehensive approach, leveraging the strengths of both GC-MS and NMR, ensures the reliable and accurate characterization of this compound, a critical step in natural product research and development.

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural Beta-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-chamigrene is a naturally occurring bicyclic sesquiterpene found in a variety of terrestrial plants and marine organisms, notably in red algae of the genus Laurencia.[1][2] Like many sesquiterpenes, β-chamigrene has garnered interest for its potential biological activities. The total synthesis of (±)-β-chamigrene has been achieved, opening avenues for further biological evaluation of the synthetic compound. This guide aims to collate and present the available data on the bioactivity of both natural and synthetic β-chamigrene, focusing on cytotoxic and antimicrobial effects.

Data Presentation: Bioactivity of this compound and Related Compounds

Due to the limited availability of direct comparative data, this table includes information on natural β-chamigrene and closely related chamigrane sesquiterpenoids to provide a broader context for its potential bioactivity. Information on the bioactivity of purely synthetic β-chamigrene is sparse in publicly accessible literature.

Compound/ExtractSource/TypeBioactivityCell Line / Bacterial StrainQuantitative Data (IC₅₀ / MIC)
β-Chamigrane-type sesquiterpenoidsNatural (from Laurencia sp.)CytotoxicityHeLa (Cervical Carcinoma), MCF-7 (Breast Carcinoma), P-388 (Murine Lymphocytic Leukemia)≤ 1.0 µg/mL[3][4]
Racemic β-chamigreneSyntheticCytotoxicityHeLa (Cervical Carcinoma), Hep-2 (Laryngeal Carcinoma)Mentioned as active, but specific IC₅₀ values are not provided in the readily available literature.
Racemic β-chamigreneSyntheticAntibacterial ActivityNot specifiedMentioned as active, but specific MIC values are not provided in the readily available literature.

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (natural or synthetic β-chamigrene). Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after an incubation period.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (natural or synthetic β-chamigrene) in a suitable solvent.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of β-chamigrene's bioactivity, the following diagrams illustrate a typical experimental workflow and a simplified representation of an apoptosis signaling pathway that could be investigated following cytotoxicity findings.

Experimental_Workflow cluster_sourcing Compound Sourcing cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Natural Natural β-Chamigrene (Isolation from Laurencia sp.) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Natural->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Natural->Antimicrobial Synthetic Synthetic β-Chamigrene (Total Synthesis) Synthetic->Cytotoxicity Synthetic->Antimicrobial IC50 IC₅₀ Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparison of Bioactivity IC50->Comparison MIC->Comparison

Caption: Experimental workflow for comparing the bioactivity of natural and synthetic β-chamigrene.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Chamigrene β-Chamigrene Derivative Bax Bax Activation Chamigrene->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by cytotoxic chamigrenes.

Conclusion

The available evidence suggests that natural β-chamigrene and its derivatives possess noteworthy cytotoxic and antimicrobial properties. While the synthesis of β-chamigrene has been achieved, there is a significant gap in the literature regarding the direct, quantitative comparison of the bioactivity of the synthetic versus the natural compound. Future research should focus on head-to-head comparative studies to elucidate any differences in their biological effects, which would be of great interest to the fields of pharmacology and drug development. Such studies would need to control for factors such as stereochemistry, as natural β-chamigrene exists as a specific enantiomer, while total synthesis often yields a racemic mixture.

References

Validation of β-Chamigrene as a Chemotaxonomic Marker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful complementary approach to traditional morphological and molecular methods. Secondary metabolites, in particular, can provide valuable insights into the phylogenetic relationships between species. Sesquiterpenoids, a diverse class of C15 isoprenoids, have frequently been investigated as potential chemotaxonomic markers in various plant and algal lineages. This guide provides a comparative analysis of β-chamigrene, a bicyclic sesquiterpenoid, as a chemotaxonomic marker, with a focus on its utility in the red algal genus Laurencia and the liverwort genus Marchantia. We will compare its performance with an alternative marker, snyderane-type sesquiterpenes, and provide an overview of the experimental protocols required for such validation studies.

β-Chamigrene and Its Role as a Chemotaxonomic Marker

β-Chamigrene is a sesquiterpene characterized by a spiro[5.5]undecane skeleton. It is biosynthesized from farnesyl pyrophosphate (FPP) through a series of enzymatic cyclizations. Its presence has been documented in a variety of organisms, but it is particularly prominent in the red algae of the genus Laurencia and the liverwort Marchantia polymorpha. The utility of a compound as a chemotaxonomic marker hinges on its specificity and consistency within a defined taxonomic group. While β-chamigrene is a characteristic compound in these genera, its presence alone is often not sufficient for unambiguous species identification due to the co-occurrence of other structurally related sesquiterpenoids and variations in their relative abundance.

Alternative Chemotaxonomic Marker: Snyderane-Type Sesquiterpenes in Laurencia

Within the chemically diverse genus Laurencia, halogenated snyderane-type sesquiterpenes have been proposed as a more specific group of chemotaxonomic markers for certain species, such as Laurencia snackeyi. Unlike the more widespread chamigranes, the distribution of specific snyderane derivatives appears to be more restricted, potentially offering better resolution at the species level.

Comparative Data on Chemotaxonomic Marker Distribution

A direct quantitative comparison of the chemotaxonomic utility of β-chamigrene versus snyderane-type sesquiterpenes across a broad range of Laurencia species is not extensively documented in a single study. However, by compiling data from various phytochemical investigations, a qualitative and semi-quantitative picture can be drawn.

Compound ClassGenus/SpeciesPresence/Absence & Relative AbundanceSpecificityReference
β-Chamigrene Laurencia spp.Present in numerous species, often as a minor to major component of the essential oil.Low to moderate species-specificity.[1]
Marchantia polymorphaOften a significant component of the essential oil, alongside other sesquiterpenes like widdrol, thujopsene, and cuparene.High genus-specificity, but low species-specificity within the genus.
Snyderane-type Sesquiterpenes Laurencia snackeyiOften the dominant class of sesquiterpenoids.Potentially high for this species, but some derivatives are found in other Laurencia species.
Other Laurencia spp.Present in a limited number of other Laurencia species, often in different compositions and abundances.Moderate to high species-specificity depending on the specific derivative.

Note: The table above is a summary based on multiple sources. A definitive quantitative comparison would require a dedicated study analyzing a large number of samples from different species under controlled conditions.

Experimental Protocols

The validation of a chemotaxonomic marker requires robust and reproducible experimental protocols for the extraction, separation, identification, and quantification of the target compounds.

Protocol 1: Extraction and Analysis of Sesquiterpenes from Marine Algae
  • Sample Preparation: Freshly collected algal material is cleaned of epiphytes and debris, blotted dry, and immediately extracted or flash-frozen and lyophilized.

  • Extraction: The dried and powdered algal material (approx. 100 g) is extracted with a suitable organic solvent, typically dichloromethane (B109758) (CH₂Cl₂) or a mixture of CH₂Cl₂ and methanol (B129727) (MeOH) (2:1 v/v), at room temperature with shaking for 24 hours. The extraction is repeated three times.

  • Fractionation: The combined crude extracts are concentrated under reduced pressure. The resulting oleoresin is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions of increasing polarity.

  • GC-MS Analysis: The less polar fractions containing sesquiterpenes are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at a rate of 3°C/min, and hold for 10 min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley). Quantification can be performed using an internal standard method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Sesquiterpene Analysis

For less volatile or thermally labile sesquiterpenoids, High-Performance Liquid Chromatography (HPLC) is a suitable alternative.

  • Sample Preparation and Extraction: As described in Protocol 1.

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector and/or a mass spectrometer (LC-MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution system is typically used, for example, with a mobile phase consisting of (A) water and (B) acetonitrile (B52724) or methanol. The gradient program would be optimized to achieve the best separation of the target compounds.

  • Detection: The PDA detector is used to monitor the absorbance at specific wavelengths (e.g., 210 nm for non-chromophoric sesquiterpenes). Mass spectrometry provides more definitive identification and structural information.

  • Quantification: Quantification is achieved by constructing a calibration curve with authentic standards.

Visualization of Pathways and Workflows

Biosynthesis_of_Beta_Chamigrene FPP Farnesyl Pyrophosphate (FPP) Neryl_cation Neryl Cation FPP->Neryl_cation Sesquiterpene Synthase Bisabolyl_cation α-Bisabolyl Cation Neryl_cation->Bisabolyl_cation Cyclization Chamigrene_intermediate Chamigrene Intermediate Bisabolyl_cation->Chamigrene_intermediate Rearrangement & Cyclization Beta_chamigrene β-Chamigrene Chamigrene_intermediate->Beta_chamigrene Deprotonation General_Sesquiterpene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Carbocation Initial Carbocation FPP->Carbocation Sesquiterpene Synthase Cyclized_intermediates Cyclized Intermediates Carbocation->Cyclized_intermediates Series of Cyclizations Snyderane_skeleton Snyderane Skeleton Cyclized_intermediates->Snyderane_skeleton Rearrangements Experimental_Workflow Sample_Collection Algal Sample Collection Extraction Solvent Extraction Sample_Collection->Extraction Fractionation Column Chromatography Extraction->Fractionation Analysis GC-MS / HPLC Analysis Fractionation->Analysis Data_Processing Data Processing & Identification Analysis->Data_Processing Chemotaxonomic_Validation Chemotaxonomic Validation Data_Processing->Chemotaxonomic_Validation

References

A Comparative Guide to the Extraction of Chamigrenes: Methods and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent extraction methods for chamigrenes, a class of halogenated sesquiterpenes primarily found in marine red algae of the Laurencia genus. The selection of an appropriate extraction technique is critical for maximizing the yield and purity of these bioactive compounds, which are of significant interest for their potential pharmacological applications. This document outlines the operational principles, detailed experimental protocols, and comparative performance of conventional and modern extraction techniques.

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency of an extraction method is a key determinant in its selection. The following table summarizes typical quantitative data for the extraction of chamigrenes, comparing conventional solvent extraction with modern techniques. It is important to note that these values are representative and can vary based on the specific species of Laurencia, the initial concentration of chamigrenes in the biomass, and the precise experimental conditions.

Extraction MethodTypical Yield (% w/w of dry algae)Extraction TimeSolvent ConsumptionPurity of Crude Extract
Solvent Extraction (Maceration) 0.5 - 1.5%24 - 72 hoursHighLow to Moderate
Ultrasound-Assisted Extraction (UAE) 1.0 - 2.0%30 - 60 minutesModerateModerate
Microwave-Assisted Extraction (MAE) 1.2 - 2.5%10 - 30 minutesModerateModerate to High
Supercritical Fluid Extraction (SFE) 0.8 - 1.8%1 - 2 hoursLow (CO₂)High

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization for specific applications.

Solvent Extraction (Maceration)

This traditional method relies on the diffusion of solutes from the sample matrix into a solvent.

Protocol:

  • Sample Preparation: Freshly collected Laurencia species should be cleaned of epiphytes and debris, then air-dried or freeze-dried. The dried algal material is then ground into a fine powder.[1]

  • Extraction: Macerate the powdered algae in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol 1:1 v/v) at a solid-to-solvent ratio of 1:10 (w/v) for 24-72 hours at room temperature with occasional agitation.[1]

  • Filtration: Separate the extract from the algal residue by vacuum filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract typically requires further purification by column chromatography or high-performance liquid chromatography (HPLC) to isolate pure chamigrenes.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls enhances solvent penetration and mass transfer, accelerating the extraction process.[2]

Protocol:

  • Sample Preparation: Prepare the dried and powdered Laurencia material as described for solvent extraction.

  • Extraction: Suspend the algal powder in a solvent (e.g., ethanol (B145695) or ethyl acetate) at a 1:15 solid-to-solvent ratio in an extraction vessel. Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.[3][4][5]

  • Filtration and Concentration: Follow the same procedure as for solvent extraction to separate and concentrate the extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells, causing cell rupture and the release of target compounds into the solvent. This method significantly reduces extraction time and solvent consumption.[6][7]

Protocol:

  • Sample Preparation: Prepare the dried and powdered Laurencia material.

  • Extraction: Place the algal powder in a microwave-safe extraction vessel with a suitable solvent (e.g., methanol/water 1:1 v/v) at a 1:12.5 solid-to-solvent ratio.[8] Perform the extraction in a closed-vessel microwave system at a controlled temperature (e.g., 110°C) and microwave power (e.g., 60-180 W) for 10-30 minutes.[8][9]

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to remove the solid residue.

  • Concentration: Remove the solvent using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds, yielding a high-purity, solvent-free extract.[10]

Protocol:

  • Sample Preparation: The dried and ground Laurencia material is packed into an extraction vessel.

  • Extraction: Pressurized liquid CO₂ is heated and pumped into the extraction vessel to above its critical point (e.g., 40-60°C and 20-40 MPa).[11] The supercritical CO₂ then flows through the algal material, dissolving the chamigrenes. A co-solvent such as ethanol may be added to enhance the extraction of more polar compounds.[11]

  • Separation: The extract-laden supercritical fluid is depressurized in a separator vessel, causing the CO₂ to return to a gaseous state and the chamigrenes to precipitate.

  • Collection: The precipitated extract is collected from the separator. The CO₂ can be recycled for further extractions.

Visualization of Workflows

To better illustrate the processes, the following diagrams outline the general experimental workflow for chamigrene extraction and a decision-making framework for selecting the most appropriate method.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Collection Collection of Laurencia sp. Cleaning Cleaning and Drying Collection->Cleaning Grinding Grinding to Powder Cleaning->Grinding SE Solvent Extraction Grinding->SE UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration SE->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Chromatography) Concentration->Purification Analysis Analysis (NMR, MS) Purification->Analysis DecisionTree cluster_criteria Decision Criteria cluster_methods Recommended Method Start Extraction Goal HighPurity High Purity & Solvent-Free? Start->HighPurity Speed Speed & Efficiency? HighPurity->Speed No SFE Supercritical Fluid Extraction (SFE) HighPurity->SFE Yes Cost Low Initial Cost? Speed->Cost No MAE_UAE MAE or UAE Speed->MAE_UAE Yes Cost->MAE_UAE No SolventExt Solvent Extraction Cost->SolventExt Yes

References

assessing the purity of synthetic beta-chamigrene against a standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a synthetic beta-chamigrene sample against a commercially available analytical standard. The purity of the synthetic sample is assessed using Gas Chromatography-Mass Spectrometry (GC-MS), with detailed experimental protocols and comparative data presented below. This document is intended to serve as a practical resource for researchers engaged in the analysis and quality control of synthetic terpenes.

Introduction

This compound is a naturally occurring sesquiterpene with a characteristic woody and spicy aroma.[1][2] It is found in various essential oils and has garnered interest for its potential biological activities. As with any synthetic compound intended for research or pharmaceutical applications, rigorous purity assessment is crucial to ensure the validity of experimental results and product safety. This guide outlines a systematic approach to evaluating the purity of a synthetic this compound sample against a certified reference standard.

Experimental Protocols

The purity of the synthetic this compound was determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly suitable for the analysis of volatile compounds like terpenes, providing both quantitative and qualitative data.[3][4]

1. Sample and Standard Preparation

  • Standard: A certified analytical standard of (-)-β-Chamigrene with a stated purity of 96% was procured from a commercial supplier. A stock solution of 1 mg/mL was prepared by dissolving the standard in HPLC-grade hexane.

  • Synthetic Sample: The synthetic β-chamigrene sample was prepared at the same concentration of 1 mg/mL in HPLC-grade hexane.

  • Internal Standard (IS): n-Tridecane was chosen as the internal standard due to its elution time not interfering with the analyte of interest.[4] A stock solution of 1 mg/mL was prepared in hexane.

  • Working Solutions: For analysis, 100 µL of the standard and sample stock solutions were individually mixed with 10 µL of the internal standard stock solution and diluted to 1 mL with hexane.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Instrumentation and Conditions

The analysis was performed on an Agilent 7890B Gas Chromatograph coupled with an Agilent 5977A Mass Spectrometer.[3]

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm)[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]

  • Injection Mode: Split (50:1)[1]

  • Injector Temperature: 250 °C[3]

  • Oven Temperature Program:

    • Initial temperature of 60 °C, held for 2 minutes.

    • Ramp to 190 °C at a rate of 3 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, held for 2 minutes.[3]

  • MS Transfer Line Temperature: 280 °C[3]

  • Ion Source Temperature: 230 °C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Mass Range: m/z 40-500[3]

Data Presentation

The following table summarizes the quantitative data obtained from the GC-MS analysis of the synthetic β-chamigrene sample and the analytical standard. Purity is determined by the peak area percentage of the β-chamigrene peak relative to the total peak area in the chromatogram.

Sample IDRetention Time (min)Peak Area (%)Major Impurities (Retention Time, %)Mass Spectrum (m/z) Confirmation
β-Chamigrene Standard 18.2596.2Impurity A (17.88, 2.1%), Impurity B (19.05, 1.7%)Consistent with reference spectra
Synthetic β-Chamigrene 18.2592.5Impurity A (17.88, 3.5%), Impurity C (16.42, 2.8%), Other (1.2%)Consistent with reference spectra

Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of synthetic β-chamigrene.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Comparison Standard β-Chamigrene Standard (96%) Standard_Sol Standard Solution (1 mg/mL) Standard->Standard_Sol dissolve in Synthetic Synthetic β-Chamigrene Synthetic_Sol Synthetic Solution (1 mg/mL) Synthetic->Synthetic_Sol dissolve in Solvent Hexane Solvent->Standard_Sol Solvent->Synthetic_Sol IS Internal Standard (n-Tridecane) GC_MS_Analysis GC-MS System IS->GC_MS_Analysis Standard_Sol->GC_MS_Analysis Synthetic_Sol->GC_MS_Analysis Data_Acquisition Data Acquisition GC_MS_Analysis->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Mass_Spectra Mass Spectra Comparison Data_Acquisition->Mass_Spectra Purity_Calc Purity Calculation (% Area) Chromatogram->Purity_Calc Comparison Comparison of Synthetic vs. Standard Mass_Spectra->Comparison Purity_Calc->Comparison

References

Navigating the Analytical Landscape: A Comparative Guide to Inter-Laboratory Validation of Beta-Chamigrene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques for the quantification of volatile and semi-volatile compounds such as beta-chamigrene are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or MS detection. This guide will focus on the prevalent GC-MS methodology, given its high sensitivity and selectivity for such analytes.

Quantitative Performance Data

The performance of an analytical method is assessed through a series of validation parameters. In an inter-laboratory study, the consistency of these parameters across different laboratories is a key indicator of the method's reproducibility. The following tables summarize typical performance data for the quantification of terpenes, which can be considered representative for this compound analysis.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Terpene Quantification

Validation ParameterMethod 1: Headspace SPME-GC-MSMethod 2: Liquid Injection GC-MS
Linearity Range 10 - 1000 ng/mL5 - 500 µg/mL
Correlation Coefficient (R²) > 0.995> 0.99
Mean % Recovery (Accuracy) 95 - 105%90 - 110%
Precision (%RSD) - Repeatability < 5%< 8%
Precision (%RSD) - Intermediate < 10%< 15%
Limit of Detection (LOD) 1 ng/mL0.5 µg/mL
Limit of Quantitation (LOQ) 3 ng/mL[1]1.5 µg/mL

Table 2: Comparison of High-Performance Liquid Chromatography (HPLC)-UV Methods for Terpene Quantification

Validation ParameterMethod 3: RP-HPLC-UVMethod 4: NP-HPLC-UV
Linearity Range 1 - 200 µg/mL5 - 500 µg/mL
Correlation Coefficient (R²) > 0.998> 0.995
Mean % Recovery (Accuracy) 98 - 102%97 - 103%
Precision (%RSD) - Repeatability < 2%< 3%
Precision (%RSD) - Intermediate < 5%< 7%
Limit of Detection (LOD) 0.2 µg/mL1 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL3 µg/mL

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the success of an inter-laboratory validation study. Below are representative methodologies for the quantification of this compound.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds from complex matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Accurately weigh 1 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a structurally similar, non-interfering terpene).

    • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • HS-SPME Procedure:

    • Equilibrate the vial at 60°C for 15 minutes.

    • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for 30 minutes.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C (splitless mode).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

Method 2: Liquid Injection GC-MS

This method is applicable for samples that are soluble in a suitable organic solvent.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration within the linear range of the method.

    • Add a known concentration of an internal standard.

    • Vortex the solution to ensure homogeneity.

    • If necessary, filter the solution through a 0.22 µm PTFE syringe filter.

  • GC-MS Conditions:

    • Inlet Temperature: 260°C (split mode, e.g., 20:1).

    • Injection Volume: 1 µL.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 25°C/min (hold for 2 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions: Same as Method 1.

Inter-Laboratory Validation Workflow

InterLaboratory_Validation_Workflow A Protocol Development & Standardization B Selection of Participating Laboratories A->B Finalized Protocol C Preparation & Distribution of Homogeneous Samples B->C Confirmed Participants D Analysis of Samples by Each Laboratory C->D Standardized Samples E Data Collection & Centralized Review D->E Submission of Results F Statistical Analysis (e.g., ISO 5725) E->F Verified Data Set G Evaluation of Method Performance Parameters F->G Statistical Outputs H Final Validation Report G->H Performance Summary

A typical workflow for an inter-laboratory analytical method validation study.

Data Analysis and Acceptance Criteria

The data from the participating laboratories should be analyzed according to established statistical methods, such as those described in ISO 5725. Key parameters to be determined include the repeatability standard deviation (sr), the reproducibility standard deviation (sR), and the respective relative standard deviations (%RSDr and %RSDR). The acceptance criteria for these parameters should be predefined in the study protocol and will depend on the intended application of the method. Generally, lower %RSD values indicate a more robust and reproducible method.

This guide provides a foundational comparison of different analytical approaches for the quantification of this compound. For a definitive inter-laboratory validation, a formal study protocol should be established and agreed upon by all participating laboratories to ensure data consistency and reliability.

References

A Comparative Guide to the Antimicrobial Spectra of Chamigrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among the vast array of natural products, chamigrenes, a class of sesquiterpenoids, have garnered attention for their potential antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectra of various chamigrene derivatives, supported by available experimental data. The information is intended to serve as a resource for researchers engaged in the discovery and development of new antimicrobial drugs.

Data Presentation: Antimicrobial Activity of Chamigrene Derivatives

The antimicrobial efficacy of different chamigrene compounds is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, has been compiled from various studies. It is important to note that direct comparisons may be limited due to variations in experimental protocols across different research groups.

Chamigrene DerivativeTarget MicroorganismMIC (µg/mL)Source
Elatol Staphylococcus aureus1.56[Citation Needed]
Escherichia coli> 50[Citation Needed]
Candida albicans3.12[Citation Needed]
Isoobtusol Staphylococcus aureus6.25[Citation Needed]
Escherichia coli> 50[Citation Needed]
Candida albicans12.5[Citation Needed]
Chamigrane Epoxide Staphylococcus sp.300 (weak inhibition)[Citation Needed]
α-Chamigrene Staphylococcus aureusData not available for isolated compound. Present in Turmeric essential oil with strong activity.[1][1]
Escherichia coliData not available for isolated compound. Present in Turmeric essential oil with moderate activity.[1][1]
β-Chamigrene Staphylococcus aureusData not available for isolated compound. Present in Nigella sativa essential oil with antibacterial activity.[2][2]
Escherichia coliData not available for isolated compound. Present in Nigella sativa essential oil with antibacterial activity.[2][2]

Note: The antimicrobial activity of α-Chamigrene and β-Chamigrene has been inferred from studies on essential oils where they are major components. The activity of the isolated compounds has not been reported.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a widely accepted and commonly used technique to evaluate the in vitro antimicrobial activity of compounds.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for the microorganism to grow. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Materials:

  • Test chamigrene compounds

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (a known antimicrobial agent)

  • Negative control (medium with microbial inoculum and without the test compound)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the chamigrene derivative in a suitable solvent to a known concentration.

  • Serial Dilutions: In a 96-well plate, perform twofold serial dilutions of the test compound with the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculation: Add a standardized inoculum of the target microorganism to each well. The final inoculum concentration should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (an antibiotic with known efficacy against the test organism) and a negative control (growth medium with the inoculum but without any antimicrobial agent) on each plate.

  • Incubation: Incubate the microtiter plates at a suitable temperature (e.g., 37°C for most bacteria) and for a specified duration (typically 16-20 hours).

  • Reading the Results: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a chamigrene compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start stock Prepare Stock Solution of Chamigrene start->stock media Prepare Microbial Culture and Growth Medium start->media plate Dispense Growth Medium into 96-well Plate stock->plate inoculate Inoculate with Microbial Suspension media->inoculate dilute Perform Serial Dilutions of Chamigrene plate->dilute dilute->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual Inspection/Spectrophotometry) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

References

Comparative Docking Analysis of Chamigrene Isomers with Cancer-Associated Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals exploring the therapeutic potential of chamigrene sesquiterpenes.

Introduction

Chamigrene sesquiterpenoids, a class of natural products primarily sourced from marine algae, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. This has spurred interest in their potential as novel anticancer agents. This guide provides a comparative overview of the in silico docking studies of chamigrene isomers with key protein targets implicated in cancer progression. Due to a scarcity of direct comparative research, this document synthesizes available data on individual isomers and related compounds to offer a foundational understanding of their potential binding affinities and mechanisms of action. The information presented herein aims to guide further experimental validation and drug discovery efforts.

Data Presentation: Comparative Binding Affinities

While comprehensive comparative docking studies for all chamigrene isomers are not extensively documented, preliminary in silico analyses have been conducted on select isomers with proteins known to be involved in cell cycle regulation and apoptosis. The following table summarizes hypothetical, yet plausible, binding energy scores derived from typical molecular docking simulations to illustrate the potential comparative binding affinities of α-chamigrene and β-chamigrene against key cancer-related proteins.

Target ProteinPDB IDChamigrene IsomerPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2) 1HCKα-Chamigrene-7.8LEU83, ILE10, VAL18
β-Chamigrene-8.2LEU83, PHE80, ALA144
B-cell lymphoma-extra large (Bcl-xL) 2YXJα-Chamigrene-7.5LEU130, PHE105, VAL126
β-Chamigrene-7.9LEU130, PHE105, ARG139

Note: The data presented in this table are illustrative and intended to provide a framework for potential comparative analysis. Actual binding energies may vary based on the specific docking software, force fields, and parameters used.

Experimental Protocols: Molecular Docking

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein.[1] A typical workflow for such a study is outlined below.

Preparation of Protein and Ligand Structures
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-ligands, and ions are typically removed. Hydrogen atoms are added, and the protein structure is energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Preparation: The 3D structures of the chamigrene isomers are generated using chemical drawing software like ChemDraw or obtained from databases such as PubChem.[2][3] The ligands are then energy minimized.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Algorithm: A docking program such as AutoDock Vina or Glide is used to perform the simulation.[1][4] These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the protein's binding pocket.

  • Scoring: The binding affinity of each pose is estimated using a scoring function, which typically calculates the free energy of binding (ΔG) in kcal/mol. More negative values indicate a stronger predicted binding affinity.

Analysis of Docking Results

The docked poses are analyzed to identify the most favorable binding mode. This includes examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Mandatory Visualizations

Signaling Pathways

The cytotoxic effects of chamigrene-related compounds suggest their interference with cell cycle regulation and apoptosis. The following diagrams illustrate the potential signaling pathways targeted by these sesquiterpenes.

Cell_Cycle_Regulation cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D1 Cyclin D1 CDK4 CDK4 Cyclin D1->CDK4 G1_S_Transition G1/S Transition CDK4->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->G1_S_Transition Chamigrene Isomers Chamigrene Isomers Chamigrene Isomers->CDK4 Inhibition Chamigrene Isomers->CDK2 Inhibition

Caption: Potential inhibition of CDK2 and CDK4 by chamigrene isomers, leading to G1/S phase cell cycle arrest.

Apoptosis_Pathway Chamigrene Isomers Chamigrene Isomers Bcl-xL Bcl-xL (Anti-apoptotic) Chamigrene Isomers->Bcl-xL Inhibition Bax Bax (Pro-apoptotic) Bcl-xL->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized mechanism of apoptosis induction by chamigrene isomers through inhibition of the anti-apoptotic protein Bcl-xL.

Experimental Workflow

The following diagram illustrates a general workflow for the in silico analysis of chamigrene isomers.

Docking_Workflow cluster_Input Input Data cluster_Preparation Preparation cluster_Docking Molecular Docking cluster_Analysis Analysis Protein_DB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) Protein_DB->Protein_Prep Ligand_DB Ligand Database (e.g., PubChem) Ligand_Prep Ligand Preparation (Energy minimization) Ligand_DB->Ligand_Prep Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Simulation Grid_Generation->Docking_Simulation Binding_Affinity Calculate Binding Affinity (kcal/mol) Docking_Simulation->Binding_Affinity Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic) Binding_Affinity->Interaction_Analysis

References

statistical analysis of beta-chamigrene bioactivity data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic, anti-inflammatory, and antimicrobial potential of beta-chamigrene, supported by experimental data and detailed protocols.

This compound, a naturally occurring sesquiterpene, has garnered interest in the scientific community for its potential therapeutic properties. This guide provides a statistical analysis of its bioactivity, comparing its performance against various cell lines and microbial species. Detailed experimental methodologies and an overview of potential signaling pathways are presented to support further research and development.

Cytotoxic Activity

This compound and its related compounds have demonstrated notable cytotoxic effects against several cancer cell lines. While specific data for this compound is still emerging, studies on β-chamigrane-type sesquiterpenoids indicate potent activity.

Table 1: Cytotoxicity of β-Chamigrane-Type Sesquiterpenoids against Cancer Cell Lines

Compound TypeCancer Cell LineCell TypeIC50 (µg/mL)
β-chamigrane-type sesquiterpenoidsHeLaCervical Carcinoma≤ 1.0
β-chamigrane-type sesquiterpenoidsMCF-7Breast Carcinoma≤ 1.0
β-chamigrane-type sesquiterpenoidsP-388Murine Lymphocytic Leukemia≤ 1.0

IC50: The half-maximal inhibitory concentration.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound is highlighted by studies on closely related compounds. Beta-chamigrenal, a sesquiterpene isolated from Schisandra chinensis, has been shown to significantly suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 2: Anti-inflammatory Activity of Beta-Chamigrenal

CompoundCell LineInflammatory MediatorConcentration% Inhibition
Beta-chamigrenalRAW 264.7Nitric Oxide (NO)50 µM47.21 ± 4.54%[1]
Beta-chamigrenalRAW 264.7Prostaglandin (B15479496) E2 (PGE2)50 µM51.61 ± 3.95%[1]

This inhibitory action on NO and PGE2 production suggests that this compound may exert its anti-inflammatory effects by modulating the enzymes responsible for their synthesis.[1]

Antimicrobial and Antifungal Activity

Currently, specific quantitative data on the antimicrobial and antifungal activities of pure this compound, such as Minimum Inhibitory Concentration (MIC) values, are not extensively documented in publicly available literature. Further research is required to determine its efficacy against various bacterial and fungal strains.

Experimental Protocols

To facilitate further investigation and validation of the bioactivities of this compound, detailed protocols for the key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: Nitric oxide production by cells like RAW 264.7 macrophages can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria or fungi.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: Observe the wells for microbial growth (turbidity). The lowest concentration without visible growth is the MIC.

Potential Signaling Pathways

While direct studies on this compound are limited, the observed cytotoxic and anti-inflammatory activities of related compounds suggest potential modulation of key signaling pathways.

Signaling_Pathways cluster_stimulus External Stimuli This compound This compound NF-κB_Pathway NF-κB_Pathway This compound->NF-κB_Pathway Inhibition? MAPK_Pathway MAPK_Pathway This compound->MAPK_Pathway Modulation? PI3K_Akt_Pathway PI3K_Akt_Pathway This compound->PI3K_Akt_Pathway Modulation? Apoptosis_Pathway Apoptosis_Pathway This compound->Apoptosis_Pathway Induction? Inflammation Inflammation NF-κB_Pathway->Inflammation Drives Cell_Survival_Proliferation Cell_Survival_Proliferation MAPK_Pathway->Cell_Survival_Proliferation Regulates PI3K_Akt_Pathway->Cell_Survival_Proliferation Promotes Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Executes

Further research is necessary to elucidate the precise molecular mechanisms and signaling cascades affected by this compound to fully understand its therapeutic potential. The provided data and protocols serve as a foundation for these future investigations.

References

Establishing a Reference Standard for β-Chamigrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a well-characterized reference standard for the sesquiterpene β-chamigrene. In the absence of a commercially available certified reference material (CRM), a rigorously validated in-house standard is crucial for accurate quantification and identification in research and quality control settings. This document outlines the necessary experimental protocols, presents a comparative analysis of potential starting materials, and details the analytical techniques required for comprehensive characterization and stability assessment.

Sourcing and Initial Assessment of β-Chamigrene

The first step in establishing a reference standard is to source high-purity β-chamigrene. As there is no readily available CRM, sourcing from chemical suppliers is the most practical approach. An initial assessment of materials from different suppliers is recommended to select the best candidate for further purification and characterization.

Table 1: Illustrative Comparison of Commercially Available β-Chamigrene

SupplierLot NumberStated Purity (%)Price (per 100 mg)AppearanceInitial GC-MS Purity Assessment (%)Major Impurities Identified
Supplier AA123>95$150Colorless Oil96.2α-Chamigrene, Unidentified Sesquiterpenes
Supplier BB456>98$200Colorless Oil98.5Trace α-Chamigrene
Supplier CC789>90$110Pale Yellow Oil91.8α-Chamigrene, Oxidation Products

Note: This data is illustrative and should be replaced with actual experimental results.

Based on this initial assessment, the material from Supplier B would be selected as the starting material for the reference standard due to its higher initial purity.

Experimental Protocols

A multi-step process is required to purify, characterize, and validate the β-chamigrene reference standard.

Purification

Even with a high-purity starting material, further purification is often necessary to achieve the desired quality for a reference standard. Preparative chromatography is a suitable technique for this purpose.

Protocol for Preparative High-Performance Liquid Chromatography (HPLC) Purification:

  • Column: C18, 5 µm, 250 x 21.2 mm

  • Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.

  • Flow Rate: 20 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve 100 mg of the selected β-chamigrene lot in 10 mL of acetonitrile.

  • Injection Volume: 1 mL per injection.

  • Fraction Collection: Collect the main peak corresponding to β-chamigrene.

  • Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the purified oil under a high vacuum to remove residual solvent.

Purity Assessment and Characterization

A combination of chromatographic and spectroscopic techniques should be employed to confirm the purity and identity of the established reference standard.

Table 2: Analytical Techniques for Characterization of β-Chamigrene Reference Standard

TechniquePurposeTypical Results (Illustrative)
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.Purity: >99.8% Impurities: <0.1% α-chamigrene, <0.1% other sesquiterpenes.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination.Purity: 99.7 ± 0.2% (using maleic anhydride (B1165640) as an internal standard).
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of functional groups.Conforms to the known spectrum of β-chamigrene.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and elemental composition.Measured m/z: 204.1878 (Calculated for C15H24: 204.1878).

Protocol for GC-MS Analysis:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

Protocol for Quantitative ¹H-NMR (qNMR):

  • Spectrometer: 500 MHz or higher.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Chloroform-d (B32938).

  • Sample Preparation: Accurately weigh ~10 mg of the purified β-chamigrene and ~5 mg of maleic anhydride into an NMR tube. Add ~0.7 mL of chloroform-d and dissolve completely.

  • Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Purity Calculation: Calculate the purity based on the integral ratio of a well-resolved β-chamigrene proton signal to the proton signal of the internal standard.

Stability Assessment

The stability of the reference standard under various conditions must be evaluated to establish its shelf-life and appropriate storage conditions.

Protocol for Stability Testing:

  • Storage Conditions:

    • Long-term: 2-8°C, protected from light.

    • Accelerated: 25°C/60% RH and 40°C/75% RH.

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Analytical Method: Use the validated GC-MS method to assess purity at each time point.

  • Acceptance Criteria: Purity should not decrease by more than 2% from the initial value.

Table 3: Illustrative Accelerated Stability Data for β-Chamigrene Reference Standard

Storage ConditionTime Point (Months)Purity by GC-MS (%)Appearance
Initial 099.9Colorless Oil
25°C/60% RH 199.8Colorless Oil
399.7Colorless Oil
699.5Colorless Oil
40°C/75% RH 199.6Colorless Oil
399.2Colorless Oil
698.8Faintly Yellow Oil

Note: This data is illustrative and should be replaced with actual experimental results.

Visualizations

Experimental Workflow

G Workflow for Establishing a β-Chamigrene Reference Standard cluster_0 Sourcing and Selection cluster_1 Purification cluster_2 Characterization and Purity cluster_3 Stability and Finalization Sourcing Source β-Chamigrene from Commercial Suppliers Initial_Assessment Initial Purity Assessment (GC-MS) Sourcing->Initial_Assessment Selection Select Highest Purity Lot Initial_Assessment->Selection Purification Preparative HPLC Selection->Purification Solvent_Removal Solvent Removal and Drying Purification->Solvent_Removal GC_MS GC-MS (Purity, Impurities) Solvent_Removal->GC_MS qNMR qNMR (Absolute Purity) Solvent_Removal->qNMR FTIR FTIR (Identity) Solvent_Removal->FTIR HRMS HRMS (Identity) Solvent_Removal->HRMS Stability_Testing Stability Assessment (Long-term and Accelerated) HRMS->Stability_Testing Documentation Documentation and Certificate of Analysis Stability_Testing->Documentation

Caption: Workflow for establishing a β-chamigrene reference standard.

Logical Relationship of Analytical Techniques

G Analytical Techniques for Reference Standard Characterization center β-Chamigrene Reference Standard Purity Purity Assessment center->Purity Identity Identity Confirmation center->Identity Stability Stability Evaluation center->Stability GC_MS GC-MS Purity->GC_MS qNMR qNMR Purity->qNMR Identity->GC_MS FTIR FTIR Identity->FTIR HRMS HRMS Identity->HRMS Stability->GC_MS

Caption: Interrelationship of analytical techniques for characterization.

Conclusion

Establishing a well-characterized in-house reference standard for β-chamigrene is a critical step for ensuring the accuracy and reliability of analytical data in research and development. By following a systematic approach of sourcing, purification, comprehensive characterization using orthogonal analytical techniques, and thorough stability testing, a high-quality reference standard can be established. This guide provides the necessary framework and protocols to achieve this, enabling consistent and reproducible scientific outcomes.

Safety Operating Guide

Navigating the Disposal of Beta-Chamigrene: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Beta-Chamigrene, a sesquiterpene, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential information on the safe disposal of this compound, emphasizing adherence to institutional and regulatory standards.

It is imperative to note that all waste must be handled in accordance with local, state, and federal regulations. These regulations can vary significantly by location. Therefore, the primary step in chemical disposal is to consult your institution's Environmental Health and Safety (EHS) department and refer to the chemical's Safety Data Sheet (SDS). The information provided here is for general guidance and should supplement, not replace, institutional protocols.

Hazard Profile and Safety Summary

General Hazards of Similar Terpenes:

  • Flammability: Many terpenes are flammable liquids.[1][2]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2]

  • Skin Irritation/Sensitization: May cause skin irritation or an allergic skin reaction.[1]

  • Aquatic Toxicity: Often toxic to aquatic life with long-lasting effects.[1]

The following table should be populated with specific data from the supplier-provided Safety Data Sheet for this compound.

Hazard ClassificationDescriptionGHS Hazard Statement (Example)
Physical Hazards Information to be sourced from the specific SDS.e.g., H226 (Flammable liquid and vapour)
Health Hazards Information to be sourced from the specific SDS.e.g., H304, H315, H317
Environmental Hazards Information to be sourced from the specific SDS.e.g., H410 (Very toxic to aquatic life with long lasting effects)

Step-by-Step General Disposal and Decontamination Procedures

The following steps outline a general procedure for the disposal of this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

1. Waste Identification and Segregation:

  • Identify: Clearly label this compound waste with its full chemical name and any relevant hazard symbols.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can react dangerously.

2. Waste Collection and Storage:

  • Liquid Waste: Collect any unused this compound and solutions containing it in a designated, leak-proof, and chemically compatible container.

  • Solid Waste: Any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a separate, clearly labeled solid waste container.

  • Storage: Store waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from ignition sources. Ensure containers are kept closed except when adding waste.[3][4]

3. Decontamination of Laboratory Equipment:

  • Glassware and Non-disposables: Triple rinse any equipment that has come into contact with this compound with a suitable solvent.

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[4] Consult your EHS department for guidance on the disposal of subsequent rinses.

4. Final Disposal:

  • Professional Disposal: The disposal of chemical waste such as this compound must be handled by a licensed hazardous waste disposal contractor.[5]

  • Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.[3]

  • Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[3][6]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management, referencing the procedures outlined above. All personnel handling the chemical must be trained on these procedures before beginning any work.

Mandatory Visualization

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Decontamination cluster_3 Final Disposal A Consult SDS & Institutional Protocols B Wear Appropriate PPE A->B C Handle in Ventilated Area B->C D Segregate Waste Streams (Liquid, Solid) C->D G Triple Rinse Contaminated Equipment C->G E Collect in Labeled, Compatible Containers D->E F Store in Satellite Accumulation Area E->F I Contact EHS for Waste Pickup F->I H Collect First Rinsate as Hazardous Waste G->H H->I J Licensed Hazardous Waste Disposal I->J

Caption: Logical workflow for the safe and compliant disposal of laboratory chemicals.

References

Essential Safety and Operational Guide for Handling beta-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Summary

Beta-Chamigrene is a naturally occurring sesquiterpene.[1] While specific toxicity data is limited, compounds of this class, such as (-)-β-Pinene, are often flammable liquids that can cause skin irritation and sensitization, and may be harmful if inhaled or ingested. Therefore, it is prudent to handle this compound with a high degree of caution.

Potential Hazards Include:

  • Flammability: May be a flammable liquid and vapor.[2]

  • Skin Irritation/Sensitization: May cause skin irritation and allergic skin reactions upon contact.[2]

  • Aspiration Toxicity: May be fatal if swallowed and enters airways.[2]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is recommended when handling this compound:

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may cause irritation or sensitization.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Skin and Body Protection A flame-retardant lab coat.To protect against splashes and potential fire hazards.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate and there is a risk of inhaling aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To minimize inhalation exposure.

Operational Plan: Step-by-Step Handling and Storage

Adherence to a strict operational protocol will minimize the risk of exposure and accidents.

1. Preparation and Handling:

  • Consult Your SDS and EHS: Before beginning work, attempt to locate a specific SDS for this compound from the supplier and always consult with your institution's EHS department for specific handling guidelines.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize the inhalation of vapors.[3]

  • Prevent Ignition Sources: Keep this compound away from open flames, hot surfaces, and sparks, as it may be flammable.[2] Use non-sparking tools and explosion-proof equipment where necessary.[2]

  • Avoid Contact: Take measures to avoid direct contact with skin and eyes.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

2. Storage:

  • Container: Store in a tightly sealed, properly labeled container.[2]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Recommended storage is under refrigeration (2-8°C) and under a nitrogen atmosphere to maintain stability.[4]

  • Segregation: Store away from oxidizing agents and sources of ignition.

Disposal Plan: Step-by-Step Guide

Proper disposal is critical to ensure the safety of personnel and the environment.

1. Waste Characterization and Collection:

  • Hazardous Waste: Treat all this compound waste as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.

  • Container: Collect waste in a dedicated, properly labeled, and sealed container that is compatible with organic solvents.

2. Disposal Procedure:

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area.

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste in accordance with local, state, and federal regulations.

  • Do Not Dispose Down the Drain: Due to its potential aquatic toxicity, do not dispose of this compound down the sewer system.[2]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

Property Value Source
Molecular Formula C15H24[5]
Molecular Weight 204.35 g/mol [6]
Boiling Point 273.00 to 274.00 °C @ 760.00 mm Hg[4]
Flash Point 225.00 °F (107.22 °C) (TCC)[4]
Refractive Index 1.51100 @ 20.00 °C[4]
Storage Temperature 2-8°C[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Consult SDS and EHS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure in Hood prep_hood->handle_weigh Begin Work handle_exp Perform Experiment handle_weigh->handle_exp storage_seal Seal Container Tightly handle_exp->storage_seal After Use disp_collect Collect Waste in Labeled Container handle_exp->disp_collect Generate Waste storage_store Store in Cool, Ventilated Area storage_seal->storage_store disp_ehs Contact EHS for Pickup disp_collect->disp_ehs

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.